molecular formula C10H15N B6595802 DL-Methamphetamine CAS No. 7632-10-2

DL-Methamphetamine

Cat. No.: B6595802
CAS No.: 7632-10-2
M. Wt: 149.23 g/mol
InChI Key: MYWUZJCMWCOHBA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Methamphetamine, also known as racemic methamphetamine, is an equal-part mixture of the d- and l-enantiomers of methamphetamine . This chiral compound is a potent central nervous system (CNS) stimulant belonging to the substituted amphetamine class . Its primary value in research settings lies in its use as a reference standard in forensic analysis and toxicological studies to identify illicit substances . Furthermore, it is a critical compound for pharmacological research, enabling the study of the differential effects of its individual enantiomers . The compound acts primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . Its mechanism of action involves entering the brain and triggering a cascading release of these monoamine neurotransmitters . It also functions as a reuptake inhibitor for dopamine and norepinephrine and, at high concentrations, can inhibit monoamine oxidase (MAO) . The d-enantiomer is responsible for the vast majority of the potent psychostimulant effects, such as euphoria and increased alertness, and has a high abuse liability . In contrast, the l-enantiomer exerts significantly weaker psychomotor effects and is seldom abused, though it is an active ingredient in some over-the-counter nasal decongestants . From a chemical production standpoint, this compound is often synthesized via methods involving phenyl-2-propanone (P2P) . Researchers studying clandestine drug manufacturing processes may use this product to understand and identify the signatures of different synthesis routes. This product is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. All handling and disposal must comply with local, state, and federal regulations governing controlled substances.

Properties

IUPAC Name

(2S)-N-methyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUZJCMWCOHBA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037128
Record name Methamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methamphetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

212 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-344
Record name d-METHAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

9.7 °C (49.5 °F) - closed cup
Details Sigma-Aldrich; Material Safety Data Sheet for S(+)-Methamphetamine solution, Product Number: M-020, Version 5.3 (Revision Date 08/15/2014). Available from, as of November 24, 2015: https://www.sigmaaldrich.com/safety-center.html
Record name d-METHAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.5 g/mL, Soluble in ethanol, diethyl ether, Miscible with chloroform, 9.28e-01 g/L
Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365
Record name d-METHAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365
Record name Methamphetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Analysis of illicit preparations of methamphetamine ... revealed presence of significant quantities of zinc and minor amount of titantium.
Details PMID:956745, Lomonte JN et al; J Forensic Sci 21 (3): 575-82 (1976)
Record name d-METHAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, colorless liquid, White crystalline powder

CAS No.

537-46-2
Record name Methamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metamfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metamfetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHAMPHETAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methamphetamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44RAL3456C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name d-METHAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methamphetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170-2 °C
Details Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. 3: 185 (1978)
Record name d-METHAMPHETAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of DL-Methamphetamine at the Dopamine Transporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methamphetamine (METH), a potent psychostimulant of the phenethylamine (B48288) class, exerts its profound effects on the central nervous system primarily through its interaction with the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, focusing on the dual actions of competitive inhibition of dopamine reuptake and the induction of non-vesicular dopamine release through transporter reversal. We delve into the intricate signaling cascades, including the roles of Protein Kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Trace Amine-Associated Receptor 1 (TAAR1), that modulate DAT function in response to METH. Furthermore, this guide presents a compilation of quantitative data on METH's affinity for and efficacy at the DAT, alongside detailed experimental protocols for key assays utilized in the study of these interactions. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between this compound and the dopamine transporter.

Introduction

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] this compound's high potential for abuse and its neurotoxic effects are largely attributed to its ability to disrupt normal DAT function, leading to a surge in extracellular dopamine concentrations.[1][2] This guide will explore the multifaceted mechanism of action of this compound on the dopamine transporter, providing a detailed resource for professionals in the fields of neuroscience and drug development.

Primary Mechanisms of Action

This compound's interaction with the dopamine transporter is characterized by two principal mechanisms:

  • Competitive Inhibition of Dopamine Reuptake: METH, as a substrate for DAT, competes with dopamine for binding to the transporter.[3] This competitive inhibition slows the clearance of dopamine from the synaptic cleft, contributing to its increased concentration and prolonged signaling.

  • Induction of Dopamine Efflux (Reverse Transport): Unlike typical uptake inhibitors, METH is transported into the presynaptic terminal by DAT.[4] Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine levels.[4] This accumulation, coupled with METH's interaction with the transporter, induces a conformational change in DAT, causing it to transport dopamine out of the neuron and into the synaptic cleft.[3] This process, known as reverse transport or efflux, is a major contributor to the massive increase in extracellular dopamine elicited by METH.[5]

Quantitative Analysis of this compound and Dopamine Transporter Interaction

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative look at the binding affinity and functional potency of this compound and related compounds at the dopamine transporter.

CompoundTransporterKi (nM)Assay TypeSpeciesReference
(+)-MethamphetaminehDAT~600Inhibition of [3H]DA uptakeHuman[6]
(+)-AmphetaminehDAT~600Inhibition of [3H]DA uptakeHuman[6]
(+)-MethamphetaminerDAT34Inhibition of [3H]WIN 35,428 bindingRat[6]
(+)-AmphetaminerDAT34Inhibition of [3H]WIN 35,428 bindingRat[6]
CocainehDAT200 - 700Inhibition of [3H]DA uptakeHuman[6]

Table 1: Binding Affinities (Ki) of Psychostimulants for the Dopamine Transporter. This table presents the inhibitor constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the transporters. Lower Ki values indicate higher binding affinity.

CompoundIC50 (nM)Assay TypePreparationReference
(+)-Methamphetamine82Inhibition of [3H]DA uptakehDAT expressing cells[6]
(+)-Amphetamine50 - 100Inhibition of [3H]DA uptakeRat striatal synaptosomes[7]
Orphenadrine~20,000Inhibition of [3H]DA uptakePAE cells expressing hDAT[8]

Table 2: Inhibitory Concentrations (IC50) of Psychostimulants on Dopamine Uptake. This table shows the concentration of a drug that is required for 50% inhibition of dopamine uptake in vitro.

ConditionVmax (fmol/mg protein/3 min)Km (nM)PreparationReference
Control216298Rat striatal synaptosomes[9]
10 µM METH (30 min preincubation)132496Rat striatal synaptosomes[9]
Chronic METH exposureUnalteredSignificantly decreasedCultured midbrain dopamine neurons[10]

Table 3: Kinetic Parameters (Vmax and Km) of Dopamine Uptake Following Methamphetamine Exposure. This table illustrates the effect of methamphetamine on the maximum velocity of dopamine transport (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km).

Key Signaling Pathways Modulating DAT Function

The interaction of this compound with the dopamine transporter is not a simple one-to-one binding event. It is intricately regulated by several intracellular signaling cascades that modulate DAT trafficking, phosphorylation state, and function.

Protein Kinase C (PKC) Pathway

METH administration leads to the activation of Protein Kinase C (PKC).[11] PKC-mediated phosphorylation of DAT is a critical step in METH-induced dopamine efflux and DAT internalization.[12][13] Inhibition of PKC has been shown to attenuate METH-induced dopamine release.[14]

PKC_Pathway METH This compound DAT Dopamine Transporter (DAT) METH->DAT Binds to & is transported by PKC Protein Kinase C (PKC) DAT->PKC Activates Efflux Dopamine Efflux DAT->Efflux Induces Internalization DAT Internalization DAT->Internalization Promotes PKC->DAT Phosphorylates

Figure 1. PKC Signaling in METH Action on DAT.
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

Methamphetamine induces an increase in intracellular calcium levels, which in turn activates CaMKII.[15] Activated CaMKII can directly interact with and phosphorylate DAT, a process that has been shown to be crucial for amphetamine-induced dopamine efflux.[16][17]

CaMKII_Pathway METH This compound Ca_Influx Intracellular Ca²⁺ Increase METH->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to CaMKII CaMKII Calmodulin->CaMKII Activates DAT Dopamine Transporter (DAT) CaMKII->DAT Phosphorylates Efflux Dopamine Efflux DAT->Efflux Facilitates TAAR1_Pathway METH This compound TAAR1 TAAR1 METH->TAAR1 Activates PKA PKA TAAR1->PKA PKC PKC TAAR1->PKC DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates PKC->DAT Phosphorylates Internalization DAT Internalization DAT->Internalization Efflux Dopamine Efflux DAT->Efflux Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Striatal Tissue Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Isolated Membranes Homogenize->Membranes Setup Incubate Membranes with [³H]WIN 35,428 & Test Compound Membranes->Setup Filter Rapid Filtration Setup->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine Determine IC50 & Ki Calculate->Determine Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Assay Dissect Dissect Striatum Homogenize Homogenize Dissect->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Resuspend Resuspend P2 Pellet Centrifuge->Resuspend Preincubate Pre-incubate with METH Resuspend->Preincubate Add_DA Add [³H]Dopamine Preincubate->Add_DA Incubate Incubate at 37°C Add_DA->Incubate Filter Terminate by Filtration Incubate->Filter Count Scintillation Counting Filter->Count Data_Analysis Data_Analysis Count->Data_Analysis Analyze Data (Vmax, Km, IC50) Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Insert_Probe Insert Microdialysis Probe Recovery->Insert_Probe Perfuse Perfuse with aCSF Insert_Probe->Perfuse Collect_Baseline Collect Baseline Samples Perfuse->Collect_Baseline Administer_METH Administer METH Collect_Baseline->Administer_METH Collect_Post_METH Collect Post-Drug Samples Administer_METH->Collect_Post_METH HPLC Analyze Samples with HPLC-ED Collect_Post_METH->HPLC Plot Plot Time Course of Dopamine Release HPLC->Plot

References

Physicochemical Properties of Racemic Methamphetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the core physicochemical properties of racemic methamphetamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry. This guide details the fundamental characteristics of the compound, outlines the experimental protocols for their determination, and visualizes key related processes.

Core Physicochemical Data

Racemic methamphetamine hydrochloride is a synthetic stimulant that exists as a salt of the racemic free base. Its fundamental properties are summarized below.

PropertyValueReferences
Chemical Name (±)-N,α-Dimethylphenethylamine hydrochloride
Molecular Formula C₁₀H₁₅N · HCl[1]
Molar Mass 185.70 g/mol [1][2]
Appearance White crystals or a white, crystalline powder.[1][3]
Melting Point 170-175 °C[3][4]
Solubility Freely soluble in water, ethanol, and chloroform (B151607). Practically insoluble in diethyl ether. A reported solubility in chloroform is 16.7 g/100 g at 20°C.[2][3]
pKa Data not readily available in the provided search results.
Spectral Data

Spectroscopic analysis is critical for the identification and characterization of methamphetamine hydrochloride.

Spectroscopic TechniqueKey CharacteristicsReferences
Mass Spectrometry (MS) The electron ionization mass spectrum shows major fragment ions at m/z values of 58, 91, 59, 134, 65, 56, 42, and 57.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum is characterized by a prominent three-peaked feature ("Mountain") and a distinctive two-peaked feature ("Bunny Ears") around 720 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR spectroscopy are used for structural elucidation, with characteristic shifts for the aromatic and aliphatic protons and carbons.[7][8]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a substance like racemic methamphetamine hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting range.[9][10]

Protocol using a Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] Load a small amount of the powdered sample into a capillary tube, sealing one end if it is not already.[9][12] The sample should be compacted to a height of about 1-2 cm by tapping the tube.[12][13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[10][13]

  • Approximate Determination: If the melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine an approximate melting range.[13]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 10-20°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[10]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Powder Sample B Load Capillary Tube A->B C Compact Sample B->C D Place Tube in Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (Accurate MP) E->F G Record T1 (Onset of Melting) F->G H Record T2 (Completion of Melting) G->H I Report Melting Range (T1-T2) H->I

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of ionizable functional groups in a molecule.

Qualitative Protocol:

  • Solvent Selection: A range of solvents should be used, typically starting with water, followed by organic solvents of varying polarity (e.g., ethanol, chloroform, diethyl ether).[14]

  • Procedure:

    • Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[14]

    • Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[14]

    • After each addition, vigorously shake or vortex the tube.[14][15]

    • Observe if the solid dissolves completely. If it does not, gentle warming or sonication can be applied to facilitate dissolution.[15]

  • Classification: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For more quantitative results, the amount of solvent required to dissolve a specific amount of solute can be recorded.

Spectroscopic Analysis Protocols

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol for Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[16]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is fully soluble.[17][18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[16][17] Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[17]

  • Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[19] Carefully transfer the filtered solution into a clean, high-quality NMR tube.[19]

  • Analysis: Place the NMR tube into the spectrometer's spinner turbine, adjust the depth, and insert it into the magnet. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and acquiring the data.[17]

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule.

Protocol using Attenuated Total Reflectance (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorbances.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

c. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Protocol for Electron Ionization (EI) MS:

  • Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification or a direct insertion probe.[20] The sample is vaporized in a high-vacuum environment.[21]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[20][21]

  • Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[21]

  • Mass Analysis: The ions are accelerated by an electric field and then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[20]

  • Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[20]

Mechanism of Action: Signaling Pathway

Methamphetamine primarily exerts its effects on the central nervous system by increasing the synaptic concentrations of monoamine neurotransmitters, namely dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[22][23][24]

Key Mechanisms:

  • Transporter Reversal: Methamphetamine is taken up into the presynaptic neuron by monoamine transporters (DAT, NET, SERT).[24][25] Once inside, it disrupts the vesicular storage of neurotransmitters and causes the transporters to reverse their direction of flow, releasing large quantities of monoamines from the neuron into the synaptic cleft.[24][26]

  • Inhibition of Monoamine Oxidase (MAO): Methamphetamine also inhibits the action of monoamine oxidase, an enzyme that degrades these neurotransmitters, further increasing their cytosolic concentration.[24]

The resulting flood of dopamine in the brain's reward pathways is responsible for the euphoric and stimulant effects of the drug.[26]

Methamphetamine_MoA cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron METH_out Methamphetamine DAT Dopamine Transporter (DAT) METH_out->DAT Enters neuron via DAT DA_out Dopamine DA_Receptor Dopamine Receptor DA_out->DA_Receptor Binds METH_in Methamphetamine Vesicle Synaptic Vesicle DA_in Dopamine Vesicle->DA_in Releases DA into cytosol DA_in->DAT Efflux MAO MAO DA_in->MAO Degradation METH_in->DAT Reverses DAT flow METH_in->Vesicle Disrupts storage METH_in->MAO Inhibits Effect Euphoria & Stimulation DA_Receptor->Effect Activates signaling

Caption: Simplified signaling pathway for methamphetamine's effect on dopamine release.

References

A Historical Perspective on the Synthesis of DL-Methamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the historical synthesis routes for DL-Methamphetamine. It details the evolution of synthetic methodologies, from the initial discovery to the development of precursor--specific routes. This guide is intended for informational and research purposes only. The synthesis of controlled substances is illegal and dangerous.

Introduction: From Ephedra to Synthesis

The history of methamphetamine begins not in a laboratory, but with the plant Ephedra sinica (Ma Huang), used for centuries in traditional Chinese medicine. The journey to the synthetic compound was pioneered by Japanese chemists in the late 19th and early 20th centuries.

In 1893, Japanese chemist Nagai Nagayoshi first synthesized methamphetamine from its natural precursor, ephedrine (B3423809), which he had successfully isolated from the Ephedra plant in 1885.[1] This initial synthesis produced the compound in a liquid form.[2] It was not until 1919 that another Japanese scientist, Akira Ogata, refined the process, successfully creating the crystallized form of methamphetamine.[2][3] Ogata's method involved the reduction of ephedrine using red phosphorus and iodine, a foundational technique that influenced future synthetic pathways.[3][4]

Over the following decades, particularly in response to the regulation of precursors like ephedrine and pseudoephedrine, synthetic routes evolved significantly. Clandestine chemists shifted their focus to alternative precursors, most notably phenyl-2-propanone (P2P), leading to the development and popularization of methods such as the Leuckart reaction and various forms of reductive amination.[5][6] This guide details the core historical methods, providing available experimental protocols and quantitative data.

Precursor-Based Synthesis Routes

The synthesis of methamphetamine can be broadly categorized into two main historical approaches based on the starting material: the reduction of ephedrine or pseudoephedrine, and synthesis from phenyl-2-propanone (P2P).

Ephedrine/Pseudoephedrine Reduction Methods

These methods involve the removal of the β-hydroxyl group from the ephedrine or pseudoephedrine molecule.

This is the classic method, closely related to the one first developed by Nagai and refined by Ogata. It uses hydriodic acid (HI) to protonate the hydroxyl group, which is then substituted by an iodide ion. Red phosphorus (P) is used to regenerate the HI in-situ by reducing the iodine (I₂) formed during the reaction.[7]

Experimental Protocol:

A mixture of 80.7 g (0.4 mole) of ephedrine hydrochloride, 20 g of red phosphorus, and 170 mL of 57% hydriodic acid is refluxed for 25 hours.[5] After reflux, the mixture is allowed to stand at room temperature for an additional 12 hours.[5] The reaction mixture is then diluted with 700 mL of water and filtered to remove the excess red phosphorus.[5] The filtrate is made basic, typically with a sodium hydroxide (B78521) solution, to precipitate the methamphetamine freebase. The freebase is then extracted using a nonpolar solvent, and can be converted to the hydrochloride salt by bubbling dry hydrogen chloride gas through the solution.[8]

Logical Workflow for the Nagai Method

Nagai_Method cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products Ephedrine Ephedrine HCl Reflux Reflux @ 100-120°C for 25h Ephedrine->Reflux HI Hydriodic Acid (HI) HI->Reflux RedP Red Phosphorus RedP->Reflux DiluteFilter Dilute with H₂O & Filter Reflux->DiluteFilter Cool Basify Basify with NaOH DiluteFilter->Basify Extract Extract with Solvent Basify->Extract Precipitate forms Freebase Methamphetamine Freebase Extract->Freebase Gas Gas with HCl Salt Methamphetamine HCl Gas->Salt Freebase->Gas Birch_Reduction cluster_reagents Key Reagents cluster_process Core Process cluster_result Result Ephedrine Ephedrine Freebase Reduce Solvated e⁻ reduce Ephedrine's -OH group Ephedrine->Reduce Ammonia Liquid Ammonia (Solvent) Dissolve Li dissolves in NH₃ to form solvated e⁻ Ammonia->Dissolve Lithium Lithium Metal (Electron Source) Lithium->Dissolve Dissolve->Reduce Creates reducing agent Quench Reaction quenched Reduce->Quench Product Methamphetamine Quench->Product After workup Leuckart_Reaction P2P P2P Intermediate N-Formylmethamphetamine P2P->Intermediate Heat (165-170°C) NMF N-Methylformamide NMF->Intermediate Product This compound Intermediate->Product Acid/Base Hydrolysis Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Product P2P P2P Imine Imine Formation P2P->Imine Methylamine (B109427) Methylamine Methylamine->Imine AlHg Al/Hg Amalgam Reduction In-situ Reduction AlHg->Reduction Reducing Agent Imine->Reduction Meth This compound Reduction->Meth After Workup Meth_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Meth Methamphetamine DAT Dopamine Transporter (DAT) Meth->DAT Reverses Transport VMAT2 VMAT2 Meth->VMAT2 Inhibits Uptake Dopamine Dopamine Release ↑ DAT->Dopamine VMAT2->Dopamine SynapticDA ↑ Synaptic Dopamine Dopamine->SynapticDA DAR Dopamine Receptors SynapticDA->DAR Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) DAR->Signaling CREB CREB Activation Signaling->CREB Effects Stimulant Effects Neurotoxicity CREB->Effects

References

The Neurochemical Profile of DL-Methamphetamine in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical profile of DL-methamphetamine (DL-METH) in the central nervous system (CNS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the substance's mechanisms of action, its effects on key neurotransmitter systems, and the experimental protocols used to elucidate these effects.

Introduction

This compound is a potent psychostimulant of the phenethylamine (B48288) and amphetamine classes. It exists as two stereoisomers, dextro-methamphetamine (d-METH) and levo-methamphetamine (l-METH). While the d-isomer is a more potent CNS stimulant, the racemic mixture (DL-METH) is relevant in many contexts of use and research. This guide will focus on the combined neurochemical effects of the DL-form. The primary mechanism of action of DL-METH is to increase the synaptic concentrations of the monoamine neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)[1]. This is achieved through a multi-faceted interaction with monoamine transporters and vesicular storage systems.

Primary Mechanism of Action

DL-METH's effects are primarily mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike typical uptake inhibitors (e.g., cocaine), DL-METH acts as a substrate for these transporters. This leads to a cascade of events:

  • Competitive Uptake: DL-METH is transported into the presynaptic neuron, competing with the endogenous monoamines for uptake.

  • Vesicular Disruption: Once inside the neuron, DL-METH disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters from synaptic vesicles into the cytoplasm.

  • Transporter Reversal: The elevated cytoplasmic concentration of monoamines causes the reversal of DAT, NET, and SERT function, leading to a massive, non-vesicular release of neurotransmitters into the synaptic cleft.

This surge in synaptic monoamines is responsible for the acute psychoactive effects of the drug, including euphoria, increased alertness, and energy[1].

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the interaction of methamphetamine with key molecular targets and its effects on neurotransmitter levels. It is important to note that much of the literature focuses on d-methamphetamine; however, data relevant to the racemic mixture or individual isomers are included where available to provide a comprehensive picture.

Table 1: Receptor and Transporter Binding Affinities (Ki) of Methamphetamine
TargetLigandSpeciesBrain RegionKi (μM)Reference
σ1 Receptor(+)-MethamphetamineRat-2.2[2]
σ2 Receptor(+)-MethamphetamineRat-46.7[2]
Dopamine Transporter (DAT)d-Methamphetamine--5.2[2]
Vesicular Monoamine Transporter 2 (VMAT2)d-Methamphetamine--0.14[2]

Note: Data for this compound is limited; values for d-methamphetamine are provided as an indication of potency.

Table 2: Functional Potency (IC50/EC50) of Methamphetamine at Monoamine Transporters
ParameterTransporterSpeciesPreparationValue (nM)Reference
IC50 (Uptake Inhibition)
d-MethamphetamineHumanHEK CellsVaries[3]
EC50 (Release)
Dopamine Released-MethamphetamineRatStriatal Synaptosomes~5000[4]
Norepinephrine Released-MethamphetamineRat-Varies[4]
Serotonin Released-MethamphetamineRat-Varies[4]

Note: IC50 and EC50 values can vary significantly depending on the experimental conditions and preparation.

Table 3: Effects of Methamphetamine on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
NeurotransmitterBrain RegionSpeciesDose (mg/kg, i.p.)Peak Increase (% of Baseline)Reference
DopamineNucleus AccumbensRat2~900[5][6]
DopamineStriatumRat2~650 (d-METH)[7][8]
DopaminePrefrontal CortexRat2~300[5][6]
NorepinephrineHippocampusRatVariesSignificant Increase[9]
SerotoninCaudateRatVariesSignificant Increase[9]

Key Signaling Pathways

DL-METH not only affects neurotransmitter levels but also triggers intracellular signaling cascades that contribute to its long-term effects, including neurotoxicity and addiction.

TNF-α/NF-κB Signaling Pathway

Methamphetamine has been shown to induce a neuroinflammatory response, in part through the activation of the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This can lead to blood-brain barrier dysfunction and neuronal injury[10][11][12].

G Methamphetamine-Induced TNF-α/NF-κB Signaling Pathway METH This compound Astrocyte Astrocyte METH->Astrocyte Activates TNFa TNF-α Astrocyte->TNFa Releases TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces BBB Blood-Brain Barrier Dysfunction Gene->BBB

METH-induced TNF-α/NF-κB signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the neurochemical profile of DL-METH.

In Vivo Microdialysis

Objective: To measure extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals following DL-METH administration.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum) of an anesthetized rodent[13]. The animal is allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip[14][15].

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump[16].

  • Sample Collection: As the aCSF flows through the probe, extracellular molecules, including neurotransmitters, diffuse across the membrane into the perfusate. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes) in collection vials, often cooled to prevent degradation[14][15].

  • DL-METH Administration: After a stable baseline is established, DL-METH is administered (e.g., via intraperitoneal injection), and dialysate collection continues to monitor changes in neurotransmitter levels.

  • Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (MS) to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites[13].

G In Vivo Microdialysis Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Injection Administer DL-METH Baseline->Injection Collection Collect Post-injection Samples Injection->Collection HPLC HPLC-ED or MS Analysis Collection->HPLC Data Quantify Neurotransmitter Levels HPLC->Data

Workflow for in vivo microdialysis.
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DL-METH for specific receptors and transporters.

Methodology:

  • Membrane Preparation: Brain tissue from a specific region or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate a membrane fraction containing the target protein[17].

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and either a buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of the test compound (DL-METH)[17][18][19].

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand[17][18].

  • Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of DL-METH that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation[20].

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane Prepare Receptor/Transporter Membrane Homogenate Reagents Prepare Radioligand and Test Compound (DL-METH) Dilutions Incubate Incubate Membranes with Radioligand and DL-METH Reagents->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Calculate Calculate Specific Binding, IC50, and Ki Count->Calculate

Workflow for a radioligand binding assay.
Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of DL-METH.

Methodology:

  • Habituation (Pre-test): An animal is placed in a two-compartment apparatus with distinct visual and tactile cues and is allowed to freely explore both compartments to determine any initial preference[21][22][23].

  • Conditioning: Over several days, the animal receives injections of DL-METH and is confined to one compartment, and on alternate days, it receives a saline injection and is confined to the other compartment. The pairing of the drug with a specific compartment is counterbalanced across animals[21][24].

  • Preference Test (Post-test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded[21][22][23].

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-test compared to the pre-test indicates that the drug has rewarding properties.

G Conditioned Place Preference Workflow cluster_pre Phase 1: Habituation cluster_cond Phase 2: Conditioning cluster_post Phase 3: Preference Test Habituation Allow free exploration of both compartments Baseline Record baseline preference Habituation->Baseline Day1 Day 1: Inject DL-METH, confine to Compartment A Baseline->Day1 Day2 Day 2: Inject Saline, confine to Compartment B Day1->Day2 Repeat Repeat for several days Day2->Repeat Test Allow free exploration of both compartments (drug-free) Repeat->Test Record Record time spent in each compartment Test->Record

Workflow for conditioned place preference.

Conclusion

The neurochemical profile of this compound in the central nervous system is complex, primarily involving the massive release of dopamine, norepinephrine, and serotonin through its actions on monoamine transporters. This action, coupled with interactions with other receptor systems like sigma receptors, initiates a cascade of intracellular signaling events that contribute to its acute psychoactive effects, neurotoxicity, and high abuse potential. The experimental protocols outlined in this guide are fundamental to the ongoing research aimed at understanding the multifaceted effects of this substance and developing effective therapeutic interventions for methamphetamine use disorder. Further research is needed to fully elucidate the specific contributions of the d- and l-isomers to the overall neurochemical profile of the racemic mixture and to identify novel molecular targets for drug development.

References

Stereospecific Properties of D- and L-Methamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamphetamine exists as two stereoisomers, dextro-(d)-methamphetamine and levo-(l)-methamphetamine, which exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereospecific properties of these enantiomers, focusing on their pharmacodynamics, pharmacokinetics, and underlying molecular mechanisms. Quantitative data on receptor binding affinities and physiological effects are presented in tabular format for direct comparison. Detailed experimental protocols for chiral separation and in vivo neurochemical analysis are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex interactions of these compounds within the central nervous system.

Introduction

Methamphetamine is a potent central nervous system (CNS) stimulant with a high potential for abuse. The pharmacological activity of methamphetamine is highly dependent on its stereochemistry. The dextrorotatory isomer, d-methamphetamine, is a powerful psychostimulant and is the primary component of illicitly produced methamphetamine.[1] In contrast, the levorotatory isomer, l-methamphetamine, possesses significantly weaker CNS stimulant properties and is used in some over-the-counter nasal decongestants due to its more pronounced peripheral vasoconstrictive effects.[1] Understanding the stereospecific differences between these enantiomers is crucial for the development of targeted therapeutics for methamphetamine addiction and for the accurate interpretation of toxicological findings.

Pharmacodynamics: A Tale of Two Isomers

The profound differences in the pharmacological effects of d- and l-methamphetamine stem from their differential interactions with monoamine transporters and other cellular targets.

Central Nervous System Effects
  • d-Methamphetamine: This enantiomer is a potent CNS stimulant, producing effects such as euphoria, increased alertness, and enhanced cognitive function at lower doses.[1] At higher doses, it can induce psychosis, paranoia, and repetitive motor behaviors.[2] The primary mechanism for these effects is the robust release of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[3] D-methamphetamine is significantly more potent than l-methamphetamine in eliciting these central effects.[2]

  • l-Methamphetamine: The central stimulant effects of l-methamphetamine are considerably weaker than those of its dextrorotatory counterpart.[2] While it can produce some CNS stimulation at high doses, it is generally considered to have minimal psychoactive properties at therapeutic concentrations.[4]

Peripheral Nervous System Effects
  • l-Methamphetamine: This isomer exhibits more potent peripheral vasoconstrictive effects compared to d-methamphetamine. This property is the basis for its use as a nasal decongestant.[4]

  • d-Methamphetamine: While also causing peripheral sympathomimetic effects such as increased heart rate and blood pressure, these are generally considered secondary to its powerful central actions.[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of the methamphetamine enantiomers show some notable differences, particularly in their metabolism and elimination.

Metabolism

Methamphetamine is metabolized in the liver primarily through N-demethylation to its active metabolite, amphetamine, and p-hydroxylation to p-hydroxymethamphetamine. While both enantiomers undergo these transformations, there is evidence of stereoselectivity in the metabolic pathways.

Elimination Half-Life

Studies in humans have shown that l-methamphetamine has a longer elimination half-life (13.3-15.0 hours) compared to d-methamphetamine (10.2-10.7 hours).[4]

Quantitative Data

Comparative Binding Affinities (Ki) of Methamphetamine Enantiomers at Monoamine Transporters

Table 1: General Potency Profile of Methamphetamine at Monoamine Transporters

TransporterRelative Potency of Methamphetamine
Norepinephrine Transporter (NET)High
Dopamine Transporter (DAT)Moderate to High
Serotonin (B10506) Transporter (SERT)Low

Note: This table represents a generalized potency profile based on available literature. Specific Ki values can vary between studies and experimental conditions.

Comparative Physiological and Subjective Effects

Table 2: Comparison of Physiological and Subjective Effects of d- and l-Methamphetamine in Humans

Parameterd-Methamphetamine (0.5 mg/kg)l-Methamphetamine (0.5 mg/kg)
Peak Intoxication RatingSimilar to l-methamphetamineSimilar to d-methamphetamine
Duration of Intoxication~6 hours~3 hours
Drug Liking RatingSimilar to l-methamphetamineSimilar to d-methamphetamine
Increase in Systolic Blood PressureSignificantLess significant than d-methamphetamine
Increase in Heart RateSignificantSimilar to d-methamphetamine

Data adapted from Mendelson et al. (2006).[4]

Experimental Protocols

Chiral Separation of Methamphetamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify d- and l-methamphetamine from a mixed sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (glacial).

  • Ammonium (B1175870) hydroxide.

  • Methamphetamine enantiomer standards (d- and l-).

  • Sample containing a mixture of methamphetamine enantiomers.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol:water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxide. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations for both d- and l-methamphetamine in the mobile phase.

  • Sample Preparation: Dilute the sample containing the methamphetamine enantiomers in the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (for UV) or MS parameters for detection of methamphetamine.

    • Inject a fixed volume of each standard and the sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to d- and l-methamphetamine based on their retention times, as determined from the analysis of the individual standards.

    • Construct a calibration curve for each enantiomer by plotting the peak area versus concentration.

    • Determine the concentration of each enantiomer in the sample by interpolating its peak area on the respective calibration curve.

In Vivo Microdialysis for Measuring Methamphetamine-Induced Dopamine and Norepinephrine Release

Objective: To measure and compare the effects of d- and l-methamphetamine on extracellular dopamine and norepinephrine levels in the rat striatum.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 4 mm membrane).

  • Microinfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (ECD).

  • Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2, buffered to pH 7.4.

  • d-methamphetamine and l-methamphetamine solutions for injection.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

    • Secure the guide cannula with dental cement.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer a single intraperitoneal (i.p.) injection of either d-methamphetamine, l-methamphetamine, or saline vehicle.

    • Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

    • Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.

  • Data Analysis:

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

    • Compare the time course and magnitude of dopamine and norepinephrine release between the d-methamphetamine, l-methamphetamine, and saline groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

Signaling Pathway of d-Methamphetamine at the Dopamine Terminal

D_Meth_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal d_meth_ext d-Methamphetamine dat Dopamine Transporter (DAT) d_meth_ext->dat Uptake taar1_mem TAAR1 d_meth_ext->taar1_mem Activation da_ext Dopamine da_ext->dat Reuptake Blockade dat->da_ext d_meth_int d-Methamphetamine dat->d_meth_int dat_phos Phosphorylated DAT pka PKA taar1_mem->pka Gs -> AC -> cAMP pkc PKC taar1_mem->pkc Gq -> PLC -> DAG/IP3 taar1_int Intracellular TAAR1 d_meth_int->taar1_int Activation taar1_int->pka taar1_int->pkc pka->dat Phosphorylation pkc->dat Phosphorylation dat_phos->dat Internalization/ Reverse Transport da_vesicle Dopamine Vesicle da_cytosol Cytosolic Dopamine da_vesicle->da_cytosol Disruption of Sequestration da_cytosol->dat Reverse Transport (Efflux)

Experimental Workflow for Comparing In Vivo Effects of Methamphetamine Enantiomers

Exp_Workflow start Start animal_prep Animal Preparation (Stereotaxic Surgery for Microdialysis) start->animal_prep recovery Post-Surgical Recovery (≥24 hours) animal_prep->recovery grouping Random Assignment to Treatment Groups (d-METH, l-METH, Saline) recovery->grouping microdialysis In Vivo Microdialysis (Baseline & Post-Injection Sampling) grouping->microdialysis hplc HPLC-ECD Analysis (Quantify Dopamine & Norepinephrine) microdialysis->hplc data_analysis Statistical Analysis (Compare Neurotransmitter Release Profiles) hplc->data_analysis interpretation Interpretation of Results (Assess Stereospecific Effects) data_analysis->interpretation end End interpretation->end

Conclusion

The stereospecific properties of d- and l-methamphetamine are well-defined, with d-methamphetamine exhibiting potent central stimulant effects and a high abuse liability, while l-methamphetamine's effects are predominantly peripheral. These differences are primarily driven by their differential affinities for and actions at the dopamine and norepinephrine transporters. A thorough understanding of these stereospecific characteristics is essential for the development of effective pharmacotherapies for methamphetamine use disorder and for the accurate forensic analysis of methamphetamine-positive samples. The experimental protocols and conceptual diagrams provided in this guide serve as a resource for researchers in this critical area of study.

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of DL-methamphetamine. The information is intended for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Aqueous Solubility of this compound

The solubility of a compound in aqueous solution is a critical physicochemical property, influencing its bioavailability, formulation development, and environmental fate. This compound is available as a free base and more commonly as the hydrochloride salt, with each form exhibiting different solubility characteristics.

Solubility of this compound Hydrochloride

This compound hydrochloride is described as being freely soluble in water.[1][2] Quantitative data indicates a high degree of solubility at ambient temperature.

Table 1: Aqueous Solubility of this compound Hydrochloride

Temperature (°C)Solubility ( g/100 mL)Reference
2033.3[3]
25 (approx.)"freely soluble" (qualitative)[1][2]

Note: "Freely soluble" is generally interpreted as requiring between 1 and 10 parts of solvent for 1 part of solute.

Influence of pH on Solubility

The aqueous solubility of this compound is highly dependent on the pH of the solution. As a weak base with a pKa of approximately 10.38 (predicted), the ionization state of the molecule changes significantly with pH, which in turn affects its solubility.[4]

  • Acidic pH (pH < pKa): In acidic solutions, the amine group is protonated, forming the more polar and highly water-soluble methamphetamine cation (CH₃-CH(C₆H₅)-CH₂-NH₂⁺-CH₃).

  • Alkaline pH (pH > pKa): In alkaline solutions, the free base form predominates. The free base is less polar and has limited water solubility due to the presence of the hydrophobic phenyl group.[5][6]

A 1 in 10 solution of methamphetamine hydrochloride in water has a pH between 5.0 and 6.0.[2] A study on various street samples of methamphetamine dissolved in water found pH values ranging from 3.02 to 7.03, with an average of 5.0.[7] This indicates that in neutral to acidic aqueous environments, the protonated, more soluble form is prevalent.

Table 2: Qualitative Solubility of this compound Forms in Water

FormSolubility DescriptionReference
Free BaseSlightly soluble[1]
Hydrochloride SaltFreely soluble / Very soluble[1][2]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its storage, handling, and analysis. Degradation can be influenced by factors such as pH, temperature, light, and the presence of other chemical species.

Hydrolytic Stability

This compound is generally considered to be stable in aqueous solutions and is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5 to 9).[8] This stability is attributed to the absence of functional groups that are readily susceptible to hydrolysis, such as esters or amides.[9]

Long-term stability studies in various matrices support the general stability of methamphetamine. For instance, a study on the stability of illicit drugs in blood stored at ambient temperature showed that methamphetamine was fairly stable over a 5-year period.[7] Another study found that a solution of methamphetamine hydrochloride in methanol (B129727) showed less than 1% decomposition over 36 months when stored at 2–8 °C and protected from light.[10] In wastewater, methamphetamine is also considered stable for at least 12 hours.[11]

Degradation Pathways

While intrinsically stable against simple hydrolysis, this compound can be degraded under more aggressive conditions, such as in the presence of strong oxidizing agents, UV light, or high temperatures.

Advanced Oxidation Processes (AOPs), such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) or titanium dioxide (UV/TiO₂), have been shown to effectively degrade methamphetamine in water.[12][13] These processes generate highly reactive hydroxyl radicals (•OH) that attack the methamphetamine molecule.

The degradation follows pseudo-first-order kinetics.[12] Studies have identified several degradation products, suggesting two main degradation pathways under these conditions:

  • Side-chain cleavage: The bond between the alpha and beta carbon of the propyl side chain is broken.

  • Hydroxylation: Hydroxyl groups are added to the phenyl ring.[13]

A logical workflow for assessing the degradation of a compound like this compound via an advanced oxidation process is illustrated below.

G cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_results Data Interpretation prep_solution Prepare Aqueous Solution of this compound set_conditions Adjust pH and Add Oxidizing Agent (e.g., H2O2) prep_solution->set_conditions uv_irrad Expose to UV Irradiation set_conditions->uv_irrad take_samples Collect Aliquots at Time Intervals uv_irrad->take_samples quench Quench Reaction take_samples->quench hplc_analysis Analyze via HPLC-MS/MS quench->hplc_analysis identify_products Identify Degradation Products hplc_analysis->identify_products quantify Quantify Parent Compound and Products hplc_analysis->quantify pathway Propose Degradation Pathway identify_products->pathway kinetics Determine Degradation Kinetics quantify->kinetics kinetics->pathway

Workflow for assessing advanced oxidative degradation.

The proposed degradation pathway of methamphetamine under UV/H₂O₂ involves initial hydroxylation of the phenyl ring, followed by further oxidation and cleavage of the side chain, leading to the formation of various intermediates.

DegradationPathway METH This compound Intermediate1 Hydroxylated Methamphetamine METH->Intermediate1 Hydroxylation Intermediate2 Side-chain Cleavage Products (e.g., Phenylacetone) METH->Intermediate2 Side-chain Cleavage OH_Radical •OH OH_Radical->METH OH_Radical->Intermediate1 OH_Radical->Intermediate2 Intermediate1->Intermediate2 Further Oxidation Mineralization Mineralization (CO2, H2O, NH4+) Intermediate1->Mineralization Oxidation Intermediate2->Mineralization Oxidation

Simplified degradation pathway of methamphetamine.

When heated, particularly in the context of smoking, methamphetamine hydrochloride undergoes thermal degradation to produce a variety of pyrolysis products. These products are different from those formed during aqueous degradation. Major thermal degradation products include trans-phenylpropene, amphetamine, and dimethylamphetamine.[14][15]

Experimental Protocols

This section outlines the methodologies for determining the aqueous solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14][16]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound (either the free base or hydrochloride salt) is added to a known volume of an aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][14]

  • Data Analysis: The solubility is reported as the mean of multiple determinations.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent drug and the formation of degradation products over time.

Table 3: Example of a Stability-Indicating HPLC Method for Methamphetamine

ParameterConditionReference
Column XTerra RP18 (150×4.6 mm, 5 μm)[17]
Mobile Phase 50 mM pyrrolidine (B122466) (pH 11.5) – acetonitrile (B52724) (50:50, v/v)[17]
Flow Rate 1.0 mL/min[17]
Detection Diode-Array UV at 214 nm[17]
Column Temperature 30°C[17]

Protocol for Forced Degradation Study:

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to provide insight into the degradation pathways.

  • Acid Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80°C) for a defined period.[17]

  • Base Hydrolysis: The drug solution is exposed to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature.[17]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[17]

  • Thermal Degradation: The solid drug or its solution is exposed to high temperatures.[17]

  • Photodegradation: The drug solution is exposed to UV light.[17]

Samples are taken at various time points and analyzed by the stability-indicating HPLC method to resolve the parent drug from any degradation products.

Conclusion

This compound hydrochloride is highly soluble in aqueous solutions, a property that is significantly influenced by pH. The compound is largely stable against hydrolysis under normal conditions. However, it can be degraded by advanced oxidation processes, UV light, and high temperatures, leading to the formation of various degradation products through side-chain cleavage and ring hydroxylation. The experimental protocols provided herein offer a framework for the systematic evaluation of the solubility and stability of this compound and related compounds.

References

Beyond the Dopamine Transporter: An In-depth Technical Guide to the Molecular Targets of DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of DL-methamphetamine that extend beyond its well-documented interaction with the dopamine (B1211576) transporter (DAT). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the complex pharmacology of this compound. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction

This compound is a potent psychostimulant with a complex pharmacological profile. While its primary mechanism of action involves the inhibition and reversal of the dopamine transporter, leading to a surge in extracellular dopamine, a growing body of research has illuminated a broader range of molecular targets. Understanding these non-dopaminergic interactions is crucial for a complete comprehension of methamphetamine's physiological and pathological effects, and for the development of novel therapeutic interventions for methamphetamine use disorder. This guide delves into these alternative targets, providing a detailed analysis of the available scientific evidence.

Key Molecular Targets Beyond the Dopamine Transporter

This compound interacts with a variety of other neuronal proteins, contributing to its diverse and profound effects on the central nervous system. These targets include other monoamine transporters, G-protein coupled receptors, and intracellular proteins.

Vesicular Monoamine Transporter 2 (VMAT2)

Methamphetamine's interaction with VMAT2 is a critical component of its mechanism of action. By inhibiting VMAT2, methamphetamine disrupts the sequestration of dopamine into synaptic vesicles, leading to an increase in cytosolic dopamine levels. This elevated cytosolic dopamine is then available for reverse transport into the synaptic cleft by DAT. Furthermore, methamphetamine can act as a weak base, disrupting the proton gradient across the vesicular membrane, which is essential for VMAT2 function.[1][2][3]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by methamphetamine and other amphetamine-like substances.[4][5] Methamphetamine acts as a potent agonist at TAAR1.[6] This activation triggers a signaling cascade involving the Gαs protein, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[4][5] These kinases can then phosphorylate the dopamine transporter, modulating its function and trafficking.[5]

Sigma Receptors (σ1 and σ2)

This compound binds to both sigma receptor subtypes, with a preferential affinity for the σ1 receptor.[7] This interaction is thought to contribute to the neurotoxic effects of methamphetamine by modulating dopamine release, promoting endoplasmic reticulum (ER) stress, and influencing mitochondrial function.[7][8] The activation of sigma receptors can lead to an increase in intracellular calcium levels and the activation of PKC.[7]

Serotonin (B10506) Transporter (SERT) and Receptors

Methamphetamine also affects the serotonergic system, although with a lower affinity compared to its effects on the dopaminergic system. It can inhibit the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[9][10] Additionally, chronic methamphetamine use has been shown to alter the expression of serotonin receptors, such as the 5-HT2A receptor.[11][12][13]

Norepinephrine (B1679862) Transporter (NET) and Adrenergic Receptors

Similar to its effects on DAT and SERT, methamphetamine inhibits the norepinephrine transporter (NET), resulting in elevated extracellular norepinephrine concentrations. Furthermore, repeated administration of methamphetamine can lead to changes in the expression of adrenergic receptors, such as the α2A-adrenergic receptor, and their downstream signaling molecules like Gαo.[14]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its enantiomers with the identified molecular targets.

TargetLigandParameterValueSpecies/SystemReference(s)
Sigma-1 (σ1) Receptor This compoundKi2 µM-[7]
Sigma-2 (σ2) Receptor This compoundKi47 µM-[7]
TAAR1 S-(+)-MethamphetamineEC500.89 µMRat
S-(+)-MethamphetamineEC500.92 µMMouse
S-(+)-MethamphetamineEC504.44 µMHuman-Rat Chimera
VMAT2 MethamphetamineIC50 (Dopamine displacement)13.8 µMRat Striatal Vesicles[3]

Note: The affinity of methamphetamine for SERT and NET is generally reported to be in the micromolar range, but specific Ki values for this compound are not consistently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sigma Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to sigma receptors.[15][16][17]

Materials:

  • Receptor Source: Guinea pig liver membranes or commercially available membranes from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligand: [³H]-(+)-Pentazocine for σ1 receptors or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors (with a masking ligand for σ1).

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VMAT2 Vesicular [³H]-Dopamine Uptake Assay

This protocol outlines a method to measure the inhibition of VMAT2-mediated dopamine uptake by methamphetamine.[11][18][19][20]

Materials:

  • Vesicle Source: Synaptic vesicles isolated from rat striatum or from cell lines expressing VMAT2.

  • Radioligand: [³H]-Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: Containing components such as HEPES, potassium tartrate, and ATP.

  • Stop Solution: Ice-cold buffer to terminate the uptake.

  • Filtration System and Scintillation Counter.

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles from the source tissue or cells using differential centrifugation and resuspend them in an appropriate buffer.

  • Assay Setup: In reaction tubes, pre-warm the uptake buffer.

  • Initiate Uptake: Add the vesicle preparation to the uptake buffer containing [³H]-dopamine and varying concentrations of this compound. For control wells, add vehicle instead of methamphetamine.

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for vesicular uptake.

  • Terminate Uptake: Stop the reaction by adding ice-cold stop solution and rapidly filtering the samples through glass fiber filters.

  • Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity as described in the previous protocol.

  • Data Analysis: Determine the rate of [³H]-dopamine uptake at each concentration of methamphetamine. Plot the uptake rate against the methamphetamine concentration to determine the IC50 value for the inhibition of VMAT2 function.

TAAR1-Mediated cAMP Accumulation Assay

This functional assay measures the ability of methamphetamine to stimulate cAMP production through TAAR1 activation.[12][21][22][23][24]

Materials:

  • Cell Line: HEK293 cells or other suitable cell line stably expressing human or rodent TAAR1.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., ELISA or HTRF-based).

  • Cell Culture Reagents.

Procedure:

  • Cell Culture: Culture the TAAR1-expressing cells in appropriate media and seed them into 96-well plates.

  • Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit instructions and measure the intracellular cAMP concentration using the provided reagents and a suitable plate reader.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the methamphetamine concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Meth This compound TAAR1 TAAR1 Meth->TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s activates G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha_s->AC ATP ATP PKA PKA cAMP->PKA activates PKC PKC cAMP->PKC activates DAT_phos Phosphorylated DAT PKA->DAT_phos phosphorylates PKC->DAT_phos phosphorylates

Caption: TAAR1 Signaling Pathway Activated by this compound.

Sigma_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / ER cluster_intracellular Intracellular Space Meth This compound SigmaR Sigma Receptor (σ1/σ2) Meth->SigmaR IP3R IP3 Receptor SigmaR->IP3R modulates ER_Stress ER Stress SigmaR->ER_Stress contributes to Mito_Dysfunction Mitochondrial Dysfunction SigmaR->Mito_Dysfunction influences Dopamine_Mod Dopamine Release Modulation SigmaR->Dopamine_Mod modulates Ca_release Ca²⁺ Release IP3R->Ca_release induces PKC_activation PKC Activation Ca_release->PKC_activation leads to

Caption: Downstream Effects of Sigma Receptor Activation by this compound.

VMAT2_Interaction cluster_cytosol Cytosol cluster_vesicle Synaptic Vesicle Dopamine_cyto Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 uptake Meth_cyto This compound Meth_cyto->VMAT2 inhibits Proton_Gradient Proton Gradient (ΔpH) Meth_cyto->Proton_Gradient disrupts H_in VMAT2->H_in H⁺ antiport Dopamine_vesicle Dopamine VMAT2->Dopamine_vesicle sequesters Proton_Gradient->VMAT2 drives Radioligand_Binding_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) setup 2. Set up Assay Plate (Total, Non-specific, Test Compound wells) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Filter and Wash incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

References

Methodological & Application

Chiral Separation of d- and l-Methamphetamine Enantiomers by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of d- and l-methamphetamine enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate differentiation and quantification of these enantiomers are crucial in forensic toxicology, clinical diagnostics, and pharmaceutical research, as they exhibit different pharmacological and toxicological profiles. While d-methamphetamine is a potent central nervous system stimulant and a widely abused illicit drug, l-methamfetamine has weaker central effects and is used in over-the-counter nasal decongestants.[1][2]

Introduction

Mass spectrometry alone cannot distinguish between stereoisomers as it characterizes compounds based on their mass-to-charge ratio.[3] Therefore, chromatographic separation is essential prior to mass spectrometric detection for accurate enantiomer-specific analysis. This document outlines two primary approaches for the chiral separation of methamphetamine enantiomers by LC-MS/MS:

  • Direct Chiral Separation: Utilizing a chiral stationary phase (CSP) column that selectively interacts with each enantiomer, leading to different retention times.

  • Indirect Chiral Separation: Involving pre-column derivatization with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[4][5]

Both methodologies offer robust and sensitive analysis, and the choice between them may depend on laboratory resources, sample matrix, and desired throughput.

Experimental Protocols

Method 1: Direct Chiral Separation using a Chiral Stationary Phase Column

This protocol is based on the use of a vancomycin-based chiral stationary phase, which has demonstrated effective separation of methamphetamine enantiomers in the polar ionic mode.[6]

1. Sample Preparation (Urine)

  • Solid Phase Extraction (SPE):

    • Acidify 1 mL of urine to pH 3-4 with formic acid.[6]

    • Condition a Supel™-Select SCX SPE 96-well plate (30 mg/well) with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.[6]

    • Load the acidified urine sample onto the SPE plate.[6]

    • Wash the plate with 2 mL of water, followed by 1 mL of 25% methanol (B129727).[6]

    • Elute the analytes with 1 mL of 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile.[6]

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[6]

    • Reconstitute the residue in 1 mL of the mobile phase.[6]

  • Liquid-Liquid Extraction (LLE):

    • To a 125 µL aliquot of urine, add 1 mL of diethyl ether.[7]

    • Vortex the mixture for 30 minutes and centrifuge at 10,000 rpm for 10 minutes.[7]

    • Transfer 500 µL of the organic supernatant to a clean tube and evaporate to dryness at 56°C.[7]

    • Resuspend the dried extract in 0.5 mL of the initial mobile phase.[7]

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm.[7]

    • Mobile Phase: 95:5 (v/v) methanol:water with 0.04% w/v ammonium trifluoroacetate (B77799).[7] To prepare, dissolve 0.4 g of ammonium trifluoroacetate in a solution of 950 mL methanol and 50 mL water.[7]

    • Flow Rate: 1 mL/min.[7]

    • Column Temperature: Ambient (no temperature control).[7]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: 150.0 → 91.0 and 150.0 → 119.0.[7]

3. Data Presentation

ParameterValueReference
Column Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm[7]
Mobile Phase 95:5 (v/v) Methanol:Water with 0.04% w/v Ammonium Trifluoroacetate[7]
Flow Rate 1 mL/min[7]
d-Methamphetamine Retention Time 10.75 min[7]
l-Methamphetamine Retention Time 11.62 min[7]
Total Run Time 13.00 min[7]
ParameterValueReference
Column Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 x 150 mm, 2.7 µm[3]
Mobile Phase Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide[3]
Flow Rate 0.25 mL/min[3]
Resolution (Rs) ≥ 1.9[3]
Total Run Time 5 minutes[3]
Method 2: Indirect Chiral Separation via Pre-column Derivatization

This method avoids the use of a specialized chiral column by derivatizing the methamphetamine enantiomers with Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a conventional C18 column.[4][5][8]

1. Sample Preparation (Urine)

  • Aliquot 50 µL of the standard or sample into a microcentrifuge tube.[4]

  • Add 10 µL of a working internal standard (e.g., 20 µg/mL (±)-methamphetamine-D11 in water).[4]

  • Add 20 µL of 1M NaHCO₃ and vortex at 3000 rpm for 10 seconds.[4]

  • Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone, vortex, and heat at 45°C for 1 hour.[4][8]

  • Allow the samples to cool to room temperature.

  • Add 40 µL of 1M HCl in water.[4][8]

  • Vortex and evaporate to dryness under nitrogen at 45°C.[4]

  • Reconstitute the dried residue in the mobile phase for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Raptor C18, 50 x 2.1 mm, 2.7 µm or similar C18 column.[4]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) methanol:water.[8]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific transitions for the derivatized enantiomers need to be optimized.

3. Data Presentation

ParameterValueReference
Column Raptor C18[4]
Derivatizing Reagent Marfey's Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide)[4][8]
Linear Range in Urine 50-5000 ng/mL[4]
Total Run Time 7 minutes[4]

Visualizations

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis urine_sample Urine Sample extraction Solid Phase or Liquid-Liquid Extraction urine_sample->extraction reconstitution Reconstitution extraction->reconstitution lc_separation Chiral LC Column (e.g., Astec CHIROBIOTIC V2) reconstitution->lc_separation ms_detection Tandem Mass Spectrometer (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis Data Acquisition experimental_workflow_indirect cluster_sample_prep Sample Preparation and Derivatization cluster_lc_ms LC-MS/MS Analysis urine_sample Urine Sample derivatization Derivatization with Marfey's Reagent urine_sample->derivatization cleanup Evaporation and Reconstitution derivatization->cleanup lc_separation Achiral LC Column (e.g., C18) cleanup->lc_separation ms_detection Tandem Mass Spectrometer (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis Data Acquisition

References

Establishing an Animal Model of Psychosis Using DL-Methamphetamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable and reproducible animal model of psychosis using DL-methamphetamine. This model is particularly relevant for studying the neurobiological mechanisms underlying psychosis and for the preclinical screening of novel antipsychotic drugs.

Introduction

Methamphetamine-induced psychosis in humans shares many phenomenological similarities with paranoid schizophrenia, including positive symptoms like hallucinations and delusions, as well as cognitive deficits.[1][2] Animal models that recapitulate these features are invaluable tools for research. The repeated administration of this compound in rodents leads to behavioral sensitization, a phenomenon characterized by a progressively augmented behavioral response to the same dose of the drug.[1][3] This sensitized state is widely considered to be a valid animal model of psychosis.[1][4]

This document outlines protocols for inducing a state of psychosis in rodents using this compound and for assessing the behavioral and neurochemical correlates of this condition.

Animal Models of Methamphetamine-Induced Psychosis

Several animal models have been developed to study methamphetamine-induced psychosis.[1] The most commonly utilized and well-validated of these is the behavioral sensitization model .[1][5]

  • Behavioral Sensitization Model: This model involves the repeated administration of low to moderate doses of methamphetamine, which leads to a long-lasting hypersensitivity to the drug's psychomotor effects.[1] This sensitization is thought to reflect the underlying neuroplastic changes in the brain that contribute to psychosis.[1][6]

  • Neurotoxicity Model: This model uses high doses of methamphetamine to induce damage to dopaminergic and serotonergic neurons. While it has been used to study the neurotoxic effects of the drug, it is less relevant for modeling the more subtle and persistent changes seen in psychosis.[1]

  • Escalating Dose-Binge Model: This model attempts to mimic the patterns of methamphetamine abuse in humans, involving escalating doses administered in a "binge" pattern.[1]

This document will focus on the behavioral sensitization model due to its high relevance to the study of psychosis.

Experimental Protocols

Animals and Housing
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Age: Young adult animals (e.g., 8-10 weeks old at the start of the experiment) are recommended.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experimental procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).

This compound Administration Protocol (Behavioral Sensitization)

This protocol is designed to induce a state of behavioral sensitization.

  • Habituation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment. Handle the animals daily for several days before the first injection to minimize stress.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. Prepare fresh solutions daily.

  • Sensitization Phase:

    • Administer this compound (1-5 mg/kg, intraperitoneally, i.p.) or saline once daily for 7-14 consecutive days. The specific dose and duration can be optimized based on the research question and animal strain.[7]

  • Withdrawal Phase:

    • Following the last injection of the sensitization phase, leave the animals undisturbed in their home cages for a withdrawal period of 7-14 days. This period is crucial for the development of long-lasting sensitization.

  • Challenge Phase:

    • After the withdrawal period, administer a challenge dose of this compound (typically the same dose used during the sensitization phase) to all animals (both the methamphetamine- and saline-pretreated groups).

    • Immediately following the challenge injection, proceed with behavioral testing.

Behavioral Assessment Protocols

Rationale: Increased locomotor activity is a hallmark of behavioral sensitization and is considered a proxy for the positive symptoms of psychosis.[1]

Protocol:

  • Place the animal in the center of an open-field arena (e.g., 40 x 40 x 40 cm for rats).

  • Allow the animal to habituate to the arena for 30-60 minutes before the challenge injection.

  • Administer the methamphetamine or saline challenge injection.

  • Immediately return the animal to the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) for 60-120 minutes using an automated activity monitoring system.

Rationale: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia and in animal models of psychosis.[1]

Protocol:

  • Place the animal in a startle chamber.

  • Allow a 5-minute habituation period with background white noise (e.g., 65 dB).

  • The test session consists of a series of trials:

    • Pulse-alone trials: A loud acoustic stimulus (pulse; e.g., 120 dB for 40 ms) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse; e.g., 75-85 dB for 20 ms) is presented 30-120 ms (B15284909) before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Trials should be presented in a pseudorandom order.

  • Measure the startle response (amplitude of the whole-body flinch) using a piezoelectric accelerometer.

  • Calculate PPI as follows: % PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Neurochemical and Molecular Analysis Protocols

Following behavioral testing, brain tissue can be collected for further analysis.

  • Deeply anesthetize the animal (e.g., with isoflurane (B1672236) or a lethal dose of a barbiturate).

  • Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh tissue (for neurochemical or molecular analysis).

  • Dissect specific brain regions of interest, such as the prefrontal cortex, nucleus accumbens, and striatum.[4][8]

  • Snap-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.

Rationale: Methamphetamine profoundly alters dopamine (B1211576) and serotonin (B10506) neurotransmission.[3][9]

Protocol (High-Performance Liquid Chromatography - HPLC):

  • Homogenize brain tissue in a suitable buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant.

  • Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantify dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) by comparing peak areas to those of known standards.

Rationale: To assess changes in the expression of key proteins involved in neurotransmission and signaling pathways (e.g., dopamine transporters, receptors, signaling molecules).

Protocol:

  • Extract total protein from brain tissue homogenates.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein using a chemiluminescent substrate and imaging system.

  • Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative Behavioral Data
Behavioral Test Treatment Group Parameter Mean ± SEM p-value
Locomotor Activity Saline + SalineDistance Traveled (cm)1500 ± 150
Saline + METHDistance Traveled (cm)4500 ± 300<0.05 vs Sal+Sal
METH + SalineDistance Traveled (cm)1600 ± 170>0.05 vs Sal+Sal
METH + METHDistance Traveled (cm)8500 ± 500<0.05 vs Sal+METH
Prepulse Inhibition Saline% PPI (85 dB prepulse)65 ± 5
METH% PPI (85 dB prepulse)35 ± 6<0.05 vs Saline

METH: Methamphetamine; SEM: Standard Error of the Mean. Data are hypothetical and for illustrative purposes.

Quantitative Neurochemical Data
Brain Region Treatment Group Analyte Concentration (ng/mg tissue) ± SEM p-value
Striatum SalineDopamine25 ± 2
METHDopamine15 ± 1.5<0.05 vs Saline
Prefrontal Cortex SalineGlutamate10 ± 1
METHGlutamate18 ± 2<0.05 vs Saline

METH: Methamphetamine; SEM: Standard Error of the Mean. Data are hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Signaling Pathways in Methamphetamine-Induced Psychosis

G METH This compound DA_release ↑ Dopamine Release (Striatum, NAc) METH->DA_release Notch1 ↓ Notch1 Signaling (mPFC) METH->Notch1 Glu_release ↑ Glutamate Release (Cortex) DA_release->Glu_release GABA_dys GABAergic Interneuron Dysfunction Glu_release->GABA_dys Cortical_dys Cortical Signal Dysregulation GABA_dys->Cortical_dys Psychosis Psychosis-like Behaviors Cortical_dys->Psychosis GABAB1 ↓ GABAB1 Receptor Expression Notch1->GABAB1 GABAB1->Psychosis

Caption: Key signaling pathways implicated in methamphetamine-induced psychosis.

Experimental Workflow

G Habituation Habituation & Handling Sensitization Sensitization Phase (METH/Saline injections) Habituation->Sensitization Withdrawal Withdrawal Period Sensitization->Withdrawal Challenge METH Challenge Withdrawal->Challenge Behavior Behavioral Testing (Locomotion, PPI) Challenge->Behavior Tissue Tissue Collection & Analysis Behavior->Tissue

Caption: Experimental workflow for the methamphetamine sensitization model.

Conclusion

The this compound-induced behavioral sensitization model in rodents is a robust and well-validated tool for studying the neurobiology of psychosis and for the preclinical evaluation of potential therapeutic agents. Adherence to detailed and standardized protocols is essential for ensuring the reproducibility and translational relevance of the findings. The combination of behavioral, neurochemical, and molecular analyses provides a comprehensive approach to understanding the complex mechanisms underlying this disorder.

References

Quantification of DL-Methamphetamine in Rat Brain Tissue using Microdialysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-methamphetamine is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity. Understanding its pharmacokinetic and pharmacodynamic profile within the brain is crucial for developing therapeutic interventions for addiction and mitigating its neurotoxic effects. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This methodology, when coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides invaluable data on the real-time concentration of methamphetamine and its metabolites in the brain, as well as its effects on neurotransmitter systems.

These application notes provide detailed protocols for the quantification of this compound in rat brain tissue using microdialysis, targeted at researchers in neuroscience, pharmacology, and drug development.

Data Presentation

The following tables summarize quantitative data on this compound and its primary metabolite, amphetamine, in rat brain tissue following systemic administration, as determined by microdialysis and other quantitative methods.

Table 1: Methamphetamine and Amphetamine Concentrations in Rat Brain Microdialysate

AnalyteDose (mg/kg)Route of Admin.Brain RegionPeak Concentration (ng/mL)Time to Peak (min)Reference
Methamphetamine4SubcutaneousStriatum~200~82.5[1]
Amphetamine3.0IntraperitonealStriatum86 ± 1720-40

Table 2: Brain-to-Serum Concentration Ratios of Methamphetamine in Rats

Time Post-AdministrationBrain-to-Serum Ratio
2 min7:1
20 min13:1
2 hours (equilibrium)8:1

Data derived from a study involving a 1.0 mg/kg intravenous bolus dose of (+)-methamphetamine.[2]

Experimental Protocols

I. In Vivo Microdialysis Procedure

This protocol outlines the key steps for performing in vivo microdialysis in the rat striatum to sample extracellular this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Microdialysis guide cannula

  • Microdialysis probe (e.g., 2 mm membrane length)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

  • Analgesics

Protocol:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (e.g., striatum) at the appropriate stereotaxic coordinates.

    • Implant a guide cannula just above the target region and secure it to the skull with dental cement.

  • Post-Operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.

    • Gently insert the microdialysis probe through the guide cannula into the striatum.

    • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.

    • Allow the system to equilibrate for 60-90 minutes to achieve a stable baseline.

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine basal levels of any endogenous analytes of interest.

  • Drug Administration and Sample Collection:

    • Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for the desired duration of the experiment.

    • Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.

II. Sample Preparation and LC-MS/MS Analysis

This protocol describes a general method for the quantification of methamphetamine and its metabolites in brain dialysate samples.

Materials:

  • Brain dialysate samples

  • Internal standard (e.g., methamphetamine-d5, amphetamine-d8)

  • Trichloroacetic acid (TCA) solution

  • LC-MS/MS system (e.g., reversed-phase C18 column)

  • Mobile phase (e.g., acetonitrile/water with an ion-pairing agent like trifluoroacetic acid)

Protocol:

  • Sample Preparation:

    • Thaw the dialysate samples on ice.

    • To a known volume of dialysate, add the internal standard.

    • Precipitate proteins by adding a cold TCA solution.

    • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a reversed-phase C18 column with an appropriate mobile phase gradient.

    • Detect and quantify methamphetamine and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Develop a calibration curve using known concentrations of methamphetamine and amphetamine standards to quantify the concentrations in the dialysate samples. The linear range for detection is typically between 0.3–1000 ng/mL.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by methamphetamine.

experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis animal Sprague-Dawley Rat surgery Stereotaxic Surgery: Guide Cannula Implantation animal->surgery recovery Post-operative Recovery (>48 hours) surgery->recovery habituation Habituation in Experimental Chamber recovery->habituation probe_insertion Microdialysis Probe Insertion into Striatum habituation->probe_insertion perfusion Perfusion with aCSF (1-2 µL/min) probe_insertion->perfusion equilibration System Equilibration (60-90 min) perfusion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin This compound Administration baseline->drug_admin sample_collection Dialysate Sample Collection drug_admin->sample_collection sample_prep Sample Preparation: Protein Precipitation sample_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quantification Quantification of Methamphetamine & Metabolites lcms->quantification

Experimental Workflow for Microdialysis Study

methamphetamine_dopamine_pathway cluster_presynaptic Presynaptic Dopamine (B1211576) Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits VMAT2 Sigma_Receptor Sigma Receptor METH->Sigma_Receptor Activates Dopamine_Synapse Increased Extracellular Dopamine DAT->Dopamine_Synapse Reuptake Blocked Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Dopamine release into cytosol Dopamine_Cytosol->DAT Reverse transport (efflux) Sigma_Receptor->VMAT2 Oxidizes & Inhibits D2R Dopamine D2 Receptor Dopamine_Synapse->D2R Signaling Downstream Signaling (Reward & Reinforcement) D2R->Signaling Activation

Methamphetamine's Effect on Dopamine Signaling

Discussion

The protocols and data presented provide a framework for investigating the neuropharmacology of this compound in a preclinical setting. The use of in vivo microdialysis coupled with LC-MS/MS offers a robust and sensitive method for quantifying drug and metabolite concentrations in specific brain regions.

Methamphetamine exerts its effects primarily by increasing the extracellular levels of dopamine.[5] It achieves this by entering the presynaptic neuron, inhibiting the vesicular monoamine transporter 2 (VMAT2), and reversing the action of the dopamine transporter (DAT), leading to a massive efflux of dopamine into the synaptic cleft.[5] Recent findings also suggest that methamphetamine's interaction with the sigma receptor contributes to the dysregulation of dopamine release.[6] This surge in synaptic dopamine is responsible for the drug's acute reinforcing and psychostimulant effects.

The data from microdialysis studies, such as the peak concentration and time to peak, are critical for correlating the pharmacokinetic profile of methamphetamine in the brain with its behavioral effects. Furthermore, understanding the brain-to-serum ratio provides insights into the drug's ability to penetrate the blood-brain barrier and accumulate in the central nervous system.

Researchers utilizing these methods should be aware of the neurotoxic potential of methamphetamine, which can lead to long-term damage to dopaminergic and serotonergic neurons.[7] Therefore, experimental designs should consider the dose and duration of exposure to model different aspects of methamphetamine use, from acute effects to chronic neurotoxicity.

References

Application Notes and Protocols: In Vitro Electrophysiological Recording of Neuronal Response to DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Methamphetamine (METH) is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity. Understanding its mechanisms of action at the cellular level is crucial for developing therapeutic interventions for METH addiction and its neurological consequences. In vitro electrophysiology provides a powerful platform to dissect the effects of METH on neuronal excitability, synaptic transmission, and plasticity in a controlled environment. These application notes provide detailed protocols for whole-cell patch-clamp recordings of dopamine (B1211576) neurons and field potential recordings in hippocampal slices to characterize the neuronal response to this compound.

Data Presentation

Table 1: Effects of this compound on Dopamine Neuron Firing Rate
METH ConcentrationChange in Firing RateDescription
Low (nM to low µM)IncreaseLow concentrations of METH can produce a concentration-dependent increase in the pacemaker firing rate of dopamine neurons.[1] This is suggested to be mediated by a dopamine transporter (DAT)-mediated excitatory conductance.[1]
High (µM)DecreaseHigher concentrations of METH lead to a progressive reduction in the spontaneous spike activity of dopamine neurons.[2][3] This inhibitory effect is attributed to the activation of dopamine D2 autoreceptors by increased extracellular dopamine.[1]
Table 2: Effects of this compound on Hippocampal Long-Term Potentiation (LTP)
METH ConcentrationChange in LTP MagnitudeChange in Baseline Synaptic Transmission
0.1 µMLTP of 158% ± 8% of baselineNo significant change
1 µMLTP of 150% ± 7% of baselineNo significant change
10 µMLTP of 158% ± 7% of baselineNo significant change
30 µMDecreased LTP (137% ± 4% of baseline)Increased
60 µMDecreased LTPIncreased

Data summarized from Swant et al., 2010.[4][5]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to enhance slice viability.[6][7]

1. Solutions Preparation:

  • NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH to 7.3–7.4 with HCl.[6][7]

  • HEPES aCSF (Holding Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. pH to 7.3–7.4 with NaOH.[6][7]

  • Recording aCSF: (in mM) 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.4 NaH2PO4, 25 NaHCO3, and 11 D-glucose.[8]

  • Continuously bubble all solutions with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before and throughout the experiment.

2. Brain Extraction and Slicing:

  • Anesthetize the animal (e.g., with isoflurane) and perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Rapidly decapitate the animal and dissect the brain, immersing it in ice-cold NMDG-HEPES aCSF.

  • For hippocampal recordings, make a coronal cut to block the brain. For midbrain dopamine neuron recordings, a horizontal or coronal block may be prepared.

  • Glue the brain block onto the vibratome stage and submerge it in the slicing chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Cut slices at a desired thickness (e.g., 200-400 µm).

  • Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for a brief period (e.g., 10-15 minutes).[6]

  • Transfer the slices to a holding chamber with room temperature, carbogenated HEPES aCSF for at least 1 hour before recording.[6]

Protocol 2: Whole-Cell Patch-Clamp Recording of Dopamine Neurons

This protocol is for recording spontaneous firing activity from dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).

1. Recording Setup:

  • Transfer a midbrain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 1.5-2.0 ml/min, maintained at 34°C.[8]

  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

  • Fill pipettes with an internal solution containing (in mM): 120 potassium-gluconate, 20 KCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP, and 0.25 GTP. Adjust pH to 7.25 with KOH.[9]

2. Recording Procedure:

  • Approach a visually identified dopamine neuron (typically larger, with a more regular firing pattern) with the patch pipette while applying positive pressure.

  • Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

  • Rupture the membrane with brief, strong suction to achieve the whole-cell configuration.

  • Record spontaneous action potentials in current-clamp mode.

  • Establish a stable baseline recording for at least 10 minutes.

  • Bath-apply this compound at the desired concentrations.

  • Record the changes in firing frequency and action potential waveform properties.

Protocol 3: Field Potential Recording of Hippocampal LTP

This protocol is for inducing and recording Long-Term Potentiation (LTP) in the CA1 region of the hippocampus.

1. Recording Setup:

  • Transfer a hippocampal slice to a submerged recording chamber, continuously superfused with carbogenated recording aCSF at 30°C.[4]

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Deliver test pulses (e.g., every 30 seconds) to evoke baseline field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-50% of the maximum.

2. LTP Induction and Recording:

  • Record a stable baseline of fEPSPs for at least 20-30 minutes.

  • Apply this compound to the bath at the desired concentration and allow it to equilibrate.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

  • Continue to record fEPSPs for at least 60 minutes post-induction to measure the potentiation.

  • Analyze the fEPSP slope to quantify the degree of LTP.

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_rec Electrophysiological Recording p1 Anesthesia & Perfusion p2 Brain Extraction p1->p2 p3 Vibratome Slicing in NMDG-aCSF p2->p3 p4 Recovery at 34°C p3->p4 p5 Incubation at Room Temp p4->p5 r1 Transfer Slice to Recording Chamber p5->r1 Transfer to Microscope r2 Establish Stable Baseline r1->r2 r3 Bath Apply this compound r2->r3 r4 Record Neuronal Response r3->r4

Caption: Experimental workflow for in vitro electrophysiology.

methamphetamine_signaling METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters Neuron & Competes with DA METH->DAT Induces Excitatory Conductance VMAT2 VMAT2 METH->VMAT2 Inhibits Dopamine_extra Extracellular Dopamine DAT->Dopamine_extra Reverses Transport (Efflux) FiringRate Dopamine Neuron Firing Rate DAT->FiringRate Increases (at low METH conc.) Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Increases Dopamine_cyto->DAT Transported Out D2R D2 Autoreceptor Dopamine_extra->D2R Activates D2R->FiringRate Inhibits (at high METH conc.)

Caption: Methamphetamine's effects on dopamine neurons.

References

Application Notes and Protocols for Assessing the Stimulant Effects of DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for key behavioral assays used to evaluate the stimulant effects of DL-Methamphetamine (DL-METH). The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent central nervous system (CNS) stimulant with a high potential for abuse.[1][2] It exerts its effects primarily by increasing the synaptic concentrations of dopamine (B1211576), norepinephrine, and serotonin.[3][4] Preclinical assessment of the stimulant properties of DL-METH is crucial for understanding its abuse liability and for the development of potential therapeutic interventions. This document outlines standard behavioral assays to measure these effects in rodents.

The D-enantiomer of methamphetamine is a more potent CNS stimulant than the L-enantiomer.[1][2][5] While both isomers can have effects, the D-isomer is primarily responsible for the stimulant and euphoric effects associated with abuse.[2][5] It is important to consider the isomeric composition of the methamphetamine used in research, as it can significantly impact the behavioral outcomes.[6]

Locomotor Activity

The locomotor activity test is a fundamental assay to assess the stimulant effects of drugs.[7] Methamphetamine typically induces a dose-dependent increase in horizontal and vertical movement.[6][8]

Experimental Protocol

Materials and Apparatus:

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Saline solution (0.9%)

  • Animal subjects (e.g., mice or rats)

  • Open-field activity chambers (e.g., 40 x 40 x 30 cm clear acrylic boxes) equipped with infrared beams or video tracking software (e.g., Ethovision XT)[7][9]

  • Syringes and needles for administration (intraperitoneal, subcutaneous)

Procedure:

  • Habituation: For 2-3 consecutive days, handle the animals and habituate them to the injection procedure with a saline injection. On the final day of habituation, place the animals in the activity chambers for a set period (e.g., 30-60 minutes) to acclimate them to the testing environment.[7]

  • Baseline Activity: On the day before the drug test, inject the animals with saline and record their locomotor activity for a predetermined duration (e.g., 60-120 minutes) to establish a baseline.[7]

  • Drug Administration: On the test day, administer this compound at the desired doses (e.g., 1, 2.5, 5, 10 mg/kg, i.p. or s.c.).[6][8] A control group should receive a saline injection.

  • Data Collection: Immediately after injection, place the animals in the activity chambers and record locomotor activity for a specified period (e.g., 90-120 minutes).[6][8] Data is typically collected in 5-10 minute time bins.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm). Other measures can include the number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena. Data is often presented as mean distance traveled ± SEM. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare drug-treated groups to the control group.

Quantitative Data Summary
SpeciesDose (mg/kg)RouteKey FindingsReference
Mice (BALB/c)1.0, 2.5i.p.Dose-dependent increase in locomotor activity. Higher doses (5 and 10 mg/kg) initially induced hyperlocomotion followed by stereotypy.[8][8]
Mice1, 3, 10 (d-METH)s.c.d-methamphetamine dose-dependently increased locomotor activity at 1 and 3 mg/kg. The 10 mg/kg dose did not significantly increase cumulative activity due to intense stereotyped behaviors.[6][6]
Rats0.5, 1.0i.p.Methamphetamine was more potent than amphetamine at inducing locomotion at the 0.5 mg/kg dose.[10][10]

Stereotypy

High doses of psychostimulants like methamphetamine can induce stereotyped behaviors, which are repetitive, non-goal-directed movements.[11][12] The assessment of stereotypy is crucial for understanding the full spectrum of methamphetamine's behavioral effects.

Experimental Protocol

Materials and Apparatus:

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Saline solution (0.9%)

  • Animal subjects (e.g., rats or mice)

  • Observation chambers (can be the same as locomotor activity chambers)

  • Video recording equipment

Procedure:

  • Habituation: Acclimate the animals to the observation chambers as described for the locomotor activity test.

  • Drug Administration: Administer a high dose of this compound (e.g., 5, 7.5, 10 mg/kg, s.c. or i.p.) or saline to the control group.[11][13]

  • Observation and Scoring: Immediately after injection, place the animals in the observation chambers and video record their behavior for a set period (e.g., 120 minutes). An observer, blind to the treatment conditions, scores the stereotyped behaviors at regular intervals (e.g., every 5-10 minutes).

  • Scoring System: A common rating scale for stereotypy is used, where different scores correspond to specific behaviors. An example of a stereotypy rating scale is provided in the table below.

  • Data Analysis: The primary endpoint is the mean stereotypy score at each time point. The area under the curve (AUC) for the stereotypy scores can also be calculated. Statistical analysis is typically performed using ANOVA with repeated measures.

Stereotypy Rating Scale
ScoreBehavior
0Asleep or stationary
1Active, sniffing
2Repetitive head movements
3Repetitive head movements with limb movements
4Continuous sniffing of the floor or walls
5Continuous licking or biting of the cage
6Intense, focused stereotypy (e.g., gnawing, licking, or biting in one location)

Note: This is an example scale and may be adapted based on specific experimental needs. A rating scale from 1-10 has also been utilized, encompassing dimensions like repetitiveness, frequency, duration, and spatial distribution of the motor response.[11]

Quantitative Data Summary
SpeciesDose (mg/kg)RouteKey FindingsReference
Rats7.5s.c.Methamphetamine induced significant stereotyped behavior.[11][11]
Rats4.0, 7.5i.p.Stereotyped behavior elicited by higher doses of methamphetamine was significantly enhanced in rats pre-treated with a neurotoxic regimen of the drug.[13][13]
Mice1-10 (d-METH)s.c.d-methamphetamine induced stereotyped behaviors in a dose-dependent manner, whereas l-methamphetamine did not.[6][6]

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used preclinical model to assess the rewarding properties of drugs of abuse.[14][15] It is based on the principle that animals will associate a specific environment with the rewarding effects of a drug and will subsequently spend more time in that environment.[15]

Experimental Protocol

Materials and Apparatus:

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Saline solution (0.9%)

  • Animal subjects (e.g., mice or rats)

  • Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)[15][16]

  • Video tracking software

Procedure:

  • Pre-Conditioning (Baseline Preference Test): On Day 1, place the animals in the central compartment (if applicable) and allow them to freely explore the entire apparatus for a set period (e.g., 15-30 minutes).[14] Record the time spent in each compartment to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer this compound (e.g., 1, 2.5, 5, 10 mg/kg, i.p.) and confine the animal to one of the compartments (e.g., the initially non-preferred compartment) for a set duration (e.g., 30 minutes).[14][17]

    • On saline conditioning days, administer saline and confine the animal to the opposite compartment for the same duration.[14][17] The order of drug and saline conditioning days is counterbalanced across animals.

  • Post-Conditioning (Preference Test): On the day after the final conditioning session, place the animals in the central compartment (drug-free state) and allow them to freely explore the entire apparatus for the same duration as the pre-conditioning test.[14] Record the time spent in each compartment.

  • Data Analysis: The primary endpoint is the change in time spent in the drug-paired compartment from the pre-conditioning test to the post-conditioning test. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Data is typically analyzed using a paired t-test or ANOVA.

Quantitative Data Summary
SpeciesDose (mg/kg)RouteKey FindingsReference
Rats1.0, 2.5, 5.0, 10.0i.p.All doses produced a significant conditioned place preference. For example, the 1.0 mg/kg group spent approximately 61.2% of the time in the METH-paired chamber.[17][17]
Mice (LG/J and SM/J)2.0i.p.Both strains exhibited significant methamphetamine-induced CPP.[14][14]
Mice (adolescent and adult)0.1i.p.A low dose of methamphetamine produced CPP after 4 days of conditioning, suggesting adolescents may be more sensitive to the rewarding effects.[16][16]

Drug Self-Administration

The drug self-administration paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it models the voluntary intake of the substance.[18]

Experimental Protocol

Materials and Apparatus:

  • This compound hydrochloride (for intravenous infusion)

  • Saline solution (0.9%)

  • Animal subjects (e.g., rats) surgically implanted with intravenous catheters

  • Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a stimulus light

  • Catheter tubing and swivels

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.

  • Acquisition: Place the animals in the operant chambers for daily sessions (e.g., 2 hours/day).

    • A response on the active lever results in the delivery of an intravenous infusion of this compound (e.g., 0.05 mg/kg/infusion) and the presentation of a cue light.[19]

    • A response on the inactive lever has no programmed consequences.

    • Acquisition is typically achieved when the number of responses on the active lever is significantly higher than on the inactive lever and a stable pattern of responding is observed.

  • Dose-Response Curve: Once stable responding is established, different unit doses of this compound are tested in a pseudo-random order to generate a dose-response curve.[19]

  • Data Analysis: The primary endpoint is the number of infusions earned per session. The number of active and inactive lever presses is also recorded. The data is used to determine the reinforcing efficacy of the drug.

Quantitative Data Summary
SpeciesDose (mg/kg/infusion)ScheduleKey FindingsReference
Rats0.05 (d-METH)FR1Reliable acquisition of d-METH self-administration was obtained.[19][19]
Rats0.5 (l-METH)FR1Reliable acquisition of l-METH self-administration was obtained at a higher dose than d-METH.[19][19]
Rats0.025 (d-METH)FR5Peak responding for d-METH self-administration occurred at this unit dose.[19][19]
Rats0.17 (l-METH)FR5Peak responding for l-METH self-administration occurred at this unit dose, indicating it is less potent than d-METH.[19][19]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Methamphetamine's Stimulant Effects

Methamphetamine exerts its stimulant effects by increasing the levels of monoamine neurotransmitters, primarily dopamine, in the synaptic cleft.[3][4] This is achieved through several mechanisms: inducing the release of dopamine from presynaptic terminals, blocking the reuptake of dopamine, and inhibiting the enzymatic degradation of dopamine by monoamine oxidase.[3][4] The subsequent overstimulation of postsynaptic dopamine receptors in brain regions like the nucleus accumbens and prefrontal cortex is central to its rewarding and psychomotor effects.[3][20]

Methamphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH This compound VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT MAO MAO METH->MAO Inhibits DA_vesicle Dopamine Vesicles DA_synapse Dopamine DAT->DA_synapse Reverses transport (efflux) DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Dopamine release into cytosol DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Signaling Downstream Signaling Cascades DA_receptor->Signaling Activates Effects Stimulant Effects (Locomotion, Reward) Signaling->Effects Leads to

Caption: Signaling pathway of this compound's stimulant effects.

General Experimental Workflow for Behavioral Assays

The following diagram illustrates a typical workflow for conducting behavioral assays to assess the stimulant effects of this compound.

Experimental_Workflow start Start: Experimental Design acclimation Animal Acclimation & Handling start->acclimation habituation Habituation to Apparatus & Injections acclimation->habituation baseline Baseline Measurement (Saline) habituation->baseline drug_admin Drug Administration (DL-METH or Saline) baseline->drug_admin behavioral_assay Behavioral Assay (e.g., Locomotor, CPP) drug_admin->behavioral_assay data_collection Data Collection & Recording behavioral_assay->data_collection data_analysis Data Analysis & Statistics data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results end End results->end

Caption: General experimental workflow for behavioral assays.

References

Application Notes and Protocols for Studying DL-Methamphetamine-Induced Neuroplasticity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-methamphetamine (METH) is a potent central nervous system stimulant that is widely abused. Its chronic use leads to significant and long-lasting changes in brain structure and function, a phenomenon broadly termed neuroplasticity. These alterations are believed to underlie the development of addiction, tolerance, and other neuropsychiatric complications associated with METH use. Understanding the molecular and cellular mechanisms of METH-induced neuroplasticity is crucial for developing effective therapeutic interventions.

These application notes provide an overview of the key neuroplastic changes induced by this compound and detailed protocols for their investigation. The focus is on synaptic structural plasticity, associated signaling pathways, and changes in gene and protein expression.

Key Neuroplastic Changes Induced by this compound

METH administration induces a cascade of events that alter neuronal signaling and structure. The primary mechanism of action involves the reversal of the dopamine (B1211576) transporter (DAT), leading to a massive efflux of dopamine into the synaptic cleft.[1] This surge in dopamine, along with effects on other neurotransmitter systems like serotonin (B10506) and norepinephrine, triggers downstream signaling pathways that ultimately modify gene expression, protein synthesis, and neuronal morphology.[2][3]

Key neuroplastic alterations include:

  • Changes in Dendritic Spine Density and Morphology: Chronic METH exposure can lead to significant changes in the number and shape of dendritic spines on neurons in brain regions like the nucleus accumbens and dorsal striatum.[4][5] These changes are thought to represent a structural correlate of altered synaptic strength and connectivity.

  • Modulation of Synaptic Plasticity: METH can impair long-term potentiation (LTP), a cellular model of learning and memory, in the hippocampus.[6][7] The effects on synaptic plasticity are dose-dependent, with low doses sometimes enhancing plasticity and high doses leading to deficits.[8][9]

  • Alterations in Gene and Protein Expression: METH induces changes in the expression of various genes and proteins involved in synaptic function, signaling, and cell survival.[10][11] This includes immediate early genes like c-fos, neurotrophic factors like BDNF, and components of key signaling pathways.[12][13]

  • Epigenetic Modifications: Chronic METH use can cause lasting changes in gene expression through epigenetic mechanisms such as histone acetylation and DNA methylation in brain reward pathways.[14]

Data Presentation: Quantitative Effects of this compound on Neuroplasticity

The following tables summarize quantitative data from studies investigating the effects of this compound on various neuroplasticity markers.

Brain RegionAnimal ModelMETH Dose and RegimenChange in Spine DensityCitation
Nucleus AccumbensMiceRepeated injectionsIncreased[4]
Dorsolateral StriatumRatsRepeated injections17.9% increase[5]
Dorsomedial StriatumRatsRepeated injections11.6% decrease[5]
Prefrontal CortexMiceLow dose (2 mg/kg)Increased[8]
Prefrontal CortexMiceHigh dose (10 mg/kg)Decreased[8]
HippocampusMiceLow dose (2 mg/kg)Increased[8]
HippocampusMiceHigh dose (10 mg/kg)Decreased[8]

Table 1: Effects of this compound on Dendritic Spine Density.

Brain RegionAnimal ModelMETH Dose and RegimenChange in Synaptic StructureCitation
CortexMiceLow dose (2 mg/kg)Increased synaptic density, longer and thicker PSD[8]
CortexMiceHigh dose (10 mg/kg)Decreased synaptic density, shorter and thinner PSD[8]
HippocampusMiceLow dose (2 mg/kg)Increased synaptic density, longer and thicker PSD[8]
HippocampusMiceHigh dose (10 mg/kg)Decreased synaptic density, shorter and thinner PSD[8]
Dorsal HippocampusMice1 mg/kg during adolescenceIncreased number of synapses and PSD thickness, reduced synaptic cleft width and presynaptic active zone length[12]

Table 2: Effects of this compound on Synaptic Ultrastructure. PSD: Postsynaptic Density.

Brain RegionAnimal ModelMETH Dose and RegimenChange in Gene/Protein ExpressionCitation
Dorsal HippocampusMice2 mg/kg during adolescenceDecreased mRNA expression of Arc, c-fos, and Bdnf[13]
Nucleus AccumbensRats20 mg/kg single injectionTime-dependent changes in c-fos, fosB, Crf, Cck, and Npas4 transcripts[11]
Ventral MidbrainNot SpecifiedNot SpecifiedIncreased COX1 expression[10][15]
HippocampusRats10 mg/kgDecreased BDNF expression[9]
HippocampusRats5 mg/kgIncreased BDNF expression[9]

Table 3: Effects of this compound on Gene and Protein Expression.

Experimental Protocols

Animal Models and METH Administration

Rodent models are frequently used to study METH-induced neuroplasticity.[16][17] Common administration protocols include:

  • Acute Exposure: A single high dose to study immediate effects.[16]

  • Chronic Exposure: Repeated injections over days or weeks to model long-term use.[16]

  • Self-Administration: Allows animals to voluntarily consume the drug, modeling the compulsive drug-seeking behavior seen in addiction.[18]

Protocol for Methamphetamine Administration in Mice: [8]

  • Divide mice into three groups: Control (saline), Low-Dose METH (2 mg/kg), and High-Dose METH (10 mg/kg).

  • Dissolve this compound hydrochloride in 0.9% saline.

  • Administer the corresponding solution intraperitoneally (i.p.) once daily for a specified period (e.g., 14 days).

  • House animals under standard laboratory conditions (12h light/dark cycle, ad libitum food and water).

Analysis of Dendritic Spine Plasticity (Golgi-Cox Staining)

Golgi-Cox staining is a classic technique for visualizing neuronal morphology, including dendritic spines.[4]

Protocol for Golgi-Cox Staining: [4]

  • Euthanize animals and rapidly remove the brains.

  • Immerse the brains in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark for 14 days.

  • Transfer the brains to a 30% sucrose (B13894) solution for 2-3 days at 4°C for cryoprotection.

  • Section the brains at 100-200 µm using a vibratome.

  • Mount sections on gelatin-coated slides.

  • Process the sections through ammonium (B1175870) hydroxide, followed by dehydration in graded ethanol (B145695) solutions, and clearing in xylene.

  • Coverslip the slides with a mounting medium.

  • Analyze dendritic spine density and morphology on medium spiny neurons in the region of interest (e.g., nucleus accumbens) using a microscope with an oil immersion lens.

Western Blotting for Protein Expression Analysis

Western blotting is used to quantify the expression levels of specific proteins.

Protocol for Western Blotting: [19][20][21]

  • Dissect the brain region of interest (e.g., striatum, hippocampus) on ice.

  • Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 10,000-13,000 rpm) at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., Lowry or BCA assay).

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

  • Quantify band intensity using densitometry software.

Electrophysiology for Synaptic Plasticity (Long-Term Potentiation)

Extracellular field potential recordings in brain slices are used to assess synaptic plasticity, such as LTP.[7][9]

Protocol for Hippocampal LTP Recording: [7]

  • Anesthetize the animal and perfuse transcardially with ice-cold artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Apply this compound to the perfusion bath at the desired concentration (e.g., 0.1–60 µM).[7]

  • Induce LTP using a high-frequency stimulation protocol (e.g., theta burst stimulation or multiple trains of 100 Hz).

  • Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Visualization of Key Signaling Pathways and Workflows

METH_Signaling_Pathway METH This compound DAT Dopamine Transporter (DAT) METH->DAT Reverses DA_release ↑ Dopamine Release DAT->DA_release D1R D1 Receptor DA_release->D1R Activates AC Adenylyl Cyclase D1R->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Altered Gene Expression (c-fos, BDNF, etc.) CREB->Gene_Expression Neuroplasticity Neuroplastic Changes (Spine Density, LTP) Gene_Expression->Neuroplasticity

Experimental_Workflow_Spine_Analysis cluster_animal Animal Model cluster_tissue Tissue Processing cluster_analysis Analysis METH_Admin METH Administration (e.g., chronic i.p.) Brain_Extraction Brain Extraction METH_Admin->Brain_Extraction Golgi_Staining Golgi-Cox Staining Brain_Extraction->Golgi_Staining Sectioning Brain Sectioning Golgi_Staining->Sectioning Imaging Microscopy & Imaging Sectioning->Imaging Quantification Spine Density Quantification Imaging->Quantification Data Data Analysis Quantification->Data

LTP_Experimental_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Baseline Baseline Recording (fEPSPs) Recovery->Baseline METH_App METH Application Baseline->METH_App LTP_Induction LTP Induction (HFS) METH_App->LTP_Induction Post_Record Post-Induction Recording LTP_Induction->Post_Record Analysis Data Analysis Post_Record->Analysis

Conclusion

The study of this compound-induced neuroplasticity is a complex field that requires a multi-faceted approach. The protocols and data presented here provide a framework for investigating the structural, functional, and molecular changes that occur in the brain following METH exposure. By employing these techniques, researchers can further elucidate the mechanisms underlying METH addiction and contribute to the development of novel therapeutic strategies.

References

Analytical Techniques for Detecting DL-Methamphetamine Metabolites in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine is a potent central nervous system stimulant that is subject to abuse. Accurate and reliable detection of its metabolites in urine is crucial for clinical toxicology, forensic investigations, and drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to detect and quantify DL-methamphetamine and its major metabolite, amphetamine, in urine samples. The methodologies covered include immunoassay for initial screening, followed by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and quantification.

Metabolic Pathway of Methamphetamine

Following administration, methamphetamine is metabolized in the liver primarily through N-demethylation to its active metabolite, amphetamine. Other minor metabolites include p-hydroxymethamphetamine and p-hydroxyamphetamine. Both methamphetamine and amphetamine are excreted in the urine. The ratio of methamphetamine to amphetamine can sometimes provide information about the time of drug use.[1]

METH This compound AMP Amphetamine METH->AMP N-demethylation pOHMETH p-Hydroxymethamphetamine METH->pOHMETH Aromatic hydroxylation Excretion Urine Excretion METH->Excretion pOHAMP p-Hydroxyamphetamine AMP->pOHAMP Aromatic hydroxylation AMP->Excretion pOHMETH->Excretion pOHAMP->Excretion

Caption: Metabolic pathway of this compound.

Immunoassay Screening

Immunoassays are widely used for the initial screening of urine samples for amphetamine and methamphetamine due to their speed and high-throughput capabilities.[1] These assays are typically based on the principle of competitive binding, where drug in the urine sample competes with a labeled drug for a limited number of antibody binding sites.[2][3] A result is considered presumptive positive if the signal is below a certain cutoff level, indicating the presence of the drug or a cross-reacting substance.[4] It is important to note that immunoassays can be prone to false-positive results from structurally related compounds and should be confirmed by a more specific method like GC-MS or LC-MS/MS.[5][6]

General Immunoassay Protocol
  • Sample Collection: Collect a random urine specimen in a clean, dry container.[3]

  • Sample Preparation: Centrifuge or filter urine samples with visible particulate matter. Samples can be stored at 2-8°C for up to 48 hours or frozen at -20°C for longer-term storage.[3]

  • Assay Procedure:

    • Allow the test device/reagents and urine sample to reach room temperature.

    • Follow the specific instructions provided by the immunoassay kit manufacturer. This typically involves adding a specific volume of the urine sample to the test device.

    • Read the results within the time frame specified by the manufacturer.

  • Interpretation of Results: The presence or absence of a line or a change in color indicates a positive or negative result, according to the kit's instructions. A positive result is presumptive and requires confirmation.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard confirmatory technique for the detection and quantification of methamphetamine and its metabolites.[7] The method involves separating the analytes in a gas chromatograph and then detecting them with a mass spectrometer, which provides a high degree of specificity. Derivatization is often required to improve the chromatographic properties of the analytes.[8][9]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Extraction Solid-Phase or Liquid-Liquid Extraction Urine->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: General workflow for GC-MS analysis of methamphetamine.

GC-MS Protocol with Derivatization

This protocol describes a common method using trifluoroacetic anhydride (B1165640) (TFA) for derivatization.

A. Sample Preparation and Extraction [10]

  • Pipette 2 mL of urine into a culture tube.

  • Add an appropriate amount of a deuterated internal standard (e.g., methamphetamine-d5).

  • Add 0.5 mL of 10 M potassium hydroxide (B78521) and vortex for 10 seconds.

  • Add 4 mL of a non-polar organic solvent (e.g., n-butyl chloride) and vortex for 5 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

B. Derivatization [10]

  • To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFA).

  • Cap the tube and heat at 70°C for 20 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

C. GC-MS Instrumentation and Conditions [11]

  • Gas Chromatograph: Agilent 5890 series II or equivalent.

  • Column: TG-5SILMS (5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[11]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1.5 minutes, then ramp to 300°C at a rate of 40°C/minute and hold for 3 minutes.[11]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/minute.[11]

  • Mass Spectrometer: Agilent 5971 MSD or equivalent.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Amphetamine-TFA derivative: m/z 140, 118, 91.[10]

    • Methamphetamine-TFA derivative: m/z 154, 118, 91.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation ("dilute-and-shoot") compared to GC-MS.[12][13] It is also well-suited for the analysis of both the d- and l-isomers of methamphetamine and amphetamine, which can be important for distinguishing between illicit use and the use of over-the-counter medications.[14][15]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Dilution Dilution with Internal Standard Urine->Dilution LC Liquid Chromatography Dilution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for LC-MS/MS analysis of methamphetamine.

LC-MS/MS "Dilute-and-Shoot" Protocol

A. Sample Preparation [12]

  • Pipette 50 µL of urine into a microcentrifuge tube.

  • Add 950 µL of a working internal standard solution (containing deuterated analogs of the analytes in a suitable solvent like methanol (B129727) or water).

  • Vortex to mix.

  • Transfer an aliquot to an autosampler vial for injection.

B. LC-MS/MS Instrumentation and Conditions [16][17]

  • Liquid Chromatograph: A system capable of binary gradient elution.

  • Column: A standard reversed-phase column such as a Raptor C18.[16]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes of interest. A typical run time is around 7-8 minutes.[16][17]

  • Flow Rate: 0.4-0.6 mL/minute.

  • Column Temperature: 40°C.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the different analytical techniques.

Table 1: Immunoassay Screening Cutoff Concentrations

AnalyteCutoff Concentration (ng/mL)
Amphetamines500 - 1000[4]

Table 2: GC-MS Method Performance

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Methamphetamine25 - 2500[18]0.36 (µg/mL)[11]1.09 (µg/mL)[11]93.3 - 100.5[11]
Amphetamine25 - 10,000[19]--100[20]

Table 3: LC-MS/MS Method Performance

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Methamphetamine30 - 10,000[12]0.5[17]1[17]>80[17]
Amphetamine30 - 10,000[12]0.5[17]1[17]>80[17]
d/l-Methamphetamine50 - 5000[21]---
d/l-Amphetamine50 - 5000[21]---

Conclusion

The choice of analytical technique for the detection of this compound metabolites in urine depends on the specific application. Immunoassays provide a rapid and cost-effective means for initial screening, but positive results must be confirmed by a more specific and sensitive method. Both GC-MS and LC-MS/MS are considered gold-standard confirmatory techniques, offering high specificity and the ability to quantify the analytes. LC-MS/MS is often preferred for its simpler sample preparation and high-throughput capabilities. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these controlled substances.

References

Application of DL-Methamphetamine in Addiction and Reward Pathway Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-methamphetamine in preclinical research to investigate the mechanisms of addiction and the neural circuitry of reward. Detailed protocols for key behavioral paradigms and a summary of quantitative data from relevant studies are included to facilitate experimental design and data interpretation.

Introduction

This compound is a potent central nervous system stimulant that is widely abused. Its high addictive potential is primarily attributed to its profound effects on the brain's reward system.[1][2] In a research context, this compound serves as a critical pharmacological tool to model addiction and elucidate the neurobiological underpinnings of substance use disorders. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent.[3] The d-enantiomer is a more potent CNS stimulant than the l-enantiomer.[3] Chronic use of methamphetamine can lead to significant changes in brain structure and function, including neurotoxicity to dopaminergic and serotonergic neurons.[1][3]

Neurochemical Effects and Signaling Pathways

Methamphetamine exerts its effects by increasing the synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine.[2][4] This surge in monoamines, particularly dopamine in the mesolimbic pathway, is associated with the euphoric and rewarding effects of the drug.[5][6] Chronic exposure leads to neuroadaptive changes in these neurotransmitter systems, contributing to tolerance, dependence, and addiction.[2][3]

High-dose methamphetamine administration leads to acute increases in both dopamine and serotonin release.[1] This is followed by long-term damage to dopaminergic and serotonergic axon terminals in key brain regions like the striatum, hippocampus, and prefrontal cortex.[1] The neurotoxic effects are complex and involve multiple mechanisms, including excessive dopamine release, oxidative stress, and inflammation.[1][7]

Signaling Pathway of Methamphetamine-Induced Dopamine Release

Methamphetamine_Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron METH This compound VMAT2 VMAT2 METH->VMAT2 Influx into Vesicles (Reverses Action) DAT Dopamine Transporter (DAT) METH->DAT Enters Neuron Dopamine_Vesicles Dopamine Vesicles VMAT2->Dopamine_Vesicles Blocks Uptake Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicles->Dopamine_Cytosol Release into Cytosol Synaptic_Dopamine Synaptic Dopamine Dopamine_Cytosol->Synaptic_Dopamine Reverses DAT (Efflux) D2R Dopamine D2 Receptors Synaptic_Dopamine->D2R Binds to Reward_Signal Reward Signal (Euphoria) D2R->Reward_Signal Activates

Caption: Methamphetamine's mechanism of action on dopamine release.

Key Experimental Paradigms

Two of the most common behavioral assays used to study the rewarding and reinforcing properties of this compound in animal models are the self-administration paradigm and the conditioned place preference (CPP) test.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it measures motivated drug-seeking and drug-taking behavior.

IVSA_Workflow cluster_pre Pre-Training cluster_training Drug Self-Administration Training cluster_test Testing Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Food_Training Operant Conditioning (Food Reward) Recovery->Food_Training Acquisition Acquisition Phase (e.g., FR1 Schedule) Food_Training->Acquisition Dose_Response Dose-Response Evaluation Acquisition->Dose_Response Extinction Extinction Phase (Saline Substitution) Dose_Response->Extinction Reinstatement Cue/Drug-Primed Reinstatement Extinction->Reinstatement

Caption: Workflow for a typical intravenous self-administration experiment.

Materials:

  • Male Sprague-Dawley or Long-Evans rats

  • This compound hydrochloride (dissolved in sterile 0.9% saline)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Intravenous catheters

  • Surgical supplies

Procedure:

  • Surgery: Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to exit on the rat's back.

  • Recovery: Allow animals to recover for at least one week post-surgery.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers.

    • Sessions are typically 1 to 6 hours daily.[8][9]

    • A response on the "active" lever results in an intravenous infusion of methamphetamine (e.g., 0.02 mg/infusion).[8] A stimulus light is often paired with the infusion.

    • Responses on the "inactive" lever are recorded but have no programmed consequences.[8]

    • Training continues until a stable pattern of responding is established.

  • Dose-Response Evaluation: Once stable responding is achieved, the dose of methamphetamine per infusion can be varied to determine the dose-response curve.

  • Extinction and Reinstatement:

    • Extinction: Replace the methamphetamine solution with saline. Lever presses no longer result in drug infusion. This is continued until responding decreases to a baseline level.

    • Reinstatement: Test for drug-seeking behavior by presenting drug-associated cues (e.g., the stimulus light) or administering a non-contingent "priming" injection of methamphetamine. An increase in active lever pressing indicates reinstatement of drug-seeking.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug by associating its effects with a specific environment.[10]

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Habituation Habituation to Apparatus Pre_Test Baseline Preference Test (Measure time in each compartment) Habituation->Pre_Test Drug_Pairing Drug Administration (e.g., 1 mg/kg, i.p.) + Confinement to one compartment Pre_Test->Drug_Pairing Saline_Pairing Saline Administration + Confinement to other compartment Pre_Test->Saline_Pairing Post_Test Preference Test (Drug-free, access to all compartments) Drug_Pairing->Post_Test Saline_Pairing->Post_Test

Caption: Workflow for a conditioned place preference experiment.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice[11][12]

  • This compound hydrochloride (dissolved in 0.9% saline)

  • CPP apparatus with at least two distinct compartments (differing in visual and tactile cues)[12][13]

Procedure:

  • Habituation: Allow the animals to freely explore the entire apparatus for a set period (e.g., 15-30 minutes) for one or more days.[10]

  • Pre-Test (Baseline Preference): On the day following habituation, place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for a set time (e.g., 15-30 minutes). Record the time spent in each compartment to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design assigns the drug-paired side randomly.[10]

  • Conditioning: This phase typically lasts for several days.

    • On "drug" days, administer methamphetamine (e.g., 0.1 - 1 mg/kg, intraperitoneally) and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).[11][12]

    • On "saline" days, administer a saline injection and confine the animal to the other compartment for the same duration.

    • The order of drug and saline days is counterbalanced across animals.

  • Post-Test (Preference Test): The day after the final conditioning session, place the animal in the apparatus in a drug-free state and allow it to freely explore all compartments. Record the time spent in each compartment. A significant increase in the time spent in the drug-paired compartment compared to the pre-test indicates the development of a conditioned place preference.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies using this compound.

Table 1: Intravenous Self-Administration Studies in Rodents
SpeciesMethamphetamine DoseAccess DurationKey FindingsReference
Rat0.02 mg/infusion6 hours/day for 14 daysEscalated drug intake and context-induced drug-seeking.[8]
Rat0.1 mg/kg/injection15 hours/day for 8 daysProgressive escalation of daily drug intake up to 14 mg/kg/day.[14]
Rat0.025, 0.05, or 0.1 mg/kg/infusionNot specifiedBupropion pretreatment dose-dependently reduced methamphetamine intake.[15]
Mouse0.0015, 0.015, 0.05, and 0.15 mg/kg/infusion4 hours/day (initial)Dose-dependent self-administration.[16]
Table 2: Conditioned Place Preference Studies in Rodents
SpeciesMethamphetamine Dose (Route)Conditioning SessionsKey FindingsReference
Rat (Adolescent vs. Adult)0.06, 0.125, 0.5, or 1 mg/kg (i.p.)3 or 5 sessionsAdolescents developed CPP after 3 sessions, while adults required 5.[11]
Mouse (Adolescent vs. Adult)0.1 mg/kg (i.p.)Not specifiedAdolescents formed a stronger preference compared to adults.[12][13]
Mouse15 mg/kg (s.c.) - 4 injectionsNot applicable (neurotoxicity study)Caused an 80% decrease in striatal dopamine levels in wild-type mice.[7]

Conclusion

This compound is an indispensable tool for modeling addiction-related behaviors and investigating the underlying neurobiological mechanisms. The self-administration and conditioned place preference paradigms provide robust and reliable methods for assessing the reinforcing and rewarding properties of this drug. The protocols and data presented here offer a foundation for researchers to design and conduct studies aimed at understanding methamphetamine addiction and developing potential therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Stability of DL-Methamphetamine in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of DL-methamphetamine in physiological buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in physiological buffers?

A1: The stability of this compound in aqueous solutions, including physiological buffers, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] Methamphetamine is generally more stable in acidic to neutral conditions and degradation can be accelerated at higher temperatures and upon exposure to UV light.[2][3]

Q2: How stable is this compound in standard physiological buffers like Phosphate-Buffered Saline (PBS) at neutral pH?

A2: this compound is relatively stable in PBS at a neutral pH of 7.4 under refrigerated conditions (2-8 °C) for extended periods.[4][5] However, for long-term storage, freezing at -20°C or below is recommended to minimize degradation.[6][7] At room temperature, gradual degradation may occur over several days to weeks.

Q3: Can this compound degrade in cell culture media?

A3: Yes, this compound can degrade in cell culture media. The complexity of the media, containing various components like amino acids, vitamins, and salts, can potentially influence stability. It is recommended to prepare fresh solutions of this compound in cell culture media for experiments or to conduct a stability study under the specific experimental conditions (e.g., temperature, CO2 levels) to determine its half-life.

Q4: What are the common degradation products of this compound in aqueous solutions?

A4: Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, this compound can degrade into several products. Common degradation pathways include oxidation and cleavage of the side chain.[8] Identified degradation products can include amphetamine, phenylacetone (B166967) oxime, and hydroxylated derivatives.[9][10]

Q5: What are the recommended storage conditions for stock solutions of this compound?

A5: Stock solutions of this compound should be prepared in a suitable solvent like methanol (B129727) or water and stored in tightly sealed, light-resistant containers at low temperatures.[6][11] For short-term storage (days to weeks), refrigeration at 2-8°C is adequate. For long-term storage (months to years), freezing at -20°C or -80°C is recommended to ensure stability.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected concentrations of this compound in samples. 1. Degradation due to improper storage: Samples left at room temperature or exposed to light for extended periods. 2. pH of the buffer is too high (alkaline). 3. Presence of oxidizing agents in the buffer or sample matrix. 4. Repeated freeze-thaw cycles. 1. Storage: Always store samples at 2-8°C for short-term use and frozen at -20°C or below for long-term storage. Protect from light using amber vials or by wrapping containers in foil.[6][11] 2. pH Control: Ensure the physiological buffer is maintained at a neutral or slightly acidic pH. If the experimental conditions require a higher pH, prepare fresh solutions immediately before use and minimize the time at that pH. 3. Buffer Purity: Use high-purity water and reagents to prepare buffers to avoid contaminants that could act as oxidizing agents. 4. Handling: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in chromatograms during analysis. 1. Formation of degradation products. 2. Contamination of the sample or analytical system. 1. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times. This will help in distinguishing them from other sample components.[12][13] 2. System Suitability: Run a blank (buffer only) and a standard solution of this compound to check for contamination in the analytical system or solvents.
Poor recovery of this compound during sample extraction. 1. Adsorption to container surfaces. 2. Inappropriate extraction solvent or pH. 1. Container Material: Use polypropylene (B1209903) or silanized glass vials to minimize adsorption, especially for low-concentration samples. 2. Extraction Optimization: Optimize the liquid-liquid or solid-phase extraction protocol. Ensure the pH of the aqueous phase is adjusted to an appropriate level to maximize the extraction of the unionized form of methamphetamine into the organic solvent.
Variability between replicate samples. 1. Inhomogeneous sample preparation. 2. Inconsistent timing between sample preparation and analysis. 1. Mixing: Ensure thorough mixing of the this compound stock solution into the physiological buffer. 2. Standardized Workflow: Establish a consistent and timed workflow for preparing and analyzing samples to minimize variability introduced by differing incubation or storage times before analysis.

Quantitative Data Summary

Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS, pH 7.4)

Storage TemperatureDurationRemaining this compound (%)Reference
25 °C (Room Temperature)24 hours>99%[14]
25 °C (Room Temperature)7 days~95-98%General literature stability
4 °C30 days>98%[5]
-20 °C18 monthsNo significant degradation[4]
-20 °C>2 years>90%[7]

Table 2: Factors Influencing this compound Degradation

FactorConditionEffect on StabilityReference
pH Alkaline (pH > 8)Increased degradation[2]
Neutral (pH ~7)Relatively stable[2]
Acidic (pH < 6)Generally stable[15]
Temperature 60 °CSignificant degradation[16]
25 °CSlow degradation over time
4 °CGood short-term stability[5]
-20 °CExcellent long-term stability[4][7]
Light UV ExposurePromotes degradation[2]
Oxidizing Agents Presence of H₂O₂Rapid degradation[2][9]

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Physiological Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a physiological buffer (e.g., PBS, pH 7.4) under specific storage conditions.

1. Materials:

  • This compound hydrochloride standard

  • Physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • High-purity water

  • Methanol or other suitable organic solvent (for stock solution and HPLC mobile phase)

  • HPLC system with UV or MS detector

  • Calibrated analytical balance and volumetric flasks

  • pH meter

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • Amber glass or polypropylene vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound hydrochloride and dissolve it in methanol or high-purity water to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Preparation of Spiked Buffer Samples: Dilute the stock solution with the physiological buffer to achieve a final concentration relevant to your experiments (e.g., 1 µg/mL). Prepare a sufficient volume for all time points.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the spiked buffer and analyze it using a validated HPLC method to determine the initial concentration (C₀).

  • Sample Storage: Dispense aliquots of the remaining spiked buffer into vials, seal them properly, and place them in the desired storage conditions (e.g., 25°C, 4°C, and -20°C). Protect samples from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks; 1, 3, 6 months), retrieve a set of vials from each storage condition.

  • Sample Analysis: Allow frozen samples to thaw completely at room temperature and mix thoroughly. Analyze the samples using the same HPLC method as for the initial analysis to determine the concentration at that time point (Cₜ).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100

  • Plot the percentage remaining against time for each storage condition to visualize the stability profile.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This is an example of an isocratic reverse-phase HPLC method for the quantification of this compound. Method parameters should be optimized for your specific instrument and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 50 mM pyrrolidine, pH adjusted to 11.5 with a suitable acid, or a phosphate (B84403) buffer at a lower pH). A common ratio is 50:50 (v/v).[16]

  • Flow Rate: 1.0 mL/min.[14][16]

  • Column Temperature: 25-30 °C.[14][16]

  • Detection Wavelength: 214 nm or 260 nm.[14][16]

  • Injection Volume: 10-20 µL.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase or the same physiological buffer as the samples, with concentrations ranging from expected sample concentrations (e.g., 0.1 to 10 µg/mL).

  • Quantification: Inject the standards to generate a calibration curve. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

DegradationPathway Meth This compound Oxidation Oxidation Meth->Oxidation Hydroxylation Hydroxylation Meth->Hydroxylation SideChainCleavage Side-Chain Cleavage Meth->SideChainCleavage Phenylacetone Phenylacetone Oxidation->Phenylacetone forms HydroxylatedMetabolites Hydroxylated Metabolites Hydroxylation->HydroxylatedMetabolites forms Amphetamine Amphetamine SideChainCleavage->Amphetamine forms

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Spike into Physiological Buffer (e.g., PBS, pH 7.4) A->B C Store at Different Conditions (25°C, 4°C, -20°C) B->C D Collect Aliquots at Predetermined Time Points C->D E Analyze by Validated HPLC Method D->E F Quantify Concentration vs. Time 0 E->F G Calculate % Remaining F->G H Determine Stability Profile G->H TroubleshootingTree Start Inconsistent/Low Concentration? CheckStorage Check Storage Conditions (Temp, Light, Duration) Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CheckpH Verify Buffer pH pH_OK pH Neutral? CheckpH->pH_OK CheckPurity Assess Buffer/Reagent Purity PurityOK Purity High? CheckPurity->PurityOK CheckHandling Review Sample Handling (Freeze-Thaw Cycles) Solution4 Aliquot Samples to Avoid Freeze-Thaw CheckHandling->Solution4 StorageOK->CheckpH Yes Solution1 Optimize Storage: Refrigerate/Freeze, Protect from Light StorageOK->Solution1 No pH_OK->CheckPurity Yes Solution2 Adjust/Re-prepare Buffer to Neutral pH pH_OK->Solution2 No PurityOK->CheckHandling Yes Solution3 Use High-Purity Reagents PurityOK->Solution3 No

References

Technical Support Center: Overcoming Variability in Animal Behavioral Responses to DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal behavioral responses to DL-Methamphetamine.

Troubleshooting Guides

Issue: High variability in locomotor activity after methamphetamine administration.

Possible Cause 1: Sex Differences

  • Question: Are you observing consistent differences in locomotor responses between male and female animals?

  • Troubleshooting:

    • Female rodents often exhibit greater locomotor activity in response to methamphetamine than males.[1] This is a well-documented sex difference that should be accounted for in your experimental design.

    • Recommendation: Separate and analyze data by sex. Ensure equal numbers of males and females in your experimental groups to properly power statistical analyses for sex-specific effects. Consider the stage of the estrous cycle in female rodents, as hormonal fluctuations can influence drug responses.

Possible Cause 2: Genetic and Strain Differences

  • Question: Are you using a consistent inbred or outbred strain of animal?

  • Troubleshooting:

    • Different strains of mice and rats can show significant variations in their behavioral responses to methamphetamine. For example, some mouse strains may exhibit robust conditioned place preference (CPP), while others may not.[2] Similarly, Sprague-Dawley rats have been shown to acquire amphetamine self-administration more readily than Fischer 344 rats.[3]

    • Recommendation: Use a consistent and well-characterized strain for your experiments. If comparing across studies, be aware of potential strain-specific effects. When starting a new line of research, a pilot study to characterize the dose-response curve in your chosen strain is recommended.

Possible Cause 3: Environmental Factors

  • Question: Are your animals single-housed or group-housed? Is their environment enriched?

  • Troubleshooting:

    • Social isolation can increase the motivation to self-administer methamphetamine, particularly in female rats.[4] Conversely, environmental enrichment has been shown to reduce methamphetamine-induced behavioral sensitization.[5]

    • Recommendation: Standardize housing conditions across all experimental groups. Clearly report whether animals are single- or group-housed and describe any environmental enrichment provided. For studies on addiction and relapse, consider how housing conditions might model human social support systems.

Possible Cause 4: Circadian Rhythm Disruption

  • Question: Is the timing of your drug administration and behavioral testing consistent across days?

  • Troubleshooting:

    • Methamphetamine can disrupt the natural circadian rhythms of animals, and conversely, disrupting the light-dark cycle can alter methamphetamine consumption patterns.

    • Recommendation: Maintain a strict and consistent light-dark cycle in your animal facility. Conduct drug administration and behavioral testing at the same time each day to minimize variability due to circadian fluctuations.

Frequently Asked Questions (FAQs)

Q1: We are observing that female rats acquire methamphetamine self-administration faster and take more of the drug than males. Is this expected?

A1: Yes, this is a commonly reported finding. Female rats are often more vulnerable to the acquisition of methamphetamine self-administration and are more motivated to take the drug, as indicated by higher break points in progressive ratio schedules.[6] They may also show a greater reinstatement of drug-seeking behavior after a period of abstinence.[7] It is crucial to analyze and report data for each sex separately.

Q2: Our conditioned place preference (CPP) results with methamphetamine are inconsistent. What could be the cause?

A2: Inconsistency in CPP can arise from several factors:

  • Dose Selection: The rewarding effects of methamphetamine are dose-dependent. A dose that is rewarding in one strain might be aversive or have minimal effect in another.

  • Strain: As mentioned, genetic background plays a significant role in the rewarding effects of methamphetamine.

  • Conditioning Protocol: The number of conditioning sessions, the duration of each session, and the specific cues in the CPP apparatus can all influence the outcome. A detailed and consistent protocol is essential.

Q3: How does the gut microbiome influence behavioral responses to methamphetamine?

A3: Emerging research indicates that the gut microbiome can modulate the neurotoxic and behavioral effects of methamphetamine. Methamphetamine administration has been shown to alter the composition of the gut microbiota. While the precise mechanisms are still under investigation, it is hypothesized that changes in the gut microbiome may influence neuroinflammation and neurotransmitter systems, thereby affecting behavioral outcomes.

Q4: What are the key signaling pathways affected by methamphetamine that might contribute to behavioral variability?

A4: Methamphetamine primarily affects the dopaminergic , glutamatergic , and serotonergic systems.

  • Dopamine (B1211576): Methamphetamine increases extracellular dopamine levels by promoting its release and blocking its reuptake.[8][9] This is central to its rewarding and stimulant effects.

  • Glutamate: Chronic methamphetamine use can lead to a hyper-glutamatergic state in brain regions like the nucleus accumbens, which is linked to addiction vulnerability.[10][11]

  • Serotonin (B10506): Methamphetamine also impacts serotonin release and metabolism, which can contribute to mood and behavioral changes.[12][13]

Individual differences in the baseline function and plasticity of these pathways can contribute to the observed variability in behavioral responses.

Data Presentation

Table 1: Sex Differences in Methamphetamine-Induced Locomotor Activity in Sprague-Dawley Rats

Dose (mg/kg)SexTotal Distance Traveled (mean ± SD)Rearing Events (mean ± SD)
1.0Male1500 ± 300 cm50 ± 10
1.0Female2500 ± 400 cm80 ± 15
3.0Male3500 ± 500 cm100 ± 20
3.0Female5500 ± 600 cm150 ± 25
Data are illustrative and based on findings reported in Milesi-Hallé et al. (2007).[1]

Table 2: Effect of Housing Conditions on Methamphetamine Self-Administration in Female Rats

Housing ConditionNumber of Methamphetamine Infusions (mean ± SEM)
Single-housed45 ± 5
Pair-housed25 ± 4
Data are illustrative and based on findings reported by Smith et al. (2022).[4]

Experimental Protocols

Protocol 1: Intravenous Methamphetamine Self-Administration in Rats
  • Surgery: Implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump.

  • Acquisition:

    • Place the rat in the chamber for a 2-hour session daily.

    • A response on the active lever results in an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) delivered over a few seconds.

    • Pair the infusion with a cue, such as the illumination of the stimulus light and/or an audible tone.

    • A response on the inactive lever has no programmed consequences.

    • Continue daily sessions until a stable pattern of responding is established (e.g., <20% variation in infusions over three consecutive days).

  • Data Collection: Record the number of active and inactive lever presses and the number of infusions per session.

Protocol 2: Methamphetamine Conditioned Place Preference (CPP) in Mice
  • Apparatus: Use a three-chamber CPP box with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Pre-Conditioning (Day 1): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each of the larger chambers to establish baseline preference.

  • Conditioning (Days 2-9):

    • This phase consists of 8 days of conditioning sessions.

    • On alternate days (e.g., Days 2, 4, 6, 8), administer methamphetamine (e.g., 1 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

    • On the other days (e.g., Days 3, 5, 7, 9), administer saline and confine the mouse to the opposite chamber for 30 minutes.

    • The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals, the drug is paired with their initially preferred side, and for the other half, with their non-preferred side).

  • Post-Conditioning Test (Day 10): In a drug-free state, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.

Mandatory Visualizations

Methamphetamine_Dopamine_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH This compound VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses Transport Dopamine_synapse Dopamine DAT->Dopamine_synapse Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->DAT Efflux D2R Dopamine D2 Receptor Dopamine_synapse->D2R Signal_transduction Signal Transduction (e.g., cAMP pathway) D2R->Signal_transduction Activates Behavioral_Response Behavioral Response (Locomotion, Reward) Signal_transduction->Behavioral_Response Leads to Experimental_Workflow_Variability cluster_inputs Input Variables Animal_Factors Animal Factors (Sex, Strain, Genetics) Experiment Behavioral Experiment (e.g., Locomotor Activity, Self-Administration) Animal_Factors->Experiment Environmental_Factors Environmental Factors (Housing, Enrichment) Environmental_Factors->Experiment Protocol_Factors Protocol Factors (Dose, Route, Timing) Protocol_Factors->Experiment Data Behavioral Data Collection Experiment->Data Variability High Variability in Behavioral Response Data->Variability Analysis Data Analysis and Interpretation Variability->Analysis Troubleshoot & Standardize Conclusion Scientific Conclusion Analysis->Conclusion Glutamate_Signaling_METH cluster_pre Glutamatergic Neuron cluster_syn Synaptic Cleft cluster_post Postsynaptic Neuron (e.g., in Nucleus Accumbens) Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R mGluR mGluR1/5 Glutamate->mGluR Plasticity Synaptic Plasticity (LTP/LTD) NMDA_R->Plasticity AMPA_R->Plasticity mGluR->Plasticity Addiction_Behavior Addiction-Related Behaviors Plasticity->Addiction_Behavior METH Chronic Methamphetamine Hyperglutamatergic Hyperglutamatergic State METH->Hyperglutamatergic Hyperglutamatergic->Glutamate_vesicle Increased Release

References

Technical Support Center: Optimizing DL-Methamphetamine Dosage for Chronic Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing and conducting chronic neurotoxicity studies with DL-Methamphetamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models and routes of administration for chronic this compound neurotoxicity studies?

A1: The most commonly used animal models are rats (particularly Sprague-Dawley) and mice (such as C57BL/6). Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most frequent routes of administration for inducing neurotoxicity.

Q2: What is a typical "binge" model dosage regimen to induce neurotoxicity?

A2: A widely used binge paradigm in rats involves administering 10 mg/kg of methamphetamine intraperitoneally every 2 hours for a total of four injections.[1][2] In mice, a similar regimen of four injections of 10 mg/kg subcutaneously at 2-hour intervals is also effective in producing neurotoxic effects.[3]

Q3: How is a "chronic" administration model different from a "binge" model?

A3: Chronic models involve repeated administration over a longer period. A common chronic model in rats is daily intraperitoneal injections of 20 mg/kg for 10 consecutive days.[2] Another approach is an escalating dose regimen, for instance, starting at 0.5 mg/kg and gradually increasing the daily dose to 8 mg/kg over two weeks.[4]

Q4: What are the expected neurotoxic outcomes of these dosing regimens?

A4: The primary neurotoxic outcomes are depletions of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in various brain regions, particularly the striatum. For example, a binge regimen of 10 mg/kg x 4 in rats can lead to a 56% reduction in dopamine in the caudate nucleus and a 50% reduction in serotonin in the same region.[1] You can also expect to see decreases in dopamine transporter (DAT) and tyrosine hydroxylase (TH) levels.

Q5: Is hyperthermia a significant factor in methamphetamine-induced neurotoxicity?

A5: Yes, hyperthermia is a critical factor that significantly contributes to methamphetamine-induced neurotoxicity.[2] An increase in core body temperature is correlated with the extent of neurotoxic damage.[5] It is crucial to monitor body temperature during experiments.

Troubleshooting Guide

Issue: High mortality rate in animals during the dosing regimen.

  • Possible Cause: The dose may be too high for the specific strain or age of the animals. Peri-adolescent animals, for example, may show different sensitivity compared to adults.[6]

  • Solution:

    • Reduce the dose: Consider starting with a lower dose and escalating it.

    • Monitor for hyperthermia: Severe hyperthermia can be lethal. If body temperatures exceed 41.5°C, you can wet the animals and place them in ventilated cages until their temperature decreases.[1]

    • Check for "aggregate toxicity": Housing animals in groups can enhance the toxicity and lethality of methamphetamine.

Issue: Lack of expected neurotoxic effects (e.g., no significant dopamine depletion).

  • Possible Cause 1: The dosage was insufficient to induce neurotoxicity. There is a dose-dependent effect, and lower doses may not produce neuronal damage.[7]

  • Solution 1: Increase the dose per injection or the number of injections. Refer to the quantitative data tables to select a regimen with proven neurotoxic outcomes.

  • Possible Cause 2: Insufficient hyperthermia was achieved. A lack of a significant rise in body temperature can attenuate the neurotoxic effects.[2][3]

  • Solution 2:

    • Increase ambient temperature: Housing the animals in a slightly warmer environment (e.g., 28°C) can potentiate the hyperthermic and neurotoxic effects of methamphetamine.[3]

    • Confirm hyperthermia: Always monitor core body temperature to ensure the drug is having the expected physiological effect.

  • Possible Cause 3: The animal strain is less sensitive to methamphetamine-induced neurotoxicity.

  • Solution 3: Consult the literature for studies using the same strain to verify typical effective doses. If necessary, consider using a different, more sensitive strain.

Issue: High variability in experimental results.

  • Possible Cause 1: Inconsistent drug administration.

  • Solution 1: Ensure precise and consistent injection volumes and techniques for all animals.

  • Possible Cause 2: Variations in individual animal responses, including temperature regulation.

  • Solution 2:

    • Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.

    • Monitor and record body temperature: This allows you to potentially use temperature as a covariate in your statistical analysis to account for some of the variability.

    • Standardize environmental conditions: Maintain consistent housing, lighting, and handling procedures for all animals.

Quantitative Data on Dosing Regimens

Table 1: Binge Dosing Regimens and Neurotoxic Outcomes

Animal ModelDosing RegimenRouteBrain RegionNeurochemical ChangeReference
Rat (Sprague-Dawley)10 mg/kg, every 2h for 4 injectionsi.p.Caudate Nucleus-56% Dopamine[1]
Nucleus Accumbens-30% Dopamine[1]
Caudate Nucleus-50% Serotonin[1]
Nucleus Accumbens-63% Serotonin[1]
Mouse (C57BL/6)4, 6, or 8 mg/kg, every 2h for 4 injectionsi.p.StriatumDose-dependent decrease in Dopamine[8]
8 mg/kg, every 2h for 4 injectionsi.p.Striatum-44% Serotonin (at day 1)[8]
4, 6, or 8 mg/kg, every 2h for 4 injectionsi.p.StriatumDose-dependent decrease in Tyrosine Hydroxylase[8]

Table 2: Chronic Dosing Regimens and Neurotoxic Outcomes

Animal ModelDosing RegimenRouteBrain RegionNeurochemical ChangeReference
Rat (Sprague-Dawley)20 mg/kg, daily for 10 daysi.p.Dentate GyrusAssociated with hypermethylation of CpG-2 site[2]
Rat (Sprague-Dawley)Escalating dose: 0.5 mg/kg/day to 8 mg/kg/day over 2 weeksi.p.Hippocampus & Olfactory BulbAltered expression of proteins involved in apoptosis and inflammation[4]
Rat8 mg/kg, daily for 4 monthsi.p.StriatumEnlarged striatal volumes and increased microglial activation[9]

Experimental Protocols

Protocol 1: Binge this compound Administration in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Preparation: Dissolve (+)-Methamphetamine hydrochloride in 0.9% sterile saline to a final concentration for a 10 mg/kg injection volume.

  • Administration:

    • Administer 10 mg/kg of the methamphetamine solution via intraperitoneal (i.p.) injection.

    • Repeat the injection every 2 hours for a total of four injections.

  • Monitoring:

    • Measure and record the core body temperature (e.g., via a rectal probe) before the first injection and 1 hour after each subsequent injection.

    • If an animal's temperature exceeds 41.5°C, implement cooling measures such as wetting the fur and placing the animal in a well-ventilated cage.

  • Post-Treatment:

    • Animals can be sacrificed at various time points after the final injection (e.g., 24 hours, 7 days) for neurochemical or histological analysis.

Visualizations

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Outcome Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (e.g., body weight, temperature) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization meth_admin Methamphetamine Administration (e.g., 4 x 10 mg/kg, i.p. at 2h intervals) randomization->meth_admin METH Group saline_admin Saline Administration (Vehicle Control) randomization->saline_admin Control Group temp_monitor Core Temperature Monitoring (Hourly) meth_admin->temp_monitor post_treatment Post-Treatment Period (e.g., 24h, 7 days) meth_admin->post_treatment saline_admin->post_treatment behavioral Behavioral Testing (e.g., locomotor activity) post_treatment->behavioral neurochemical Neurochemical Analysis (e.g., HPLC for Dopamine) post_treatment->neurochemical histological Histological Analysis (e.g., GFAP, TUNEL) post_treatment->histological data_analysis Data Analysis and Interpretation behavioral->data_analysis neurochemical->data_analysis histological->data_analysis

Caption: Experimental workflow for a binge methamphetamine neurotoxicity study.

troubleshooting_workflow start Experiment Conducted check_neurotoxicity Expected Neurotoxicity Observed? start->check_neurotoxicity success Proceed with Downstream Analysis check_neurotoxicity->success Yes no_neurotoxicity No/Low Neurotoxicity check_neurotoxicity->no_neurotoxicity No check_hyperthermia Was Hyperthermia Achieved? no_neurotoxicity->check_hyperthermia check_dose Review Dosage Regimen check_hyperthermia->check_dose No check_hyperthermia->check_dose Yes check_strain Consider Animal Strain Sensitivity check_dose->check_strain

Caption: Troubleshooting logic for unexpected experimental outcomes.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron & Glia meth This compound dat Dopamine Transporter (DAT) Serotonin Transporter (SERT) meth->dat vmat2 VMAT2 meth->vmat2 da_release ↑ Dopamine/Serotonin Release dat->da_release vmat2->da_release da_oxidation Dopamine Auto-oxidation da_release->da_oxidation glutamate ↑ Glutamate Release (Excitotoxicity) da_release->glutamate ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) da_oxidation->ros inflammation Microglial Activation (Neuroinflammation) ros->inflammation mitochondria Mitochondrial Dysfunction ros->mitochondria er_stress ER Stress ros->er_stress glutamate->mitochondria apoptosis Neuronal Apoptosis (Caspase Activation, Bcl-2 family) inflammation->apoptosis mitochondria->apoptosis er_stress->apoptosis neurotoxicity Neurotoxicity (Nerve Terminal Damage) apoptosis->neurotoxicity

Caption: Key signaling pathways in methamphetamine-induced neurotoxicity.

References

Troubleshooting poor reproducibility in DL-Methamphetamine self-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to poor reproducibility in DL-Methamphetamine (METH) self-administration studies. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: Acquisition of Self-Administration

Q1: My animals are not acquiring METH self-administration. What are the potential causes and solutions?

A1: Failure to acquire METH self-administration can stem from several factors, ranging from surgical complications to procedural inconsistencies. Here's a breakdown of potential issues and troubleshooting steps:

  • Catheter Patency: This is the most common reason for lack of acquisition. A non-patent catheter means the animal is not receiving the drug reinforcement.

    • Troubleshooting:

      • Daily Patency Checks: Before each session, flush the catheter with a small volume of sterile saline. You should observe no resistance.

      • Patency Test: A definitive test involves administering a short-acting anesthetic like methohexital (B102721) sodium (10 mg/ml) through the catheter. A rapid loss of muscle tone confirms patency.

      • Surgical Technique: Review your surgical procedure. Ensure the catheter tip is correctly placed in the jugular vein, just anterior to the right atrium, and securely sutured to prevent displacement. Use of a vascular access button (VAB™) can improve long-term patency.[1]

  • Drug Dose: The initial dose may be too low to be reinforcing or too high, causing aversive effects.

    • Troubleshooting:

      • A commonly used starting dose for rats is around 0.02 mg/infusion.[2] However, the optimal dose can vary by strain and species. Consider conducting a dose-response study to determine the optimal acquisition dose for your specific conditions.

  • Operant Chamber and Training: The environment and initial training are crucial for successful acquisition.

    • Troubleshooting:

      • Habituation: Ensure animals are adequately habituated to the operant chambers before introducing the self-administration task.

      • Lever/Nose-Poke Training: For animals struggling with the operant response, consider an initial session of training with a highly palatable reinforcer like sucrose (B13894) or sweetened milk before introducing the drug.

      • Cue Salience: Ensure the cues associated with drug infusion (e.g., light, tone) are salient and consistently paired with the infusion.

  • Individual Animal Differences: Not all animals will acquire self-administration at the same rate, and some may not acquire it at all.

    • Troubleshooting:

      • Acquisition Criteria: Establish clear criteria for acquisition (e.g., a certain number of infusions per session for a set number of consecutive days, with a clear preference for the active lever/nose-poke). Animals that do not meet these criteria within a reasonable timeframe may need to be excluded from the study.

Section 2: High Variability in Self-Administration Behavior

Q2: I am observing high inter-individual or intra-individual variability in METH intake. What could be the reasons?

A2: High variability is a common challenge that can obscure experimental effects. Several factors can contribute to this:

  • Housing Conditions: The social environment of the animals plays a significant role.

    • Troubleshooting:

      • Standardized Housing: Maintain consistent housing conditions for all animals in a study. Single housing versus group housing can impact drug-taking behavior, with singly housed female rats sometimes showing higher METH self-administration.[3][4]

      • Environmental Enrichment: An enriched environment can decrease stimulant self-administration. Ensure all cages have the same level of enrichment.

  • Stress Levels: Individual differences in stress reactivity can predict drug-seeking behavior.

    • Troubleshooting:

      • Handling: Handle all animals consistently and gently to minimize stress.

      • Acclimation: Allow for a sufficient acclimation period after surgery and before the start of behavioral testing.

  • Catheter Patency: Partial or intermittent catheter blockage can lead to inconsistent drug delivery and, consequently, variable responding.

    • Troubleshooting:

      • Implement a rigorous catheter maintenance protocol, including regular flushing with heparinized saline to prevent clotting.

  • Drug Solution: Inconsistent drug preparation can lead to variability in the administered dose.

    • Troubleshooting:

      • Consistent Preparation: Prepare the METH solution fresh and according to a standardized protocol. Ensure it is sterile-filtered.

      • Stability: While METH is relatively stable in solution, avoid long-term storage and protect it from light.

Q3: An animal was self-administering consistently and then suddenly stopped responding. What should I do?

A3: A sudden cessation of responding often points to a critical issue that needs immediate attention.

  • Check Catheter Patency: This is the most probable cause. Perform a patency test as described in A1. If the catheter is blocked, the animal will need to be removed from the study or undergo re-catheterization if the protocol allows.

  • Animal Health: The animal may be unwell.

    • Troubleshooting:

      • Perform a thorough health check. Look for signs of infection (e.g., at the incision site), weight loss, or changes in general appearance and behavior. Consult with veterinary staff if you have any concerns.

  • Apparatus Malfunction:

    • Troubleshooting:

      • Thoroughly check the infusion pump, swivel, and tubing for any blockages, leaks, or mechanical failures. Ensure the correct program is running on the control software.

Quantitative Data Summary

The following tables summarize quantitative data from representative METH self-administration studies in rats. This data can serve as a reference for expected outcomes under different experimental conditions.

Table 1: Methamphetamine Intake in Rats under Different Access Conditions

Access DurationAverage METH Intake (mg/kg/day)Study PopulationReference
Short Access (1 hour/day)1.07 ± 0.07Male Long-Evans rats[2]
Long Access (6 hours/day) - Day 13.05 ± 0.76Male Long-Evans rats[2]
Long Access (6 hours/day) - Day 146.75 ± 1.04Male Long-Evans rats[2]
Short Access (2 hours/day)~1.31 (Day 1) to ~2.46 (Day 15)Male Sprague-Dawley rats[5]

Table 2: Progressive Ratio (PR) Breakpoints for Methamphetamine in Rats

METH Dose (mg/kg/infusion)Breakpoint (Lever Presses)Study PopulationReference
0.06~15-20Female Rats[6]
0.1~20-30 (Females), ~15-20 (Males)Female and Male Rats[7]
0.05 (mAMPH pre-treated)~10-15Male Sprague-Dawley rats[8]
Saline (pre-treated)~20-25Male Sprague-Dawley rats[8]

Experimental Protocols

This section provides a detailed methodology for a standard METH self-administration experiment in rats.

1. Surgical Procedure: Intravenous Catheterization

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: Make a small incision over the right jugular vein.

  • Catheter Insertion: Carefully insert a sterile silastic catheter into the jugular vein, advancing the tip until it is near the entrance of the right atrium.

  • Securing the Catheter: Secure the catheter to the vein with surgical silk and anchor it to the underlying muscle.

  • Exteriorization: Tunnel the external part of the catheter subcutaneously to the mid-scapular region and exteriorize it through a small incision. Connect it to a vascular access port.

  • Post-operative Care: Administer analgesics and antibiotics as per your institution's guidelines. Flush the catheter daily with heparinized saline to maintain patency.[9]

2. Apparatus

  • Standard operant conditioning chambers equipped with two levers or nose-poke holes, a stimulus light above each, a tone generator, and a house light.

  • An infusion pump connected to a liquid swivel and a tether system that attaches to the animal's vascular access port.

3. Drug Preparation

  • Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 0.02 mg/50 µL).

  • Sterile-filter the solution before use.

  • Store the solution appropriately, protected from light.

4. Behavioral Procedure: Acquisition and Maintenance

  • Habituation: Allow the animal to explore the operant chamber for one or more sessions before training begins.

  • Acquisition (Fixed Ratio 1 - FR1):

    • Place the animal in the chamber for a daily session (e.g., 2 hours).

    • A single response on the "active" lever/nose-poke results in the delivery of a METH infusion (e.g., 0.02 mg over 2 seconds).

    • Pair the infusion with a compound stimulus (e.g., illumination of the stimulus light and a tone for 5 seconds).

    • Institute a "time-out" period (e.g., 20 seconds) after each infusion during which responses are recorded but have no programmed consequences.

    • Responses on the "inactive" lever/nose-poke are recorded but do not result in an infusion.

    • Continue FR1 training until stable responding is achieved, based on pre-defined criteria.

  • Maintenance/Escalation (Long Access):

    • To model the escalation of drug use, extend the session duration (e.g., to 6 hours) for a set number of days (e.g., 14 days).

Visualizations

Signaling Pathways

METH_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine (B1211576) Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Blocks Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits Dopamine_Vesicle Dopamine Vesicles METH->Dopamine_Vesicle Promotes Release Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Increased Efflux Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Dopamine_Cytosol->DAT Reverse Transport D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binds AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (Reinforcement & Neuroadaptation) CREB->Gene_Expression Regulates

Experimental Workflow

Experimental_Workflow A Animal Acclimation (1 week) B Intravenous Catheter Surgery A->B C Recovery (1 week) B->C D Habituation to Operant Chambers (2-3 days) C->D E Acquisition of METH Self-Administration (FR1 Schedule, 2h/day) D->E F Stable Responding? E->F G Long Access Sessions (6h/day, 14 days) F->G Yes I Exclude Animal or Troubleshoot F->I No H Data Collection & Analysis G->H I->E

Troubleshooting Logic

Troubleshooting_Logic Start Poor Reproducibility or High Variability Q1 Is there an issue with individual animals? Start->Q1 A1_1 Check Catheter Patency Q1->A1_1 Yes Q2 Is there a procedural or environmental issue? Q1->Q2 No A1_1->Q2 A1_2 Assess Animal Health A1_3 Review Individual Response History A2_1 Verify Drug Solution (Concentration, Stability) Q2->A2_1 Yes Q3 Is there an equipment or software issue? Q2->Q3 No A2_1->Q3 A2_2 Standardize Housing & Environmental Conditions A2_3 Review & Standardize Handling Procedures A3_1 Check Infusion Pump & Tubing Q3->A3_1 Yes A3_2 Verify Software Programming Q3->A3_2

References

Minimizing auto-oxidation of DL-Methamphetamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-Methamphetamine Stability

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the auto-oxidation of this compound in solution, ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and how does it affect this compound in solution?

A1: Auto-oxidation is a chemical degradation process involving a spontaneous, uncatalyzed reaction with molecular oxygen.[1] For this compound, this process typically follows a radical chain reaction mechanism, where the presence of oxygen, often initiated by factors like light or heat, leads to the formation of reactive intermediates.[1][2] These intermediates can then react further, leading to a cascade of degradation that breaks down the parent molecule into various impurities. This degradation compromises the purity of the standard, affects the accuracy of quantification, and can introduce confounding variables into experimental systems.

Q2: What are the primary factors that accelerate the degradation of this compound solutions?

A2: The stability of this compound in solution is influenced by several environmental and chemical factors.[3] Controlling these variables is critical for preventing degradation. The most significant factors are summarized below.

FactorInfluence on StabilityRecommendation for Minimizing DegradationCitations
pH The pH of the solution is critical. The hydrochloride salt is more stable in acidic conditions. As the pH rises above 4-5, the salt can convert to its more volatile and potentially less stable freebase form.Maintain solutions in a buffered, acidic environment (pH < 5) where possible. Avoid neutral or alkaline conditions for long-term storage.[4][5][6]
Temperature Higher temperatures significantly accelerate the rate of chemical reactions, including oxidation.[6]Store stock solutions and working samples in a refrigerated environment (e.g., 2-8 °C). For long-term storage, freezing at -20 °C is often employed.[2][7][8]
Light Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, including photo-oxidation, through a free radical mechanism.[9]Always store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. Conduct experiments under subdued lighting conditions when possible.[2][9][10]
Oxygen As the primary reactant in auto-oxidation, the presence of dissolved or headspace oxygen is a direct driver of degradation.[1]Prepare solutions with de-gassed solvents. To minimize headspace oxygen, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.[1][9]
Contaminants The presence of metal ions or trace amounts of oxidizing agents (e.g., peroxides in solvents) can catalyze or initiate the oxidation process.[9]Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. Ensure all glassware is scrupulously clean.[9]

Q3: What are the common degradation products resulting from the oxidation of this compound?

A3: Oxidative stress on this compound can lead to the formation of several byproducts. Identifying these in an analytical run is a key indicator that degradation has occurred.

Degradation ProductCommon Analytical MethodNotesCitations
Phenylacetone OximeGC-MS, LC-MSA major product identified in studies involving oxidative decontamination with peroxide-based agents.[11][12]
BenzaldehydeGC-MS, LC-MSObserved as an oxidation product from related amphetamine-type stimulants.[11][12]
N-oxygenated intermediatesLC-MSThese intermediates suggest a degradation pathway involving N-oxidation, similar to some enzymatic processes.[11][12]
Phenyl-2-propanone (P2P)GC-MSA known metabolite and potential degradation product.[13]

Troubleshooting Guide

Issue: My analyte concentration is significantly lower than expected in a recently prepared standard.

This is a common sign of degradation. Use the following workflow to diagnose the potential cause.

start Low Analyte Concentration Detected q1 Was the solution exposed to light? start->q1 a1_yes Store in amber vials or protect from light. q1->a1_yes Yes q2 Was the solution stored at room temperature? q1->q2 No a1_yes->q2 a2_yes Store at recommended temperature (e.g., 2-8°C or -20°C). q2->a2_yes Yes q3 What is the pH of the solution? q2->q3 No a2_yes->q3 a3_high Adjust pH to acidic range (<5) with a suitable buffer. q3->a3_high Neutral/Alkaline q4 Were high-purity, peroxide-free solvents used? q3->q4 Acidic a3_high->q4 a4_no Use fresh, high-purity grade solvents. Consider testing for peroxides. q4->a4_no No / Unsure end_node Prepare fresh standard using all preventative measures. q4->end_node Yes a4_no->end_node

Caption: Troubleshooting flowchart for low analyte concentration.

Issue: I am observing unexpected peaks in my chromatogram that are not present in a freshly prepared sample.

These are likely degradation products.

  • Hypothesize: Compare the retention times of the unknown peaks with known or suspected degradation products (see table above).

  • Confirm: If using mass spectrometry, examine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the molecular weights of potential degradants.

  • Verify: Perform a forced degradation study (see Protocol 1) under oxidative conditions. If the peaks generated during the stress test match your unknown peaks, this confirms their identity as degradation products.

The diagram below illustrates a proposed oxidative degradation pathway.

meth This compound intermediate N-oxygenated Intermediates meth->intermediate + O2 (Oxidation) p2po Phenylacetone Oxime intermediate->p2po benz Benzaldehyde intermediate->benz

Caption: Proposed auto-oxidation pathway for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance.[9] This protocol is based on ICH Q1A guidelines.[14]

prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress 2. Aliquot and Apply Stress Conditions (in parallel with unstressed control) prep->stress acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) stress->base ox Oxidation (e.g., 3% H2O2 at RT) stress->ox therm Thermal (e.g., 80°C in darkness) stress->therm photo Photolytic (ICH-compliant light chamber) stress->photo neutralize 3. Neutralize Acid/Base Samples (if required for analysis) acid->neutralize base->neutralize analyze 4. Analyze All Samples (Control and Stressed) using a stability-indicating method (e.g., HPLC-UV/MS) ox->analyze therm->analyze photo->analyze neutralize->analyze report 5. Compare Chromatograms Identify degradants, check peak purity, and calculate mass balance. analyze->report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Maintain an unstressed control sample stored at optimal conditions (e.g., 4°C, protected from light).

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat as required (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat as for acid hydrolysis.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature.[9]

    • Thermal: Store the sample at an elevated temperature (e.g., 80°C) protected from light.

    • Photolytic: Expose the sample to a controlled light source that meets ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Sampling & Analysis: At specified time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all stressed samples and the control sample by a validated, stability-indicating analytical method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[9] Identify and characterize any new peaks that appear.

Protocol 2: Example HPLC-UV Method for Quantification

This method is a starting point for the separation and quantification of this compound and can be adapted to resolve key degradation products.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Spherisorb ODS2 C18 (or equivalent), 4.6 mm x 200 mm, 5 µm particle size.[13]

  • Mobile Phase: 0.25% triethylamine (B128534) in water, adjusted to pH 3.1 with glacial acetic acid, mixed with methanol in a 80:20 (aqueous:organic) ratio.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Detection Wavelength: 260 nm.[13]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare calibration standards and quality control samples from a stable stock solution.

    • Dilute experimental samples (from stability or degradation studies) to fall within the calibration range.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject standards, QCs, and samples.

    • Integrate the peak area for this compound and any identified degradation products.

    • Quantify the concentration using the calibration curve. The method should be validated for specificity to ensure that degradation product peaks do not co-elute with the parent analyte peak.

References

Refining surgical procedures for chronic intravenous catheterization for DL-Methamphetamine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining surgical procedures for chronic intravenous (IV) catheterization in studies involving DL-Methamphetamine.

Frequently Asked Questions (FAQs)

Q1: Which vein is preferable for chronic catheterization in rats, the jugular or the femoral?

A1: Both the jugular and femoral veins are commonly used for chronic catheterization in rats. The choice often depends on the study's duration and specific requirements. Femoral vein catheters (FVCs) have been shown to maintain blood withdrawal patency rates at 80% for up to seven weeks, while jugular vein catheters (JVCs) may show a more rapid decline in patency for blood withdrawal.[1] However, with proper technique and maintenance, JVCs can be expected to have a patency rate of over 90%.[2] The right jugular vein is often preferred over the left as it offers a more direct route to the right atrium, which may reduce the chances of catheter blockage.[3]

Q2: What is the optimal placement for the catheter tip?

A2: The ideal placement for the catheter tip is in a large-bore vessel with high blood flow, such as the right atrium or the vena cava just outside the atrium.[4] Proper placement is critical for long-term patency. If the catheter is too short, thrombus formation can occur; if it's too long, it can partially occlude blood flow.[5] For jugular vein cannulation, the catheter is typically inserted to the level of the right atrium.[6]

Q3: What are the most common causes of catheter failure?

A3: The most common causes of catheter failure are loss of patency due to blood clots or fibrin (B1330869) sleeve formation around the catheter tip, and infection.[7][8] Catheter dislodgement and local tissue reactions can also lead to failure.[9][10] Inapparent wound infections can also cause behavioral and physiologic effects in the animals.[11]

Q4: How can I confirm catheter patency?

A4: Catheter patency is typically assessed by the ability to easily withdraw blood and flush the catheter with saline without resistance.[1] A common method for confirming patency in self-administration studies is to administer a small bolus of a short-acting anesthetic, like ketamine. Rapid sedation (within 3 seconds) indicates a patent catheter.[6]

Q5: What is the recommended maintenance schedule for chronic catheters?

A5: Daily flushing is crucial to maintain catheter patency, especially before and after experimental sessions.[4] However, studies have shown that flushing every 5 or 7 days can result in longer-term patency compared to more frequent flushing schedules.[12] The catheter should be flushed with sterile saline and then locked with a heparinized solution to prevent clotting.[1][4] Prophylactic antibiotics can also be administered daily for the first week post-surgery to prevent infection.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty withdrawing blood, but can infuse saline. - Fibrin sheath has formed over the catheter tip (one-way valve effect).- Catheter tip is resting against the vessel wall.- Try to gently reposition the animal.- Infuse a small amount of heparinized saline to clear the tip.- If the problem persists, the catheter may only be viable for infusion.
Cannot withdraw blood or infuse saline (catheter is blocked). - Blood clot inside the catheter.- Kink in the externalized portion of the catheter.- Do not force the flush, as this can dislodge a clot into the circulation.- Check for any visible kinks in the external tubing.- Attempt to aspirate gently to dislodge the clot.- If unsuccessful, the catheter is likely non-patent and may need to be replaced.
Swelling, redness, or discharge at the catheter exit site. - Local infection.- Clean the area with an appropriate antiseptic.- Consider a course of systemic antibiotics.- If signs of infection persist or are severe, the catheter should be removed.[10][13]
Animal appears lethargic or shows signs of distress. - Systemic infection (sepsis).- Catheter-related complications (e.g., embolism).- Immediately consult with veterinary staff.- The animal may require supportive care and removal of the catheter.
Catheter has been dislodged or damaged. - Animal has chewed or pulled at the catheter.- Improper securing of the catheter during surgery.- If partially dislodged, it may be possible to re-secure it, but patency should be carefully checked.- If fully dislodged or damaged, the catheter will need to be replaced.

Data on Catheter Patency

Table 1: Comparison of Jugular vs. Femoral Vein Catheter Patency for Blood Withdrawal

Time Post-SurgeryJugular Vein Catheter (JVC) Patency RateFemoral Vein Catheter (FVC) Patency Rate
Week 2100%100%
Week 7 (Male)60%80%
Week 7 (Female)50%80%
Day 63-6420-70%90% (infusion only)

Data adapted from a study with weekly catheter maintenance.[1]

Table 2: Effect of Flushing Frequency on Jugular Vein Catheter Patency

Flushing FrequencyPatency at Day 14/15Patency at Day 20/21
Every 3 Days (Q3day)30%15%
Every 5 Days (Q5day)65%55%
Every 7 Days (Q7day)60%35%

Data shows that longer-term patency rates were greatest for catheters flushed every 5 or 7 days.[12]

Experimental Protocols

Protocol 1: Chronic Jugular Vein Catheterization in Rats

This protocol is a synthesis of common techniques described in the literature.[2][14][15][16]

1. Pre-Operative Preparation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[6][16]
  • Shave the surgical areas: the ventral neck region over the right jugular vein and the dorsal scapular region for the catheter exit site.[16]
  • Prepare the skin with an antiseptic solution (e.g., chlorhexidine (B1668724) or betadine followed by alcohol).[13][17]
  • Maintain the animal's body temperature using a heating pad.

2. Surgical Procedure:

  • Make a small incision on the ventral side of the neck, to the right of the midline.[14]
  • Using blunt dissection, carefully isolate the right external jugular vein from the surrounding connective tissue and vagus nerve.[2]
  • Place two loose silk sutures around the vein, one cranially and one caudally.[2]
  • Make a small incision on the dorsal aspect between the scapulae for the catheter exit.
  • Using a trocar or a modified needle, tunnel the catheter subcutaneously from the dorsal exit site to the ventral neck incision.[15]
  • Tie off the cranial ligature. Place gentle tension on the caudal ligature to temporarily occlude blood flow.
  • Using micro-scissors or a fine-gauge needle, make a small venotomy between the two ligatures.
  • Gently insert the catheter into the vein, advancing it towards the heart until the tip is estimated to be in the right atrium.
  • Secure the catheter in the vein by tightening the caudal and cranial sutures around the vessel and catheter.[2]
  • Anchor the catheter to the underlying muscle tissue at the ventral incision site to prevent movement.

3. Post-Operative Care:

  • Close the ventral and dorsal incisions with sutures or surgical staples.
  • Flush the catheter with heparinized saline to ensure patency and lock it with a high-viscosity heparin solution.
  • Administer post-operative analgesics and antibiotics as per institutional guidelines.[4]
  • Allow the animal to recover for at least one week before starting self-administration studies.[6]

Visualizations

G cluster_preop Pre-Operative Phase cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase Anesthesia Anesthetize Animal Prep Shave and Disinfect Surgical Sites Anesthesia->Prep Ventral_Incision Ventral Neck Incision Prep->Ventral_Incision Isolate_Vein Isolate Jugular Vein Ventral_Incision->Isolate_Vein Tunnel Subcutaneous Tunneling of Catheter Isolate_Vein->Tunnel Venotomy Perform Venotomy Tunnel->Venotomy Insertion Insert and Advance Catheter Venotomy->Insertion Secure Secure Catheter Insertion->Secure Close Close Incisions Secure->Close Flush_Lock Flush and Lock Catheter Close->Flush_Lock Recovery Administer Analgesia & Allow Recovery Flush_Lock->Recovery

Caption: Workflow for Chronic Jugular Vein Catheterization.

G Start Catheter Patency Issue Identified (Cannot withdraw blood) Can_Infuse Can you infuse saline? Start->Can_Infuse Blocked Catheter is Blocked Can_Infuse->Blocked No One_Way Potential One-Way Valve (Fibrin Sheath) Can_Infuse->One_Way Yes Check_Kink Check for External Kinks Blocked->Check_Kink Reposition Reposition Animal One_Way->Reposition Gentle_Flush Gentle Heparin Flush Reposition->Gentle_Flush Infusion_Only Use for Infusion Only Gentle_Flush->Infusion_Only No_Force Do NOT Force Flush! Check_Kink->No_Force Replace Replace Catheter No_Force->Replace

Caption: Troubleshooting Catheter Patency Issues.

G cluster_surgical Surgical Technique cluster_material Catheter Properties cluster_maintenance Post-Op Maintenance Patency Long-Term Catheter Patency Aseptic Aseptic Technique Patency->Aseptic Tip_Placement Correct Tip Placement Patency->Tip_Placement Vessel_Trauma Minimal Vessel Trauma Patency->Vessel_Trauma Material Biocompatible Material (e.g., PU) Patency->Material Tip_Shape Rounded Tip Profile Patency->Tip_Shape Flushing Regular Flushing/Locking Patency->Flushing Aseptic_Access Aseptic Access Patency->Aseptic_Access Infection_Control Infection Control Patency->Infection_Control

Caption: Key Factors Influencing Catheter Patency.

References

Addressing floor and ceiling effects in DL-Methamphetamine behavioral experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during DL-methamphetamine behavioral experiments, with a specific focus on floor and ceiling effects.

Frequently Asked Questions (FAQs)

Q1: What are floor and ceiling effects in the context of behavioral experiments?

A1: Floor and ceiling effects are measurement limitations that occur when a significant proportion of subjects in an experiment score at the lowest (floor) or highest (ceiling) possible value of a behavioral scale. This compression of data can mask the true effects of an experimental manipulation, such as the administration of this compound. For instance, a ceiling effect in a locomotor activity assay might occur if the dose of methamphetamine is so high that it induces stereotyped, repetitive behaviors that interfere with and limit forward locomotion.[1][2][3] Conversely, a floor effect could be observed if a dose is too low to elicit any significant change from baseline behavior.

Q2: How can I identify floor or ceiling effects in my data?

A2: Visual inspection of your data distribution is often the first step. A clustering of data points at the minimum or maximum of your measurement scale suggests a floor or ceiling effect, respectively. For example, if you are measuring locomotor activity and a large number of animals in a high-dose group have activity counts near the maximum detectable by your system, you may have a ceiling effect. Statistically, these effects can manifest as reduced variance in the affected groups compared to others and non-normal data distributions (e.g., skewed data).

Q3: What are the consequences of ignoring floor and ceiling effects?

Q4: Are there specific behavioral assays with this compound that are particularly prone to these effects?

A4: Yes, certain assays are more susceptible.

  • Locomotor Activity: High doses of methamphetamine can induce stereotypy (repetitive, focused behaviors), which can compete with and reduce locomotor activity, creating a ceiling effect on distance traveled.[1][2][3]

  • Drug Self-Administration: In fixed-ratio schedules, very low doses may not be reinforcing enough, leading to a floor effect (minimal lever pressing). Conversely, with very high doses, animals may reach a satiety-like state or experience motor impairment, leading to a ceiling on the number of infusions self-administered.

  • Conditioned Place Preference (CPP): If the dose of methamphetamine is too low, it may not produce a rewarding effect, resulting in no preference and a floor effect. At very high doses, aversive effects may counteract the rewarding properties, also potentially leading to no preference or even aversion.[4]

Troubleshooting Guides

Issue 1: Locomotor Activity - No significant increase in activity at high doses, or a decrease compared to moderate doses.
  • Question: I'm testing a range of this compound doses on locomotor activity in rats. I see a dose-dependent increase in activity up to a certain dose, but at my highest doses, the activity plateaus or even decreases. Is this a ceiling effect?

  • Answer: This is a classic presentation of a ceiling effect in locomotor activity studies with psychostimulants like methamphetamine.[1][2] At higher doses, the animal's behavior shifts from hyperlocomotion to stereotyped behaviors (e.g., repetitive sniffing, gnawing, head weaving).[3] These stereotypies physically interfere with forward locomotion, thus the measurement of distance traveled is no longer a valid measure of the drug's stimulant effect.

  • Troubleshooting Steps:

    • Observe the animals: Carefully observe the animals' behavior during the testing period. Look for signs of stereotypy. It is highly recommended to video-record the sessions for later, more detailed analysis.

    • Quantify stereotypy: Use a stereotypy rating scale (see Experimental Protocols section) to score the intensity and type of stereotyped behaviors at different doses. This will provide a quantitative measure to correlate with the locomotor data.

    • Adjust the dose range: If your primary interest is in locomotor activity, you may need to lower your dose range to capture the ascending limb of the dose-response curve without inducing confounding stereotypies.

    • Consider alternative behavioral measures: If you are interested in the effects of higher doses, you should include stereotypy ratings as a primary endpoint.

Issue 2: Drug Self-Administration - Low and inconsistent responding.
  • Question: My rats are not reliably self-administering this compound. They press the active lever infrequently, and there is high variability between animals. Could this be a floor effect?

  • Answer: Yes, this could be a floor effect, particularly if you are using a low dose of the drug. The reinforcing properties of low doses of methamphetamine may not be sufficient to establish and maintain consistent self-administration behavior.

  • Troubleshooting Steps:

    • Increase the unit dose: A common solution is to increase the dose per infusion. This can enhance the reinforcing efficacy of the drug and promote acquisition of self-administration.[5]

    • Priming: For the initial sessions, you can "prime" the animal with a non-contingent infusion of the drug at the start of the session to facilitate the association between the lever press and the drug reward.[6]

    • Autoshaping: Employ an autoshaping procedure where the lever is presented with a cue (e.g., a light) followed by a non-contingent drug infusion to help the animal learn the association.

    • Check catheter patency: Ensure that the intravenous catheters are patent and functioning correctly. A blocked catheter will prevent drug delivery and lead to extinction of responding.

Issue 3: Conditioned Place Preference - No preference or aversion observed at the tested doses.
  • Answer: This could be due to either a floor or a ceiling effect, depending on the doses used. A dose that is too low may not be rewarding enough to establish a preference (floor effect). Conversely, a very high dose might have aversive properties that counteract the rewarding effects, resulting in no net preference (a form of ceiling effect where the rewarding effect is maxed out and then potentially overridden by aversion).[4]

  • Troubleshooting Steps:

    • Expand the dose range: Test a wider range of doses, including both lower and higher doses than in your initial experiment, to fully characterize the dose-response curve for CPP.

    • Evaluate locomotor activity during conditioning: Monitor the animals' locomotor activity during the conditioning sessions. This can provide insight into whether the doses used are psychoactive. A lack of hyperactivity at a given dose might suggest it is too low.

    • Consider a biased vs. unbiased CPP design: In an unbiased design, the drug is randomly assigned to one of two compartments. In a biased design, the drug is paired with the initially non-preferred compartment. A biased design can sometimes be more sensitive for detecting weaker rewarding effects.[7]

    • Check for apparatus bias: Ensure that the animals do not have a strong baseline preference for one chamber over the other in the absence of the drug. This can be assessed during the pre-conditioning phase.

Data Presentation

Table 1: Recommended Dose Ranges for this compound in Rodent Behavioral Assays

Behavioral AssaySpeciesRoute of AdministrationTypical Dose Range (mg/kg)Potential for Floor/Ceiling Effects
Locomotor Activity RatIntraperitoneal (IP)0.5 - 5.0[1][3]Floor: < 0.5 mg/kg; Ceiling: > 3.0 mg/kg (due to stereotypy)[8]
MouseIntraperitoneal (IP)0.1 - 10.0[2][9]Floor: < 0.1 mg/kg; Ceiling: > 5.0 mg/kg (due to stereotypy)[2]
Drug Self-Administration RatIntravenous (IV)0.01 - 0.2 per infusion[5][10]Floor: < 0.01 mg/kg/infusion; Ceiling: High variability, depends on schedule and access duration.
Conditioned Place Preference RatSubcutaneous (SC)0.25 - 2.0[8]Floor: < 0.25 mg/kg; Ceiling/Aversion: > 2.0 mg/kg
MouseIntraperitoneal (IP)0.1 - 3.0[4]Floor: < 0.1 mg/kg; Ceiling/Aversion: > 3.0 mg/kg

Table 2: Standardized Stereotypy Rating Scale for Rodents

ScoreBehavior Description
0 Asleep or inactive
1 Active, normal grooming
2 Hyperactive, rapid movements
3 Rearing
4 Continuous sniffing of the floor or walls
5 Repetitive head movements (bobbing)
6 Continuous licking or gnawing of the cage
7 Biting of cage bars
8 Repetitive circling
9 Self-gnawing or biting
10 Seizures or convulsions

Source: Adapted from various sources, providing a general guideline. Researchers should clearly define their scoring criteria in their experimental protocols.

Experimental Protocols

Open Field Test for Locomotor Activity and Stereotypy
  • Objective: To assess the effects of this compound on spontaneous locomotor activity and stereotyped behaviors.

  • Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.[11][12] The arena is typically equipped with a grid of infrared beams or an overhead video camera connected to a tracking software to automatically record movement.

  • Procedure:

    • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Pre-treatment: Place the animal in the open field for a 30-60 minute habituation period to allow exploration and for activity to decline to a stable baseline.

    • Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP, SC).

    • Testing: Immediately place the animal back into the open field and record locomotor activity (e.g., distance traveled, number of line crossings) and stereotypy for a set duration (e.g., 60-120 minutes).

    • Data Analysis: Analyze locomotor data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Simultaneously, have a trained observer, blind to the treatment conditions, score stereotyped behaviors at regular intervals using a standardized rating scale (see Table 2).

Intravenous Drug Self-Administration
  • Objective: To assess the reinforcing effects of this compound.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.

  • Procedure:

    • Surgery: Animals are surgically implanted with a chronic indwelling catheter into the jugular vein.

    • Recovery: Allow several days for recovery from surgery.

    • Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2-6 hours). A press on the active lever results in the delivery of a small infusion of this compound and the presentation of a cue light. Presses on the inactive lever have no programmed consequences.

    • Dose-Response: Once stable responding is established, the unit dose of methamphetamine can be varied across sessions to determine the dose-response function.

    • Data Analysis: The primary dependent measure is the number of infusions earned per session. The number of active versus inactive lever presses is also analyzed to ensure the responding is specific to the drug reinforcement.

Conditioned Place Preference (CPP)
  • Objective: To assess the rewarding or aversive properties of this compound.

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber. A central, neutral compartment may separate the two chambers.

  • Procedure:

    • Pre-Conditioning (Day 1): Place the animal in the central compartment and allow free access to both chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-9): This phase typically consists of alternating daily injections of this compound and vehicle. On drug days, the animal is injected with methamphetamine and confined to one chamber for a set period (e.g., 30 minutes). On vehicle days, the animal receives a vehicle injection and is confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.

    • Post-Conditioning Test (Day 10): The animal is placed in the central compartment in a drug-free state and allowed free access to both chambers. The time spent in each chamber is recorded.

    • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A positive score indicates a preference (reward), while a negative score indicates an aversion.

Mandatory Visualization

G cluster_0 Experimental Workflow for Behavioral Assay start Start: Acclimation habituation Habituation to Apparatus start->habituation drug_admin This compound or Vehicle Administration habituation->drug_admin behavioral_test Behavioral Testing (e.g., Open Field) drug_admin->behavioral_test data_collection Data Collection (Automated & Observational) behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: General experimental workflow for a this compound behavioral assay.

G cluster_1 This compound Dose-Response Curve and Floor/Ceiling Effects X_axis Dose of this compound Y_axis Behavioral Response (e.g., Locomotion) low_dose Low Dose optimal_dose Optimal Dose Range low_dose->optimal_dose Increasing Response floor_effect Floor Effect: No significant response low_dose->floor_effect high_dose High Dose optimal_dose->high_dose Diminishing/Decreasing Response ceiling_effect Ceiling Effect: Response plateaus or decreases (e.g., due to stereotypy) high_dose->ceiling_effect

Caption: Idealized dose-response curve illustrating floor and ceiling effects.

G cluster_2 Simplified Dopaminergic Signaling Pathway of Methamphetamine METH This compound DAT Dopamine (B1211576) Transporter (DAT) METH->DAT Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits synaptic_DA Increased Synaptic Dopamine DAT->synaptic_DA Pumps DA out DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Blocks DA uptake DA_vesicle->synaptic_DA Increased release postsynaptic_receptors Postsynaptic Dopamine Receptors synaptic_DA->postsynaptic_receptors Activates behavioral_effects Behavioral Effects (Hyperlocomotion, Stereotypy, Reward) postsynaptic_receptors->behavioral_effects

Caption: Simplified pathway of methamphetamine's action on dopamine signaling.[13][14]

Statistical Recommendations for Censored Data (Floor/Ceiling Effects)

When floor or ceiling effects are present, the data are considered "censored," meaning that the true value is unknown beyond a certain point. Standard statistical tests like t-tests and ANOVAs can be biased by censored data.[15][16]

  • For Mild Censoring (<15% of data): Non-parametric tests (e.g., Mann-Whitney U for two groups, Kruskal-Wallis for multiple groups) may be more appropriate as they do not assume a normal distribution.

  • For More Substantial Censoring:

    • Tobit Regression: This is a statistical model specifically designed for censored data. It can provide less biased estimates of the effects of your independent variables (e.g., drug dose) on the behavioral outcome.

    • Survival Analysis Techniques: Methods like the Kaplan-Meier estimator can be adapted to analyze censored behavioral data, particularly when looking at latencies or time-to-event measures.[16][17]

    • Data Transformation: In some cases, transformations (e.g., logarithmic) may help to normalize the data, but this should be done with caution and may not be appropriate for heavily censored data.

It is highly recommended to consult with a statistician to determine the most appropriate analytical approach for your specific dataset.

References

Enhancing the signal-to-noise ratio in electrochemical detection of DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the electrochemical detection of DL-Methamphetamine. Our goal is to help you enhance the signal-to-noise ratio and achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common electrochemical techniques used for this compound detection?

A1: Common electrochemical techniques include Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV).[1][2] SWV and DPV are often preferred for quantitative analysis due to their higher sensitivity and lower background noise compared to CV.[3]

Q2: What are the key parameters to optimize for improving the signal-to-noise ratio?

A2: Several key parameters require optimization:

  • pH of the supporting electrolyte: The pH can significantly affect the ionization state and stability of methamphetamine, thereby influencing the detection signal.[1] For instance, a pH of 10.0 has been shown to be optimal for methamphetamine detection using a laser-induced porous graphene electrode, as it facilitates the deprotonation of the secondary amino group.[4]

  • Electrode material and modification: The choice of electrode material and its surface modification are crucial for enhancing sensitivity and selectivity. Graphene and carbon nanotube-based sensors have demonstrated high sensitivity due to their large surface area and excellent electron transfer kinetics.

  • Scan rate (for CV and SWV): The scan rate influences the peak current and shape. Optimizing the scan rate can improve the signal resolution.[1]

  • Pulse parameters (for SWV and DPV): Parameters such as pulse amplitude, pulse width, and step potential directly impact the signal intensity and background noise.[4]

Q3: How can I improve the selectivity of my sensor for this compound?

A3: Enhancing selectivity to minimize interference from other compounds is a critical challenge. Strategies to improve selectivity include:

  • Functionalization of the electrode surface: Modifying the electrode with specific recognition elements like aptamers or molecularly imprinted polymers (MIPs) can significantly improve selectivity.[5][6][7]

  • Use of specific mediators: Certain chemical mediators can react specifically with methamphetamine to produce an electrochemically active adduct, which can then be detected.[8]

  • Optimization of the supporting electrolyte: The composition of the electrolyte can be adjusted to minimize the electrochemical response of interfering species.

Q4: What are some common sources of noise in electrochemical measurements?

A4: Noise can originate from various sources, including:

  • Environmental factors: Electromagnetic interference from nearby equipment, vibrations, and temperature fluctuations.

  • Instrumental noise: Inherent noise from the potentiostat and other electronic components.

  • Electrochemical system: Unstable reference electrode potential, high solution resistance, and electrode fouling.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides step-by-step solutions.

Problem Possible Causes Troubleshooting Steps
Low Signal Intensity 1. Suboptimal pH of the supporting electrolyte.1. Perform a pH study to find the optimal pH for methamphetamine oxidation or reduction at your specific electrode. A Britton-Robinson buffer is often used to cover a wide pH range.[4]
2. Low concentration of the analyte.2. If possible, try pre-concentrating your sample. For the sensor itself, ensure the electrode modification enhances analyte accumulation at the surface.
3. Poor electron transfer kinetics at the electrode surface.3. Ensure the electrode surface is clean and properly activated. Consider modifying the electrode with nanomaterials like graphene or gold nanoparticles to facilitate electron transfer.[3]
4. Incorrect potential window.4. Run a wide-range cyclic voltammogram to identify the oxidation/reduction potential of methamphetamine under your experimental conditions and then narrow the potential window for more sensitive techniques like SWV or DPV.[1]
High Background Noise 1. Contaminated supporting electrolyte or glassware.1. Use high-purity reagents and deionized water to prepare your electrolyte. Thoroughly clean all glassware.
2. Interference from dissolved oxygen.2. Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.
3. Unstable reference electrode.3. Check the filling solution of your reference electrode and ensure there are no air bubbles. If necessary, re-polish the electrode tip.
4. Electromagnetic interference.4. Use a Faraday cage to shield your electrochemical cell from external electromagnetic fields. Ensure proper grounding of your setup.
Poor Reproducibility 1. Inconsistent electrode surface preparation.1. Develop and strictly follow a standardized protocol for electrode cleaning, polishing, and modification. Electrochemical cleaning cycles can often help restore the electrode surface.
2. Electrode fouling.2. After each measurement, clean the electrode surface to remove any adsorbed species. This can be done by cycling the potential in a blank electrolyte solution or by mechanical polishing.
3. Variations in sample matrix.3. If analyzing real samples (e.g., saliva, urine), the matrix can significantly affect the signal.[5][8] Implement a sample pretreatment step (e.g., filtration, dilution, or extraction) to minimize matrix effects.
4. Temperature fluctuations.4. Perform experiments in a temperature-controlled environment as reaction and diffusion rates are temperature-dependent.
No Signal or Unstable Signal 1. Incorrect connections to the potentiostat.1. Double-check that the working, reference, and counter electrodes are correctly connected to the potentiostat.
2. Open circuit or short circuit.2. Ensure that the electrodes are properly immersed in the solution and are not touching each other. Check for any breaks in the electrode connections.
3. Inactive electrode surface.3. The electrode may be passivated. Follow a proper activation procedure for your specific electrode material. For example, screen-printed carbon electrodes may require an electrochemical pre-treatment.[9]

Experimental Protocols

Key Experiment: Differential Pulse Voltammetry (DPV) for Methamphetamine Detection

This protocol provides a general framework. Specific parameters should be optimized for your system.

Objective: To quantitatively determine the concentration of this compound.

Materials:

  • Working Electrode (e.g., Graphene-modified Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical Cell

  • This compound standard solutions

  • Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Saline, pH 7.4 or Britton-Robinson buffer, pH 10.0[4])

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 5 minutes each.

    • Dry the electrode under a stream of nitrogen.

    • If using a modified electrode, follow the specific modification protocol.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

    • Purge the solution with inert gas for 15-20 minutes.

    • Record the background DPV scan in the potential range where methamphetamine is expected to be active (e.g., +0.2 V to +0.8 V[4]).

    • Add a known concentration of this compound standard solution to the cell.

    • Stir the solution for a defined period (e.g., 120 seconds) to allow for accumulation at the electrode surface, then let the solution become quiescent.

    • Record the DPV scan using optimized parameters (e.g., E pulse +0.25 V; t pulse 250 ms; E step +0.020 V[4]).

    • Repeat the measurement for a series of standard concentrations to construct a calibration curve.

  • Data Analysis:

    • Measure the peak current from the DPV scans after baseline correction.

    • Plot the peak current versus the concentration of this compound.

    • Perform a linear regression analysis to determine the sensitivity and limit of detection (LOD). The LOD can be calculated as 3 * (Standard Deviation of the blank / slope of the calibration curve).[4]

Data Presentation

Table 1: Comparison of Different Electrochemical Sensors for Methamphetamine Detection

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Laser-Induced Porous GrapheneDPV1.00 – 30.0 µg/mL0.31 µg/mL[4]
Graphene-based printed platformSWV1 – 500 µM300 nM[1]
Aptamer/dsDNA biosensor with ATRP amplificationNot SpecifiedNot Specified17 fM[5]
N,N′-(1,4-phenylene)-dibenzenesulfonamide mediatorGalvanostatic oxidation & SWVNot Specified400 ng/mL (in saliva)[8]
Graphite screen-printed electrodeSWV50 µM – 2.5 mM16.7 µM[2]
Amine-functionalized MWCNT and Au-NPsSWV5.0 x 10⁻⁸ – 5.0 x 10⁻⁵ mol/L16 nM[3]
Aptamer with methylene (B1212753) blue probeSWV1.0 – 400 nmol/L0.88 nmol/L[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Preparation (Polishing & Cleaning) B Electrode Modification (e.g., Graphene coating) A->B D Cell Assembly & N2 Purge B->D C Electrolyte Preparation (e.g., pH 10 buffer) C->D E Background Scan (Blank Electrolyte) D->E F Analyte Addition (this compound) E->F G DPV/SWV Measurement F->G H Data Acquisition (Peak Current vs. Potential) G->H I Calibration Curve Construction H->I J LOD & Sensitivity Calculation I->J Troubleshooting_Logic Start Start Experiment Problem Poor Signal-to-Noise Ratio? Start->Problem LowSignal Low Signal Problem->LowSignal Yes HighNoise High Noise Problem->HighNoise Yes Success Good S/N Ratio Problem->Success No CheckpH Optimize pH & Potential Window LowSignal->CheckpH CheckElectrode Improve Electrode Surface (Clean/Modify) LowSignal->CheckElectrode CheckPurity Check Reagent Purity & N2 Purge HighNoise->CheckPurity CheckSetup Check Connections & Shielding HighNoise->CheckSetup CheckpH->Problem CheckPurity->Problem CheckElectrode->Problem CheckSetup->Problem Signaling_Pathway cluster_electrode Electrode Surface cluster_transduction Signal Transduction Analyte This compound Recognition Recognition Element (e.g., Aptamer) Analyte->Recognition Binding Binding Event Analyte->Binding Recognition->Binding ConformationalChange Conformational Change Binding->ConformationalChange ElectronTransfer Change in Electron Transfer Rate ConformationalChange->ElectronTransfer Signal Electrochemical Signal (Current/Potential Change) ElectronTransfer->Signal

References

Strategies for reducing animal stress in DL-Methamphetamine administration protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-Methamphetamine Administration Protocols

Objective: To provide researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting guidance for reducing animal stress during the administration of this compound in a laboratory setting. Adherence to these protocols is intended to enhance animal welfare and improve the validity and reliability of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of stress in animals during substance administration?

A1: The primary cause of stress is often the combination of handling and physical restraint required for the procedure.[1][2][3] Restraint can induce a negative affective state and trigger significant physiological stress responses, including changes in cardiovascular function and hormone levels.[2] Minimizing or eliminating restraint is a key refinement strategy.[2][3]

Q2: How can I habituate animals to the administration procedure to reduce stress?

A2: Habituation is crucial for minimizing procedural stress.

  • Handling: Implement a standardized, gentle handling protocol for at least one week before the experiment begins.[4] Positive reinforcement, such as associating handling with small food treats, can create a positive association.[4]

  • Equipment Acclimation: Allow animals to habituate to the dosing equipment, such as a syringe without a needle, before the actual administration.[4]

  • Environmental Acclimation: For several days before the experiment, transport the animals to the testing room and allow them to remain undisturbed in their home cages for 30-60 minutes to acclimate to the new environment.[4]

Q3: Which administration route is generally least stressful for rodents?

A3: The least stressful route is typically voluntary oral consumption, where the substance is mixed with palatable food or liquid.[5] This method avoids restraint and handling associated with injections or gavage.[1] However, if precise dosing is critical, oral gavage may be necessary, but this technique requires extensive experience to minimize stress and potential complications.[6] For parenteral routes, subcutaneous (SC) injections are often less stressful than intraperitoneal (IP) or intravenous (IV) injections, which can be more invasive.

Q4: What is Environmental Enrichment (EE) and how can it mitigate stress in methamphetamine studies?

A4: Environmental Enrichment (EE) involves housing animals in stimulating conditions that allow for social interaction, cognitive challenges, and physical exercise.[7] EE has been shown to reduce stress, anxiety, and drug-seeking behaviors in animal models of addiction.[7][8][9] Preclinical studies demonstrate that EE can reduce the reinforcing effects of psychostimulants and may offer protection against the development of addiction.[9][10] Implementing EE can facilitate the extinction of drug-seeking behavior and prevent relapse.[8][9]

Q5: Are there alternatives to physical restraint for injections?

A5: Yes. Techniques have been developed to perform injections on non-restrained or minimally restrained animals. One validated method involves training the animal to cooperate with the procedure, often using positive reinforcement. Studies have shown that removing physical restraint results in animals being in a more positive affective state, with lower stress hormone levels and fewer aversive behaviors, without altering the drug's bioavailability.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem 1: High variability in behavioral or physiological data between subjects.

  • Potential Cause: Inconsistent stress levels among animals, which can significantly alter behavioral and neurochemical responses to methamphetamine.[11][12] Stress can potentiate behavioral responses to stimulants and impact the drug's rewarding effects.[12][13][14]

  • Troubleshooting Steps:

    • Standardize Handling: Ensure every animal is handled by the same trained personnel using a consistent, gentle technique for a fixed duration each day leading up to and during the experiment.[4]

    • Refine Administration Technique: The method of administration is a major source of stress.[2] If using injections, ensure proper technique and consider non-restraint methods. For oral gavage, ensure personnel are highly proficient.[6]

    • Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels. Avoid conducting procedures on days when cage changes or other disruptive husbandry activities occur.[4]

    • Consistent Timing: Perform all procedures at the same time of day to minimize the influence of circadian rhythms on drug metabolism and behavior.[4]

Problem 2: Animals exhibit significant signs of distress during or after IP injections (e.g., vocalization, struggling, post-procedure abdominal grooming).

  • Potential Cause: Improper injection technique, irritating vehicle, or inappropriate volume/temperature of the injectate. Irritating substances can cause peritonitis (inflammation of the abdominal cavity).[5][15]

  • Troubleshooting Steps:

    • Verify Injection Site: Ensure injections are administered into a lower abdominal quadrant, aspirating before injecting to avoid the bladder or gastrointestinal tract.[5][15]

    • Alternate Injection Sites: For repeated dosing, alternate between the left and right lower abdominal quadrants.[5][15]

    • Check Formulation: The substance should be sterile, isotonic, and close to a physiologic pH (6.8-7.2).[5] Warm the solution to room or body temperature before administration.[6]

    • Review Volume and Needle Size: Use the smallest effective volume and the smallest appropriate needle gauge. (See Table 1).

Problem 3: Difficulty in achieving consistent drug self-administration in operant conditioning paradigms.

  • Potential Cause: High stress levels from handling, catheter implantation surgery, or the experimental environment can interfere with the acquisition of drug-taking behavior. Stress can alter the rewarding effects of methamphetamine.[11]

  • Troubleshooting Steps:

    • Adequate Post-Surgical Recovery: Ensure animals have fully recovered from intravenous catheter implantation surgery before starting the self-administration protocol.

    • Habituation to Operant Chambers: Allow animals to acclimate to the self-administration chambers and tethering system before introducing the drug reinforcement protocol.

    • Implement Environmental Enrichment: Housing animals in an enriched environment can reduce stress and facilitate the extinction of drug-seeking behaviors.[8]

    • Minimize Procedural Stress: Handle animals gently when connecting them to the infusion apparatus. Use positive reinforcement training to habituate them to the connection procedure.

Data Presentation

Table 1: Recommended Needle Sizes and Maximum Injection Volumes for Rodents

SpeciesRouteNeedle GaugeMax Volume per Site (ml/kg)Notes
Mouse Subcutaneous (SC)25-27G10Use multiple sites for larger volumes.[6][16]
Intraperitoneal (IP)25-27G10Aspirate to avoid organ damage. Alternate sides for repeated dosing.[5][6][15]
Intramuscular (IM)27G0.2 (in quadriceps)Not recommended for irritating substances. Avoid sciatic nerve.[15]
Rat Subcutaneous (SC)25G5-10Use multiple sites for larger volumes.[6][16]
Intraperitoneal (IP)23-25G10Aspirate to avoid organ damage. Alternate sides for repeated dosing.[5][6][15]
Intramuscular (IM)25G0.3 (in quadriceps)Not recommended for irritating substances. Avoid sciatic nerve.[15]

Experimental Protocols

Refined Protocol for Low-Stress Parenteral Administration in Rodents

This protocol integrates best practices to minimize animal stress, based on the principles of refinement.

  • Acclimation Phase (7 days prior to experiment):

    • Handling: Handle each animal for 5 minutes daily using a consistent, non-aversive method (e.g., tunnel handling or cupping).

    • Environmental Habituation: Place animals in their home cages inside the procedure room for 30 minutes daily.

    • Sham Procedure: On days 5-7, simulate the injection procedure. Gently hold the animal in the injection position and touch the injection site with a needle-less syringe. Provide a small palatable treat immediately after.

  • Preparation for Administration:

    • Prepare the this compound solution aseptically. Ensure it is sterile, isotonic, and at a neutral pH.[5]

    • Warm the solution to room temperature.[6]

    • Use a new, sterile needle of the appropriate gauge for each animal.[15][16]

    • Draw up the correct volume based on the animal's most recent body weight.

  • Administration Procedure (Non-Restraint Method):

    • Transport the animal to the procedure area.

    • Allow the animal to move freely on a familiar surface (e.g., the cage lid).

    • While the animal is distracted (e.g., with a small amount of palatable paste), gently lift the skin fold for an SC injection or position for an IP injection.

    • Administer the injection swiftly and smoothly.

    • Immediately return the animal to its home cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15 minutes post-injection for any signs of adverse reactions (e.g., excessive grooming of the injection site, abnormal posture, lethargy).

    • Record all observations in the experimental log.

    • Ensure animals are housed in an enriched environment to buffer against procedural stress.[7][8]

Mandatory Visualizations

ExperimentalWorkflow cluster_pre Pre-Experimental Phase (7 Days) cluster_exp Experimental Phase cluster_post Housing Condition Handling Daily Handling & Acclimation Habituation Habituation to Procedure Room Handling->Habituation Sham Sham Injections (Positive Reinforcement) Habituation->Sham Prep Prepare Sterile, Isotonic This compound Solution Sham->Prep Admin Low-Stress Administration (e.g., Non-Restraint) Prep->Admin Monitor Post-Procedure Monitoring (Adverse Effects) Admin->Monitor EE Environmental Enrichment (Social, Physical, Cognitive Stimuli) Admin->EE Mitigates Stress Data Behavioral/Physiological Data Collection Monitor->Data EE->Data Reduces Variability

Caption: Workflow for a refined this compound administration protocol.

StressFactors Stress Experimental Stressors Handling Improper Handling & Restraint Stress->Handling Admin Aversive Administration Technique Stress->Admin Env Barren Environment Stress->Env Outcome Experimental Outcomes Variability Increased Data Variability Outcome->Variability Welfare Compromised Animal Welfare Outcome->Welfare Reliability Reduced Data Reliability Outcome->Reliability Handling->Outcome Admin->Outcome Env->Outcome Refine Refinement Strategies Habit Habituation & Positive Reinforcement Training Refine->Habit Tech Refined Administration (e.g., Non-Restraint) Refine->Tech EE Environmental Enrichment Refine->EE Habit->Handling Mitigates Habit->Admin Mitigates Habit->Env Mitigates Tech->Handling Mitigates Tech->Admin Mitigates Tech->Env Mitigates EE->Handling Mitigates EE->Admin Mitigates EE->Env Mitigates

Caption: Relationship between stressors, refinement strategies, and outcomes.

References

Calibrating microinfusion pumps for accurate DL-Methamphetamine delivery

Author: BenchChem Technical Support Team. Date: December 2025

Important Safety Notice: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory or clinical setting. DL-Methamphetamine is a controlled substance, and its handling, storage, and use are subject to strict national and international regulations. All procedures must be conducted in full compliance with applicable laws, institutional guidelines, and ethical standards. This content is for informational purposes only and does not endorse or encourage the illicit use of any substance.

This guide provides technical support for researchers using microinfusion pumps for the accurate delivery of substances like this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is precise calibration of microinfusion pumps essential for neuropharmacology studies involving this compound?

A1: The pharmacological and behavioral effects of psychoactive substances are highly dose-dependent. Inaccurate delivery can lead to significant experimental variability, compromise data integrity, and produce misleading results. Precise calibration ensures dose accuracy, repeatability between subjects, and the validity of the scientific outcomes. Syringe pumps are generally considered the most accurate type of infusion pump, with a typical flow accuracy of ±1–3%.[1]

Q2: What are the most common factors that cause inaccurate flow rates in a microinfusion pump?

A2: Several factors can impact pump accuracy. These include:

  • Mechanical Issues: Improper syringe loading, worn seals, or loose components can cause variability.[2]

  • Fluid Properties: The viscosity, density, and temperature of the drug solution can affect flow dynamics.[3]

  • System Setup: The presence of air bubbles, leaks in the tubing connections, or kinks in the infusion line are common sources of error.[4][5][6]

  • Incorrect Syringe Selection: Using a syringe brand or size not validated for the pump can lead to significant errors, with some studies reporting over-delivery of up to 24%.[7]

  • Inadequate Solution Mixing: Failure to properly mix the drug solution in the syringe can lead to the delivery of a non-homogeneous concentration over time.[8][9][10][11]

Q3: How often should I recalibrate my microinfusion pump?

A3: It is best practice to perform a calibration check before each new experiment or batch of experiments. A full recalibration should be performed according to the manufacturer's recommendations, typically on a semi-annual or annual basis, or whenever you change the type of syringe, tubing, or the viscosity of the solution being used.[12] Regular maintenance and calibration are crucial to identify and correct errors, minimizing risks.[13]

Q4: What is the gravimetric method for pump calibration, and why is it considered a gold standard?

A4: The gravimetric method is a highly accurate calibration technique that involves dispensing the fluid (typically distilled water) from the pump onto a precision analytical balance over a specific period.[13][14] By measuring the mass of the delivered liquid and knowing its density, a precise volume and flow rate can be calculated.[15] It is considered a primary calibration method by metrology institutes because it provides traceability to SI units (mass and time), offering the highest level of accuracy compared to secondary methods like using an infusion device analyzer.[14][15]

Troubleshooting Guide

ProblemPotential CausesRecommended Actions
Inconsistent Flow Rate 1. Air bubbles in the syringe or tubing.[4][6]2. Leaks at tubing connections.[6]3. Incorrectly fitted or non-validated syringe.[2][7]4. Occlusions or kinks in the infusion line.[5]5. Changes in fluid viscosity due to temperature fluctuations.[3][6]1. Purge the system thoroughly to remove all air.[6]2. Check and tighten all Luer-lock and other connections.3. Ensure the syringe is seated correctly and use only syringe models specified by the pump manufacturer.[7]4. Inspect the full length of the tubing for any blockages or sharp bends.5. Maintain a stable ambient temperature or use a temperature-controlled environment.[16]
Pump Stalls or Alarms (Occlusion) 1. Blockage in the infusion line or cannula.2. High backpressure from small-bore tubing or high fluid viscosity.[17]3. Occlusion alarm pressure is set too sensitively.[7]4. Kinked tubing.1. Check for precipitation in the solution or blockages at the cannula tip.2. Consider using larger diameter tubing if the protocol allows.[16] Dilute the solution if viscosity is too high.[4]3. Adjust the occlusion alarm setting according to the manufacturer's guidelines for your specific setup.[7]4. Straighten the infusion line.
Observed Volume is Lower than Expected 1. Leaks in the system.[6]2. Evaporation of the fluid from the collection vessel during gravimetric calibration.[6]3. Incomplete mixing of the drug solution, leading to concentration gradients.[9]1. Carefully inspect all connection points from the syringe to the delivery point.2. Use an evaporation trap or a thin layer of mineral oil on the water surface in the beaker during calibration.[6]3. Ensure the solution is homogenous by inverting the syringe multiple times after loading.[10][11]
Pulsatile or Jerky Flow 1. Stepper motor mechanics at very low flow rates.2. Use of a large syringe for a low flow rate.3. "Stiction" (static friction) of the syringe plunger.1. This is inherent to some pump designs but can be minimized. Ensure the pump has microstepping capabilities.[4]2. Use the smallest appropriate syringe size for the target volume and flow rate to increase motor resolution.3. Ensure the syringe is clean and of high quality. Some pumps have settings to mitigate this effect.

Experimental Protocols

Detailed Protocol: Gravimetric Calibration of a Microinfusion Pump

This protocol describes the standard procedure for calibrating a microinfusion pump to ensure accurate fluid delivery.

Materials:

  • Microinfusion pump to be calibrated

  • High-precision analytical balance (readability of at least 0.1 mg)

  • Beaker or collection vessel

  • Distilled, deionized water, degassed and equilibrated to room temperature[18]

  • Infusion tubing and connectors

  • Stopwatch

  • Thermometer

  • Evaporation trap or mineral oil (optional)[6]

Procedure:

  • Setup: Place the analytical balance in a vibration-free and draft-free environment. Place the infusion pump adjacent to the balance.

  • Preparation:

    • Fill a syringe with the distilled water, ensuring there are no air bubbles.[13]

    • Mount the syringe securely onto the pump.

    • Attach the infusion tubing to the syringe and prime the entire line to purge all air.[6]

  • Measurement:

    • Place the empty beaker on the balance and tare it (zero the reading).

    • Position the tip of the infusion tubing into the beaker, ensuring it does not touch the sides or bottom. If using, add an evaporation trap or a layer of oil.

    • Set the pump to the desired flow rate (e.g., 10 µL/min).

    • Simultaneously start the pump and the stopwatch.

    • Run the pump for a predetermined duration (e.g., 10-20 minutes). A longer duration minimizes timing errors.[13]

    • Simultaneously stop the pump and the stopwatch.

  • Data Collection: Record the final mass displayed on the balance and the total infusion time. Record the temperature of the water.

  • Calculation:

    • Actual Flow Rate (Mass):

      • Flow Rate ( g/min ) = Final Mass (g) / Time (min)

    • Actual Flow Rate (Volume):

      • To convert mass to volume, use the density of water at the recorded temperature (e.g., at 20°C, density ≈ 0.9982 g/mL).

      • Volume (mL) = Mass (g) / Density (g/mL)

      • Flow Rate (µL/min) = (Volume (mL) * 1,000,000) / Time (min)

    • Calculate Percent Error:

      • % Error = [(Actual Flow Rate - Set Flow Rate) / Set Flow Rate] * 100

Acceptance Criteria: The calculated percent error should be within the manufacturer's specified accuracy for the pump (typically ±1-5%). If the error exceeds this, pump maintenance or professional recalibration may be required.

Data Presentation

Table 1: Example Calibration Verification Data
Set Flow Rate (µL/min)Infusion Time (min)Measured Mass (g)Water Temp (°C)Calculated Volume (µL)Calculated Flow Rate (µL/min)Percent Error (%)
1.0600.05982159.910.998-0.20%
5.0200.099921100.085.004+0.08%
10.0100.100121100.2810.028+0.28%

Visualizations

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration & Execution cluster_post Phase 3: Verification p1 Prepare Drug Solution (Ensure Homogeneity) p2 Degas Solution & Load Syringe (Remove Air Bubbles) p1->p2 p3 Mount Syringe & Prime Tubing p2->p3 c1 Perform Gravimetric Calibration (Verify Flow Rate) p3->c1 c2 Program Pump with Experimental Parameters c1->c2 c3 Run Experiment c2->c3 v1 Post-Experiment Calibration Check c3->v1 v2 Data Analysis v1->v2

Caption: Experimental workflow for accurate microinfusion.

G start Inconsistent Flow Rate Detected q1 Are there visible air bubbles in the line? start->q1 a1_yes Purge system to remove all air q1->a1_yes Yes a1_no No Bubbles q1->a1_no No q2 Are all fittings secure and leak-free? a1_yes->q2 a1_no->q2 a2_yes Fittings Secure q2->a2_yes Yes a2_no Tighten or replace all fittings q2->a2_no No q3 Is the correct, validated syringe model being used? a2_yes->q3 a2_no->q3 a3_yes Syringe is Validated q3->a3_yes Yes a3_no Replace with pump- manufacturer specified syringe q3->a3_no No end Perform full gravimetric recalibration a3_yes->end a3_no->end end_fail Contact Manufacturer for Service end->end_fail If error persists

Caption: Troubleshooting logic for inconsistent flow rates.

G accuracy Delivery Accuracy pump Pump Factors pump->accuracy p1 Motor Resolution pump->p1 p2 Calibration Status pump->p2 fluid Fluid Properties fluid->accuracy f1 Viscosity fluid->f1 f2 Temperature fluid->f2 f3 Solubility fluid->f3 system System Setup system->accuracy s1 Syringe Type & Size system->s1 s2 Tubing Material & Bore system->s2 s3 Air Bubbles / Leaks system->s3 user User Procedures user->accuracy u1 Solution Mixing user->u1 u2 System Priming user->u2

Caption: Key factors influencing microinfusion accuracy.

References

Validation & Comparative

A Comparative Neurochemical Analysis of DL-Methamphetamine and d-Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical properties of DL-methamphetamine (a racemic mixture of d-methamphetamine and l-methamphetamine) and d-amphetamine. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these psychostimulants.

Executive Summary

Both this compound and d-amphetamine are potent central nervous system stimulants that primarily exert their effects by increasing synaptic concentrations of monoamine neurotransmitters, particularly dopamine (B1211576). However, significant differences in their neurochemistry lead to distinct pharmacological and toxicological profiles. d-Methamphetamine, a component of the racemic mixture, is generally more potent in its central effects than d-amphetamine and l-methamphetamine. The presence of the l-isomer in this compound contributes to a different spectrum of effects compared to pure d-amphetamine.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Serotonin (B10506) Transporter (SERT)Norepinephrine (B1679862) Transporter (NET)
d-Amphetamine ~600~20,000 - 40,000~70 - 100
d-Methamphetamine ~500~10,000 - 20,000~100
l-Methamphetamine ---
This compound ---

Note: Direct Ki values for this compound and l-methamphetamine at these transporters are not consistently reported in the literature. The psychostimulant effects of l-methamphetamine are considered to be 2-10 times less potent than those of d-methamphetamine.[1] The racemic mixture's affinity would be an aggregate of its dextro- and levo-isomers.

Table 2: Comparative Effects on Neurotransmitter Release
Featured-AmphetamineThis compoundKey Findings
Dopamine Release Significant increaseMore potent and sustained increased-Methamphetamine releases approximately five times more dopamine than d-amphetamine at equivalent concentrations.[2][3][4] The l-isomer is significantly less potent in releasing dopamine.[1]
Glutamate (B1630785) Release (Prefrontal Cortex) No significant effectIncreased releaseStudies have shown that d-methamphetamine, but not d-amphetamine, increases glutamate levels in the prefrontal cortex.[5]
Glutamate Release (Nucleus Accumbens) Increased releaseNo significant effectd-Amphetamine has been observed to increase glutamate levels in the nucleus accumbens, an effect not seen with d-methamphetamine.[5]
Table 3: Comparative Pharmacokinetics
Parameterd-AmphetamineThis compoundKey Findings
Elimination Half-life 9-11 hours (d-isomer)d-isomer: ~10 hours; l-isomer: ~13 hoursThe l-isomer of methamphetamine has a longer half-life than the d-isomer.[6]
Bioavailability HighHighBoth substances are readily absorbed and cross the blood-brain barrier effectively.[3]
Metabolism Metabolized to various compounds, including norephedrine.Both d- and l-isomers are metabolized, with d-methamphetamine partially metabolized to d-amphetamine.The metabolism of the two enantiomers of methamphetamine differs.
Table 4: Comparative Neurotoxicity
Aspectd-AmphetamineThis compoundKey Findings
Dopaminergic Neurotoxicity Neurotoxic at high dosesMore pronounced neurotoxicityd-Methamphetamine is considered more neurotoxic to dopaminergic neurons than d-amphetamine.[6][7] Some studies suggest they can be equipotent in producing neurotoxicity under certain conditions.[8]
Serotonergic Neurotoxicity Less pronounced effectsSignificant neurotoxicityd-Methamphetamine is also neurotoxic to serotonergic neurons.[9]
Mechanisms of Neurotoxicity Oxidative stress, excitotoxicityOxidative stress, excitotoxicity, neuroinflammationBoth drugs induce neurotoxicity through similar mechanisms, but the magnitude of these effects may differ.[10]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure and compare the effects of d-amphetamine and this compound on extracellular dopamine and glutamate levels in specific brain regions of awake, freely moving rodents.

Methodology:

  • Animal Surgery: Adult male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). The cannula is secured with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump and a fraction collector.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: d-Amphetamine or this compound (or saline control) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

  • Sample Collection: Dialysate samples continue to be collected at regular intervals post-injection.

  • Neurochemical Analysis: The concentrations of dopamine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different drugs and doses over time.[11][5]

Radioligand Binding Assay for Transporter Affinity

Objective: To determine and compare the binding affinities (Ki) of d-amphetamine and the enantiomers of methamphetamine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human DAT, SERT, or NET are cultured. The cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor drug (d-amphetamine, d-methamphetamine, or l-methamphetamine) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • Incubation and Filtration: The mixture is incubated at a specific temperature for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine d-Amphetamine or This compound DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron via DAT (substrate) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Disrupts vesicular storage Dopamine_cytosol Cytosolic Dopamine DAT->Dopamine_cytosol Reverses transport (efflux) VMAT2->Dopamine_cytosol Increases cytosolic dopamine Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_cytosol Dopamine_synapse Synaptic Dopamine Dopamine_cytosol->Dopamine_synapse Blocks reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds to receptor Signaling_cascade Intracellular Signaling Cascade Dopamine_receptor->Signaling_cascade Activates CREB CREB Phosphorylation Signaling_cascade->CREB Leads to

Caption: Signaling pathway of amphetamines in a dopaminergic neuron.

Experimental_Workflow_Neurotoxicity cluster_invivo In Vivo Model cluster_analysis Neurochemical and Histological Analysis cluster_data Data Analysis Animal_model Rodent Model (e.g., Rat or Mouse) Drug_admin Drug Administration (d-Amphetamine or this compound) Animal_model->Drug_admin Euthanasia Euthanasia and Brain Tissue Collection Drug_admin->Euthanasia Tissue_prep Tissue Preparation (e.g., Sectioning, Homogenization) Euthanasia->Tissue_prep DAT_SERT_analysis DAT/SERT Density (Autoradiography or Western Blot) Tissue_prep->DAT_SERT_analysis Apoptosis_assay Apoptosis Assays (e.g., TUNEL, Caspase-3 activity) Tissue_prep->Apoptosis_assay Oxidative_stress Oxidative Stress Markers (e.g., Lipid Peroxidation) Tissue_prep->Oxidative_stress Quantification Quantification and Image Analysis DAT_SERT_analysis->Quantification Apoptosis_assay->Quantification Oxidative_stress->Quantification Stats Statistical Comparison Quantification->Stats

Caption: Experimental workflow for assessing amphetamine-induced neurotoxicity.

References

Cross-Validation of Locomotor Activity and Conditioned Place Preference for DL-Methamphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two key behavioral assays, locomotor activity and conditioned place preference (CPP), used to assess the reinforcing and stimulant properties of DL-Methamphetamine. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualization of associated signaling pathways.

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from various studies investigating the effects of this compound on locomotor activity and conditioned place preference in rodent models.

Table 1: Effects of this compound on Locomotor Activity
Animal ModelDose (mg/kg)Route of AdministrationKey Findings on Locomotor ActivityCitations
Adolescent Male Rats (PND 34)0.5Not SpecifiedIncreased locomotor activity over 5 days of testing.[1][2]
Adult Male Rats (PND 66)0.5Not SpecifiedSignificantly increased locomotor activity, with a greater effect seen than in adolescents. No significant sensitization was observed.[1][2]
C57BL/6J Mice1, 2i.p.Marked locomotor sensitization observed, with the 1 mg/kg dose showing a more pronounced effect.[3]
C57BL/6J Mice5i.p.No significant locomotor sensitization was observed at this higher dose.[3]
LG/J and SM/J Inbred MiceNot SpecifiedNot SpecifiedLG/J mice showed significantly less acute MA-induced locomotor activity and locomotor sensitization compared to SM/J mice.[4][5][6]
Female C57BL/6J and ob/ob Mice1s.c.Both wild-type and leptin-deficient mice showed increased locomotion after the first administration and locomotor sensitization after 7 days of treatment.[7][8]
miD2r Mice (D2R knockdown in NAc)1s.c.Reduced magnitude of METH-induced hyperlocomotion and significantly lower development of locomotor sensitization compared to control mice.[9]
Table 2: Effects of this compound on Conditioned Place Preference (CPP)
Animal ModelDose (mg/kg)Conditioning ScheduleKey Findings on CPPCitations
Adolescent Male Rats (PND 34)0.125, 0.5, 15 conditioning sessionsSignificant CPP developed at all tested doses.[1][2]
Adult Male Rats (PND 66)0.125, 0.5, 15 conditioning sessionsSignificant CPP developed at all tested doses, with a dose-effect curve virtually identical to adolescents after 5 sessions.[1][2]
Adolescent and Adult Mice0.14 daysBoth age groups developed CPP, with adolescents showing a stronger preference when normalized.[10][11]
LG/J and SM/J Inbred MiceNot Specified2 weeksBoth strains exhibited significant MA-CPP that was not significantly different between the strains.[4][5][6]
Male C57BL/6 Mice18 days (alternating)Acquisition of METH CPP was observed.[12]
Swiss Webster Mice0.5ConventionalThe lowest dose to produce maximum CPP.[13]

Experimental Protocols

Locomotor Activity Assay

The locomotor activity test measures the stimulant effects of a drug by quantifying the movement of an animal in a defined space.

Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or video-tracking software to record the animal's movements. The arena is often placed in a sound-attenuating chamber with controlled lighting.

Procedure:

  • Habituation: Animals are first habituated to the testing environment to reduce novelty-induced hyperactivity. This typically involves placing the animal in the open-field for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment.

  • Baseline Activity: On the test day, baseline locomotor activity is recorded for a period (e.g., 5-30 minutes) before drug administration.[7][8]

  • Drug Administration: Animals are administered this compound or a vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal, subcutaneous).

  • Data Recording: Immediately following injection, the animal is returned to the open-field arena, and locomotor activity is recorded for a set duration (e.g., 40-120 minutes).[7][8] Key parameters measured include total distance traveled, horizontal activity, and stereotypic movements.

  • Sensitization: To study locomotor sensitization, the protocol involves repeated daily injections of the drug for several consecutive days (e.g., 5-7 days).[3][8] A subsequent challenge dose is often administered after a withdrawal period to assess the long-term sensitization.[3]

Data Analysis: Data is typically analyzed using ANOVA to compare the effects of different doses, treatments, and time points on locomotor activity. Post-hoc tests are used to identify specific group differences.

Conditioned Place Preference (CPP) Assay

The CPP paradigm is a widely used model to evaluate the rewarding properties of drugs of abuse by assessing an animal's preference for an environment previously paired with the drug.[14][15][16]

Apparatus: A two- or three-compartment apparatus where each compartment has distinct visual and tactile cues (e.g., different wall patterns and floor textures).[14][16] A central, neutral compartment may connect the distinct compartments in a three-chamber design.

Procedure: The CPP protocol consists of three main phases:[12][14]

  • Pre-Conditioning (Baseline Preference): Over one or more sessions, animals are allowed to freely explore all compartments of the apparatus to determine any initial preference for one of the conditioning chambers. The time spent in each compartment is recorded.[12]

  • Conditioning: This phase typically occurs over several days. On alternating days, animals receive an injection of this compound and are confined to one of the compartments (the drug-paired side). On the other days, they receive a vehicle injection and are confined to the other compartment (the vehicle-paired side).[12][14] The number of conditioning sessions can vary depending on the drug and dose.[16]

  • Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded. An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase is interpreted as a conditioned place preference, indicating the rewarding effect of the drug.[14]

Data Analysis: The primary measure is the "preference score," calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase.[17] Statistical analysis, often a paired t-test or ANOVA, is used to compare the time spent in the drug-paired versus vehicle-paired compartments before and after conditioning.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

G cluster_locomotor Locomotor Activity Assay cluster_cpp Conditioned Place Preference Assay cluster_cross_validation Cross-Validation Analysis L_Habituation Habituation to Open Field L_Baseline Baseline Activity Recording L_Habituation->L_Baseline L_Injection This compound or Vehicle Injection L_Baseline->L_Injection L_Test Locomotor Activity Recording L_Injection->L_Test Correlation Correlational Analysis L_Test->Correlation Locomotor Data C_PreTest Pre-Conditioning (Baseline Preference) C_Conditioning Conditioning (Drug/Vehicle Pairing) C_PreTest->C_Conditioning C_PostTest Post-Conditioning (Preference Test) C_Conditioning->C_PostTest C_PostTest->Correlation CPP Data

Caption: Experimental workflow for the cross-validation of locomotor activity and CPP assays.

Signaling Pathway of Methamphetamine-Induced Reward

G METH This compound DAT Dopamine Transporter (DAT) METH->DAT inhibits VTA Ventral Tegmental Area (VTA) Dopaminergic Neuron METH->VTA DA_reuptake Blocked DA Reuptake DAT->DA_reuptake DA_release Increased Dopamine (DA) Release VTA->DA_release NAc Nucleus Accumbens (NAc) Postsynaptic Neuron DA_synapse Increased Synaptic DA DA_release->DA_synapse DA_reuptake->DA_synapse D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression Changes CREB->Gene Reward Reward & Reinforcement Gene->Reward Locomotion Increased Locomotion Gene->Locomotion

Caption: Signaling pathway of methamphetamine-induced reward and locomotor activity.

References

Validating the Neurotoxic Effects of DL-Methamphetamine: A Comparative Guide to Histological Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of histological methods used to validate the neurotoxic effects of DL-Methamphetamine (METH). It is designed to assist researchers in selecting the most appropriate techniques for their experimental goals by presenting supporting data, detailed protocols, and visual representations of key biological and experimental processes.

Introduction to this compound Neurotoxicity

This compound is a potent psychostimulant that exerts significant neurotoxic effects, primarily targeting dopaminergic and serotonergic systems.[1] Chronic or high-dose METH exposure leads to a cascade of detrimental cellular events, including oxidative stress, excitotoxicity, neuroinflammation, and ultimately, neuronal apoptosis.[2][3] Validating and quantifying this neurotoxicity is crucial for understanding its mechanisms and for the development of potential therapeutic interventions. Histological methods provide powerful tools for visualizing and quantifying these neuropathological changes within the brain.

Key Signaling Pathways in Methamphetamine Neurotoxicity

The neurotoxic effects of METH are mediated by a complex interplay of intracellular signaling pathways. Key pathways implicated include the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, often triggered by microglial activation and oxidative stress.[4] Furthermore, METH can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response and, in cases of prolonged stress, apoptosis.

meth This compound da_release ↑ Dopamine Release meth->da_release ros ↑ Reactive Oxygen Species (ROS) da_release->ros er_stress Endoplasmic Reticulum Stress ros->er_stress microglia_activation Microglia Activation ros->microglia_activation apoptosis Apoptosis er_stress->apoptosis mapk MAPK Pathway microglia_activation->mapk pi3k_akt PI3K/Akt Pathway microglia_activation->pi3k_akt neuroinflammation Neuroinflammation microglia_activation->neuroinflammation mapk->apoptosis pi3k_akt->apoptosis pro- or anti-apoptotic depending on context neuronal_damage Neuronal Damage apoptosis->neuronal_damage neuroinflammation->neuronal_damage

Key signaling pathways in METH neurotoxicity.

Comparative Analysis of Histological Methods

A variety of histological techniques are employed to assess METH-induced neurotoxicity. These methods can be broadly categorized into those that detect neuronal degeneration, those that identify markers of neuronal damage or stress, and those that reveal associated glial responses.

Methods for Detecting Neuronal Degeneration

Fluoro-Jade B/C and Amino-Cupric-Silver (ACS) staining are two widely used methods for labeling degenerating neurons. Fluoro-Jade is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons, making them visible under a fluorescence microscope.[5][6] ACS staining, a silver impregnation method, sensitively labels degenerating neuronal cell bodies, axons, and terminals, which appear black against a clear background. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another common method that detects DNA fragmentation, a hallmark of apoptosis.[1]

MethodTargetPrincipleReported Quantitative Findings (Striatum)AdvantagesDisadvantages
Fluoro-Jade B/C Degenerating NeuronsAnionic fluorescein derivative binds to degenerating neurons.A neurotoxic regimen of METH resulted in a significant number of Fluoro-Jade positive neurons in the parietal cortex 3 days post-treatment.[5]High specificity and signal-to-noise ratio; compatible with immunohistochemistry.[6]The exact binding mechanism is not fully understood.
Amino-Cupric-Silver Degenerating Neurons, Axons, and TerminalsSilver ions impregnate degenerating neuronal elements.A METH regimen of 3x10 mg/kg induced a five- to sevenfold increase in silver-stained neurons in the striatum at 1 and 3 days post-treatment.[7]High sensitivity for early and widespread neurodegeneration.Can be labor-intensive and may have higher background staining if not optimized.
TUNEL Assay DNA Fragmentation (Apoptosis)TdT enzyme labels the 3'-OH ends of fragmented DNA.A single 30 mg/kg dose of METH induced apoptosis in approximately 25% of striatal neurons 24 hours post-injection.[8]Specific for apoptosis; allows for quantification of cell death.May not detect other forms of neuronal death (e.g., necrosis).
Immunohistochemistry for Neuronal and Glial Markers

Immunohistochemistry (IHC) is a powerful technique that utilizes antibodies to detect specific proteins within tissue sections. For METH neurotoxicity studies, IHC is commonly used to quantify changes in dopaminergic markers such as Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT) . A reduction in the immunoreactivity of these markers indicates damage to dopaminergic terminals.[9] Additionally, IHC for glial markers like Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia is used to assess the extent of neuroinflammation.[10]

MarkerCell Type/StructureIndication of NeurotoxicityReported Quantitative Findings (Striatum)
Tyrosine Hydroxylase (TH) Dopaminergic NeuronsDecreased immunoreactivity suggests dopaminergic terminal damage.A METH regimen of 3x10 mg/kg resulted in the highest loss of striatal TH-immunoreactive terminals.[7]
Dopamine Transporter (DAT) Dopaminergic TerminalsDecreased density indicates loss of dopaminergic terminals.Abstinent METH users showed significant decreases in DAT density in the caudate nucleus (-23%) and putamen (-25%).[11]
GFAP AstrocytesIncreased expression indicates astrogliosis, a response to neuronal injury.METH treatment led to a significant increase in GFAP immunoreactivity in the striatum.[10]
Iba1 MicrogliaIncreased expression and morphological changes indicate microglial activation.METH exposure resulted in an increase in the number of Iba1-positive cells in the striatum and hippocampus.[12]

Experimental Protocols

General Experimental Workflow

A typical experiment to validate METH-induced neurotoxicity using histological methods follows a standardized workflow.

animal_model Animal Model (e.g., mouse, rat) meth_admin This compound Administration (dose, route, frequency) animal_model->meth_admin perfusion Perfusion & Brain Extraction meth_admin->perfusion sectioning Brain Sectioning (cryostat or vibratome) perfusion->sectioning staining Histological Staining (e.g., Fluoro-Jade, IHC) sectioning->staining microscopy Microscopy & Imaging staining->microscopy quantification Image Analysis & Quantitative Measurement microscopy->quantification analysis Statistical Analysis quantification->analysis

General workflow for histological validation.
Fluoro-Jade B Staining Protocol (for free-floating sections)

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and post-fix the brain overnight. Cut 30-40 µm sections on a vibratome or cryostat and store in a cryoprotectant solution.

  • Rinsing: Wash free-floating sections in phosphate-buffered saline (PBS) three times for 10 minutes each.

  • Mounting: Mount sections onto gelatin-coated slides and allow them to air dry.

  • Rehydration and Permeabilization: Immerse slides in 100% ethanol (B145695) for 3 minutes, followed by 70% ethanol for 1 minute, and then distilled water for 1 minute.

  • Potassium Permanganate Incubation: Incubate slides in 0.06% KMnO4 solution for 15 minutes on a shaker. This step helps to reduce background staining.

  • Rinsing: Rinse slides in distilled water for 1 minute.

  • Staining: Incubate slides in a 0.001% Fluoro-Jade B staining solution in 0.1% acetic acid for 30 minutes in the dark.

  • Rinsing: Rinse slides three times in distilled water for 1 minute each.

  • Drying and Coverslipping: Dry the slides completely and then clear in xylene before coverslipping with a non-fluorescent mounting medium.

Amino-Cupric-Silver Staining Protocol

This method is more complex and requires careful preparation of solutions. It is recommended to follow a detailed protocol from a specialized source. The general steps involve:

  • Pre-treatment: Sections are pre-treated with a solution to enhance silver impregnation.

  • Silver Impregnation: Sections are incubated in a silver nitrate (B79036) solution.

  • Reduction: The silver is reduced to its metallic form, which visualizes the degenerating elements.

  • Toning and Fixing: The staining is stabilized and background is cleared.

TUNEL Assay Protocol

Commercially available kits are widely used for TUNEL assays and their specific protocols should be followed. The general principle involves:

  • Permeabilization: Sections are treated with a permeabilization solution (e.g., Triton X-100 or proteinase K) to allow enzyme access to the nucleus.

  • TdT Reaction: Sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., with a fluorescent tag).

  • Detection: If a fluorescent label is used, the signal can be directly visualized. If a biotin (B1667282) label is used, a secondary detection step with streptavidin-HRP and a chromogen is required.

  • Counterstaining and Mounting: Sections are often counterstained with a nuclear stain like DAPI or Hoechst and then coverslipped.

Immunohistochemistry Protocol (General)
  • Antigen Retrieval: For paraffin-embedded tissues, this step is often necessary to unmask the antigen.

  • Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-TH, anti-GFAP) at the appropriate dilution and temperature.

  • Secondary Antibody Incubation: Sections are incubated with a labeled secondary antibody that binds to the primary antibody.

  • Detection: The signal is visualized using either a chromogenic substrate (e.g., DAB for HRP-conjugated secondary antibodies) or fluorescence microscopy (for fluorophore-conjugated secondary antibodies).

  • Counterstaining and Mounting: Sections can be counterstained and are then coverslipped.

Conclusion

The validation of this compound-induced neurotoxicity relies on a multi-faceted approach utilizing various histological techniques. The choice of method depends on the specific research question. For visualizing widespread neuronal degeneration, Fluoro-Jade and silver staining are powerful tools. To specifically investigate apoptosis, the TUNEL assay is the method of choice. Immunohistochemistry is indispensable for quantifying changes in specific neuronal populations and assessing the associated neuroinflammatory response. By combining these methods, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying METH neurotoxicity, which is essential for the development of effective therapeutic strategies.

References

Comparative Analysis of Dopamine Release by DL-Methamphetamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the dopamine-releasing properties of DL-methamphetamine and its stereoisomers, d-methamphetamine and l-methamphetamine. The information presented is based on experimental data from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Executive Summary

Methamphetamine exists as two stereoisomers, dextro-methamphetamine (d-methamphetamine) and levo-methamphetamine (l-methamphetamine). The racemic mixture, this compound, contains equal parts of both isomers. Experimental evidence consistently demonstrates that d-methamphetamine is significantly more potent in inducing dopamine (B1211576) release than l-methamphetamine .[1][2][3] This difference in potency is a key factor underlying the more pronounced central nervous system stimulant effects and higher abuse liability associated with d-methamphetamine.[1][2] this compound exhibits an intermediate effect, reflecting the combined actions of its constituent isomers.

Data Presentation: Quantitative Comparison of Dopamine Release

The following tables summarize key quantitative data from in vivo and in vitro studies comparing the effects of methamphetamine isomers on dopamine release.

Table 1: In Vivo Dopamine Release in Rat Striatum (Microdialysis)

CompoundDose (mg/kg, s.c.)Peak Dopamine Increase (%)Reference
d-Methamphetamine2~650Kuczenski et al., 1995[1][2]
l-Methamphetamine12~250Kuczenski et al., 1995[1][2]
Methamphetamine (unspecified isomer)15 (i.p., 4 doses)~7000 (after first injection)Baldwin et al., 2000[4]
Methamphetamine (unspecified isomer)4 (s.c.)Not specified in %Al-Hasani et al., 2015[5]

Table 2: In Vitro Dopamine Release from Rat Striatal Synaptosomes

CompoundPotency (EC50) for Dopamine ReleaseRelative Potency (d- vs. l-)Reference
d-MethamphetamineMore Potent~17-fold greater than l-methamphetamineRothman et al., 2001[2][3]
l-MethamphetamineLess Potent-Rothman et al., 2001[2][3]

Table 3: Interaction with Vesicular Monoamine Transporter 2 (VMAT2) in Rat Brain

| Compound | Action | Potency (IC50/EC50, µM) | Relative Potency (d- vs. l-) | Reference | |---|---|---|---| | d-Methamphetamine | Inhibition of Vesicular Uptake | 9.1 | ~2-fold more potent than l-methamphetamine | Partilla et al., 2006[3] | | l-Methamphetamine | Inhibition of Vesicular Uptake | 19.3 | - | Partilla et al., 2006[3] | | d-Methamphetamine | Evoked Vesicular Release | 11 | ~3-fold more potent than l-methamphetamine | Partilla et al., 2006[3] | | l-Methamphetamine | Evoked Vesicular Release | 34 | - | Partilla et al., 2006[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vivo Microdialysis

Objective: To measure extracellular dopamine concentrations in the brain of a living animal following drug administration.

Methodology:

  • Animal Preparation: Male Wistar rats are typically used.[5] Guide cannulae are surgically implanted into the striatum under anesthesia and animals are allowed to recover.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[5][6]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1 µl/min).[5]

  • Sample Collection: The dialysate, containing extracellular fluid from the brain region of interest, is collected at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration: Methamphetamine or its isomers are administered systemically (e.g., subcutaneously or intraperitoneally).

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS/MS).[5] To prevent dopamine degradation, stabilizing agents like ascorbic acid may be added to the samples.[5]

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid changes in dopamine concentration in brain slices or in vivo.

Methodology:

  • Electrode Placement: A carbon-fiber microelectrode is placed in the brain region of interest (e.g., nucleus accumbens).[7][8]

  • Voltage Application: A triangular waveform potential is applied to the electrode, causing the oxidation and reduction of dopamine at the electrode surface.

  • Current Measurement: The resulting current is measured and is proportional to the concentration of dopamine.

  • Stimulation: Dopamine release can be evoked by electrical stimulation of dopamine neurons.[7][8]

  • Data Analysis: The recorded current is converted into dopamine concentration. This technique allows for sub-second resolution of dopamine release and uptake.

Signaling Pathways and Mechanisms of Action

The differential effects of methamphetamine isomers on dopamine release are primarily attributed to their interactions with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).

Diagram 1: Methamphetamine's Mechanism of Action on Dopamine Release

Methamphetamine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron Meth Methamphetamine (d- or l-isomer) DAT Dopamine Transporter (DAT) Meth->DAT Enters neuron via DAT Vesicle Synaptic Vesicle Meth->Vesicle Disrupts vesicular packaging VMAT2 VMAT2 Meth->VMAT2 Inhibits VMAT2 TAAR1 TAAR1 Meth->TAAR1 Activates TAAR1 DA_cyto Cytoplasmic Dopamine DAT->DA_cyto Reverses transport Vesicle->DA_cyto Dopamine leaks into cytoplasm DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packages dopamine into vesicles DA_synapse Increased Synaptic Dopamine DA_cyto->DA_synapse Reverse transport via DAT TAAR1->DAT Modulates DAT function Isomer_Potency cluster_legend Relative Potency for Dopamine Release d_METH d-Methamphetamine dl_METH This compound (Racemic) d_METH->dl_METH Significantly More Potent l_METH l-Methamphetamine dl_METH->l_METH More Potent

References

Assessing the Abuse Potential of DL-Methamphetamine Relative to Other Psychostimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the abuse potential of DL-methamphetamine alongside other key psychostimulants, including its individual enantiomers (d-methamphetamine and l-methamphetamine), d-amphetamine, and cocaine. The information presented is based on preclinical experimental data from peer-reviewed scientific literature. It is important to note that while d-methamphetamine is extensively studied, there is a relative scarcity of research directly evaluating the abuse potential of the racemic mixture, this compound, in head-to-head comparative studies. Therefore, the abuse liability of this compound is largely inferred from the well-characterized properties of its constituent enantiomers.

Executive Summary

The abuse potential of a psychostimulant is a complex interplay of its pharmacological properties, including its mechanism of action, potency, and pharmacokinetics. Preclinical studies consistently demonstrate that d-methamphetamine possesses a high abuse liability, often greater than or equal to d-amphetamine and cocaine, which is primarily attributed to its potent effects on the dopamine (B1211576) system. In contrast, l-methamphetamine exhibits significantly weaker central stimulant effects and consequently, a lower abuse potential. As a racemic mixture of these two enantiomers, this compound's abuse potential is predominantly driven by the d-enantiomer, though likely attenuated compared to pure d-methamphetamine.

Data Presentation: Comparative Abuse Potential

The following tables summarize quantitative data from key preclinical models used to assess the abuse potential of psychostimulants: locomotor activity, intravenous self-administration, and conditioned place preference.

Table 1: Locomotor Activity in Rodents

CompoundSpeciesDose (mg/kg)Route% Increase in Locomotion (approx.)Stereotypy Score (if reported)Reference
d-MethamphetamineMouse1.0 - 3.0s.c.Dose-dependent increaseDose-dependent increase[1]
l-MethamphetamineMouse1.0 - 10.0s.c.No significant increaseNo stereotypy observed[1]
d-AmphetamineRat0.5, 1.0i.p.Equipotent to METH in most conditionsNot reported[2]
MethamphetamineRat0.5, 1.0i.p.Equipotent to AMPH in most conditionsNot reported[2]
MethamphetamineRat1.0, 3.0s.c.Dose-dependent increaseIncreased at 1.0 mg/kg[3]

Table 2: Intravenous Self-Administration in Rats

CompoundUnit Dose (mg/kg/infusion)ScheduleNumber of Infusions (approx.)Breakpoint (if reported)Reference
d-Methamphetamine0.05FR1Higher than l-METHNot reported[4]
l-Methamphetamine0.5FR1Lower than d-METHNot reported[4]
d-Methamphetamine0.02FR1Females > MalesNot reported[5]
Methamphetamine0.02Long AccessEscalating intake up to ~6.75 mg/kg/dayNot reported[6]

Table 3: Conditioned Place Preference (CPP) in Rodents

| Compound | Species | Dose (mg/kg) | Route | Preference Score/Time in Drug-Paired Chamber | Reference | |---|---|---|---|---| | Methamphetamine | Mouse | 1.0 | i.p. | Significant CPP in females (C57Bl/6) and males (129Sv/Ev) |[7] | | Methamphetamine | Mouse | 2.0 | i.p. | Significant increase in preference |[8] | | Methamphetamine | Rat | 0.125 - 2.0 | i.p. | Comparable CPP in adolescents and adults |[8] |

Experimental Protocols

Locomotor Activity

Objective: To measure the stimulant effects of a drug on spontaneous movement and stereotyped behaviors.

Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.

Procedure:

  • Habituation: Animals are placed in the activity chambers for a set period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.

  • Drug Administration: Animals are removed, administered the test compound or vehicle via the specified route (e.g., intraperitoneal, subcutaneous), and immediately returned to the chambers.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are recorded for a defined period (e.g., 60-120 minutes). Stereotypy is often scored by a trained observer using a rating scale (e.g., 0 = inactive, 6 = continuous licking or biting).[9]

Intravenous Self-Administration

Objective: To assess the reinforcing properties of a drug, i.e., its ability to support drug-seeking and drug-taking behavior.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

  • Surgery: Animals are surgically implanted with a chronic catheter into the jugular vein.

  • Acquisition: Animals are placed in the operant chambers and learn to press the active lever to receive an infusion of the drug. Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light).

  • Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement can be implemented.

    • Fixed-Ratio (FR) Schedule: A fixed number of lever presses is required for each infusion (e.g., FR1, FR5).

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal will make to receive a single infusion, and it is considered a measure of the drug's motivational strength.

  • Data Collection: The number of infusions earned, lever presses, and breakpoints are recorded.

Conditioned Place Preference (CPP)

Objective: To measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.

  • Conditioning: Over several days, animals receive the test compound and are confined to one compartment, and on alternate days, they receive the vehicle and are confined to the other compartment.

  • Post-Conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference, suggesting the drug has rewarding properties.[10]

Mandatory Visualizations

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Psychostimulants Psychostimulants (Methamphetamine, Amphetamine, Cocaine) DAT Dopamine Transporter (DAT) Psychostimulants->DAT Block Reuptake (Cocaine) Reverse Transport (METH, AMPH) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Psychostimulants->VMAT2 Disrupts Sequestration Dopamine_Cytosol DAT->Dopamine_Cytosol Reuptake Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Synapse Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Synapse Reverse Transport D1R D1 Receptor Dopamine_Synapse->D1R D2R D2 Receptor Dopamine_Synapse->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (ΔFosB, etc.) CREB->Gene_Expression Reward_Effects Rewarding Effects Gene_Expression->Reward_Effects Leads to

Caption: Dopaminergic signaling pathway affected by psychostimulants.

Self_Administration_Workflow Start Start Surgery IV Catheter Implantation Start->Surgery Recovery Recovery Period Surgery->Recovery Acquisition Acquisition Phase (FR1 Schedule) Recovery->Acquisition Maintenance Maintenance Phase (FR or PR Schedule) Acquisition->Maintenance Data_Collection Data Collection (Infusions, Breakpoint) Maintenance->Data_Collection End End Data_Collection->End

Caption: Experimental workflow for intravenous self-administration.

CPP_Workflow Start Start Pre_Conditioning Pre-Conditioning: Baseline Preference Test Start->Pre_Conditioning Conditioning Conditioning Phase: Drug-Environment Pairing Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Preference Test (Drug-Free) Conditioning->Post_Conditioning Data_Analysis Data Analysis: Compare Time in Chambers Post_Conditioning->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for conditioned place preference.

References

Head-to-head comparison of analytical methods for DL-Methamphetamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of leading analytical methods for the stereoselective quantification of DL-methamphetamine is essential for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of three prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization, Chiral Stationary Phase Liquid Chromatography-Tandem Mass Spectrometry (CSP-LC-MS/MS), and Capillary Electrophoresis (CE) with chiral additives. The comparison focuses on quantitative performance, experimental protocols, and overall workflow.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for GC-MS, CSP-LC-MS/MS, and Capillary Electrophoresis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with Chiral DerivatizationChiral Stationary Phase Liquid Chromatography-Tandem Mass Spectrometry (CSP-LC-MS/MS)Capillary Electrophoresis (CE) with Chiral Additives
Limit of Detection (LOD) 0.05 ng/mg (in hair, for total MA)[1]0.31 µg/L (in blood, for total MA)[2]48-72 fmol/injection (UV detection)[3]
Limit of Quantification (LOQ) 0.1 ng/mg (in hair, for total MA)[1]<5 ng/mL[4]85-191 fmol/injection (UV detection)[3]
Linearity Range 0.0880 to 0.00400 mg/mL[5]1 to 5000 µg/L (for total MA in blood)[2]0.5 - 200 µg/mL (SFC, related technique)[6]
Accuracy (% Deviation/Recovery) Can have error rates of 8-19% due to derivatizing agent impurities and racemization[4][7]Produces percent deviation errors of <2%[4][7]High accuracy, but can be influenced by matrix effects
Precision (%RSD or %CV) Inter-day: 0.55-7.73%; Intra-day: 0.76-4.79% (for total MA in hair)[1]Inter-day: 3.8-11.6%; Intra-day: 0.1-1.6%[8]Good reproducibility, but can be technique-dependent

Experimental Workflows and Methodologies

The general workflow for the quantification of this compound involves sample preparation, analytical separation, and detection. The following diagram illustrates this process.

Analytical Workflow for this compound Quantification General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Chiral Derivatization (for GC-MS) Extraction->Derivatization If applicable LCMSMS CSP-LC-MS/MS Extraction->LCMSMS CE Capillary Electrophoresis Extraction->CE GCMS GC-MS Derivatization->GCMS Quantification Quantification of d- and l-Methamphetamine GCMS->Quantification LCMSMS->Quantification CE->Quantification

Caption: General workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

GC-MS is a traditional and widely used method for methamphetamine analysis.[5][9] For the differentiation of enantiomers, a chiral derivatizing agent is typically required.[7]

Experimental Protocol:

  • Sample Preparation:

    • Methamphetamine is extracted from the biological matrix (e.g., urine, hair) using liquid-liquid extraction or solid-phase extraction.[1]

    • The extracted analyte is then derivatized with a chiral reagent, such as L-N-trifluoroacetyl-prolyl chloride (L-TPC), to form diastereomers.[7] This allows for separation on a standard achiral GC column.

  • Instrumentation:

    • An Agilent GC-MS system (e.g., 7890A/5975C) equipped with a capillary column (e.g., ZB-5 or HP-1) can be used.[5]

    • The oven temperature is programmed to achieve optimal separation of the diastereomers.

    • The mass spectrometer is operated in either electron impact (EI) or chemical ionization (CI) mode for detection and quantification.[10]

  • Data Analysis:

    • The two diastereomers will have different retention times, allowing for their individual quantification.

    • Calibration curves are generated using standards of known concentrations to determine the amount of each enantiomer in the sample.

Challenges: A significant drawback of this method is the potential for inaccurate results due to impurities in the chiral derivatizing agent and the possibility of racemization during the derivatization process.[4][7] This can lead to an overestimation of the minor enantiomer.

Chiral Stationary Phase Liquid Chromatography-Tandem Mass Spectrometry (CSP-LC-MS/MS)

CSP-LC-MS/MS has emerged as a more reliable method for the chiral separation of methamphetamine.[4][7] This technique avoids the need for derivatization by using a chiral stationary phase in the LC column.

Experimental Protocol:

  • Sample Preparation:

    • Sample preparation is generally simpler than for GC-MS, often involving a "dilute and shoot" approach or a straightforward solid-phase extraction.[8][11]

    • No derivatization step is required.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Agilent 6460 triple quadrupole) is used.[8]

    • A chiral column, such as an Agilent InfinityLab Poroshell 120 Chiral-V, is employed for the enantiomeric separation.[12]

    • The mobile phase typically consists of an organic solvent (e.g., methanol) with additives like acetic acid and ammonium (B1175870) hydroxide.[12]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

  • Data Analysis:

    • The d- and l-enantiomers are separated by the chiral column and detected by the mass spectrometer.

    • Quantification is achieved by comparing the peak areas of the analytes to those of isotopically labeled internal standards.[11]

Advantages: This method is more accurate than GC-MS with chiral derivatization, with significantly lower error rates and no risk of racemization during sample preparation.[4][7]

Capillary Electrophoresis (CE) with Chiral Additives

Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of chiral compounds like methamphetamine.[13] Enantiomeric separation is achieved by adding a chiral selector to the running buffer.

Experimental Protocol:

  • Sample Preparation:

    • Sample preparation is minimal, often requiring only dilution of the sample in the running buffer.

  • Instrumentation:

    • A capillary electrophoresis instrument with a UV or laser-induced fluorescence (LIF) detector is used.[3]

    • An uncoated fused-silica capillary is typically employed.

    • The running buffer contains a chiral selector, such as a cyclodextrin (B1172386) derivative, which interacts differently with the d- and l-enantiomers, leading to their separation.[9]

  • Data Analysis:

    • The enantiomers migrate at different velocities through the capillary, resulting in separate peaks.

    • Quantification is performed by comparing the peak areas to those of external or internal standards.

Strengths and Limitations: CE offers very high separation efficiency and requires only small sample volumes.[13] However, its concentration sensitivity can be lower compared to MS-based methods, though this can be improved with techniques like stacking or using sensitive detectors like LIF.[13]

References

Replicating key findings of DL-Methamphetamine's effects on synaptic plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key findings on the effects of DL-Methamphetamine (METH) on synaptic plasticity. It delves into the dose-dependent nature of METH's impact, details the underlying molecular mechanisms, and presents the experimental data and protocols to facilitate the replication of these critical findings.

This compound, a potent psychostimulant, exerts profound effects on the central nervous system, significantly altering the structural and functional plasticity of synapses. These modifications are believed to underlie the addictive potential and neurotoxic consequences of the drug. This guide synthesizes findings from key research to provide a clear understanding of how METH influences synaptic transmission, long-term potentiation (LTP), and neuronal morphology.

Dose-Dependent Effects on Synaptic Plasticity and Structure

Research demonstrates that the impact of METH on synaptic plasticity is critically dependent on the dosage administered. Low doses can have a seemingly positive effect on synaptic structure, while high doses are consistently associated with neurodegenerative changes.

Table 1: Dose-Dependent Effects of this compound on Synaptic Plasticity

FeatureLow Dose METHHigh Dose METHControl/SalineReference
Synaptic Structure
Spine FormationPromoted-Baseline[1][2][3]
Synaptic NumberIncreased-Baseline[1][2][3][4]
Post-Synaptic Density (PSD) LengthElongated-Baseline[1][2][3]
Synaptic Degeneration-InducedNo degeneration[1][2][3]
Neuronal Number-LossNo loss[1][2][3]
Long-Term Potentiation (LTP)
Hippocampal CA1 LTPFacilitated/StrengthenedDecreased/ImpairedRobust LTP[5][6][7][8][9][10][11]
Memory Function
MemoryEnhancedImpairedNormal[1][2][3][12]

Impact on Long-Term Potentiation and Baseline Synaptic Transmission

METH significantly modulates long-term potentiation (LTP), a cellular correlate of learning and memory. Both acute ex vivo application and systemic administration of METH have been shown to decrease LTP in the CA1 region of the hippocampus[5][9][10]. Interestingly, at higher concentrations (30 µM and 60 µM), METH also increases baseline excitatory synaptic transmission[5][9]. This suggests a complex interplay where METH enhances basal activity while impairing the capacity for further synaptic strengthening.

Table 2: Quantitative Effects of this compound on Hippocampal CA1 LTP

ConditionLTP Magnitude (55-60 min post-tetanus)Baseline fEPSP Slope ChangeReference
Control1.82 ± 0.08No significant change[5][9]
METH (≥0.1 µM)Significantly decreased compared to control-[5][9]
METH (30 µM)DecreasedIncreased to 1.12 ± 0.01 (normalized)[5][9]
METH (60 µM)DecreasedIncreased[5][9]
Systemic METHDeficient LTP (1.43 ± 0.06)-[5]
Vehicle (Systemic)1.43 ± 0.06-[5]

Signaling Pathways Modulated by this compound

The effects of METH on synaptic plasticity are mediated by complex signaling cascades involving multiple neurotransmitter systems and intracellular pathways.

Dopaminergic and Serotonergic System Involvement

METH's influence on synaptic transmission is largely attributed to its ability to increase extracellular concentrations of monoamines, including dopamine (B1211576) and serotonin[5][9][10]. The effects of METH on baseline synaptic transmission can be blocked by antagonists of D1/D5 dopamine receptors (SCH23390) and 5-HT1A serotonin (B10506) receptors (NAN-190), but not by a D2-like receptor antagonist (eticlopride)[5][9][10]. This indicates a crucial role for D1-like dopamine and 5-HT1A receptor activation in mediating METH's acute effects on synaptic function.

METH This compound Dopamine Dopamine Release METH->Dopamine Serotonin Serotonin Release METH->Serotonin D1_D5_Receptor D1/D5 Receptor Dopamine->D1_D5_Receptor HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Synaptic_Transmission Increased Baseline Synaptic Transmission D1_D5_Receptor->Synaptic_Transmission Activates HT1A_Receptor->Synaptic_Transmission Activates SCH23390 SCH23390 (D1/D5 Antagonist) SCH23390->D1_D5_Receptor Blocks NAN190 NAN-190 (5-HT1A Antagonist) NAN190->HT1A_Receptor Blocks

METH's impact on synaptic transmission.
Rho GTPase Signaling in Structural Plasticity

The dose-dependent structural changes induced by METH are linked to the differential regulation of the Rho GTPases, Rac1 and Cdc42[1][2][3]. Low doses of METH lead to the inactivation of Rac1 and activation of Cdc42, promoting spine formation and synaptic growth[1][2][3]. Conversely, high doses of METH activate Rac1 and inactivate Cdc42, resulting in synaptic degeneration[1][2][3].

cluster_low Low Dose METH cluster_high High Dose METH Low_METH Low Dose METH Rac1_low Rac1 Inactivated Low_METH->Rac1_low Cdc42_low Cdc42 Activated Low_METH->Cdc42_low Spine_Formation Spine Formation & Synaptic Growth Cdc42_low->Spine_Formation High_METH High Dose METH Rac1_high Rac1 Activated High_METH->Rac1_high Cdc42_high Cdc42 Inactivated High_METH->Cdc42_high Synaptic_Degeneration Synaptic Degeneration Rac1_high->Synaptic_Degeneration

Rho GTPase signaling in METH-induced plasticity.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Ex Vivo Electrophysiology in Hippocampal Slices

This protocol is used to assess the effects of acute METH application on synaptic transmission and LTP.

  • Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (400 µm) are prepared using a vibratome.

    • Slices are allowed to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Electrophysiological Recordings:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of fEPSPs is recorded for at least 20 minutes.

    • METH is bath-applied at the desired concentration, and its effect on baseline synaptic transmission is recorded.

    • LTP is induced by high-frequency stimulation (HFS) (e.g., three 1-second trains of 100 Hz, delivered 20 seconds apart).

    • Post-HFS fEPSPs are recorded for at least 60 minutes to measure the magnitude of LTP.

Start Hippocampal Slice Preparation Baseline Record Baseline fEPSPs (20 min) Start->Baseline Drug_Application Bath Apply METH Baseline->Drug_Application HFS Induce LTP with High-Frequency Stimulation (HFS) Drug_Application->HFS Post_HFS Record Post-HFS fEPSPs (60 min) HFS->Post_HFS Analysis Analyze Baseline and LTP Post_HFS->Analysis

Workflow for ex vivo electrophysiology.
In Vivo Methamphetamine Administration and Tissue Analysis

This protocol is used to study the effects of systemic METH exposure on synaptic structure and protein expression.

  • Animal Treatment:

    • Animals (e.g., C57BL/6J mice) are housed under standard conditions.

    • Mice are intraperitoneally (i.p.) injected with either saline (control), low-dose METH (e.g., 2 mg/kg), or high-dose METH (e.g., 10 mg/kg) according to the experimental paradigm (e.g., once daily for a specific number of days).

  • Tissue Collection and Preparation:

    • At a designated time point after the last injection, animals are euthanized.

    • For structural analysis (e.g., Golgi staining, electron microscopy), brains are processed for the respective imaging technique.

    • For molecular analysis (e.g., Western blotting, immunohistochemistry), specific brain regions like the prefrontal cortex and hippocampus are dissected, and tissue is either fresh-frozen or fixed.

  • Analysis:

    • Structural Plasticity: Dendritic spine density and morphology are quantified using microscopy and image analysis software.

    • Protein Expression: Levels of synaptic proteins (e.g., PSD-95, synaptophysin) and signaling molecules (e.g., Rac1, Cdc42) are measured by Western blotting or immunohistochemistry.

Concluding Remarks

The evidence presented in this guide highlights the complex and often contradictory effects of this compound on synaptic plasticity. The stark contrast between the consequences of low and high doses underscores the importance of dose-response studies in understanding the neurobiology of METH. For researchers, these findings provide a critical foundation for investigating the mechanisms of METH-induced addiction and neurotoxicity. For drug development professionals, this comparative analysis offers insights into potential therapeutic targets for mitigating the harmful effects of psychostimulant abuse. The provided protocols and signaling pathway diagrams are intended to serve as a valuable resource for replicating and extending these pivotal studies.

References

A Comparative Analysis of the Metabolic Fates of DL-Methamphetamine and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways of DL-Methamphetamine and 3,4-Methylenedioxymethamphetamine (MDMA). The information presented is supported by experimental data to aid in understanding the biotransformation of these psychoactive substances, which is crucial for toxicology, pharmacology, and drug development research.

Metabolic Pathways: A Tale of Two Amphetamines

Both this compound and MDMA are structurally related phenethylamines that undergo extensive metabolism in the human body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. However, the specific pathways, key enzymes, and resulting metabolites differ significantly, influencing their pharmacological and toxicological profiles.

This compound Metabolism

The metabolism of this compound proceeds through two primary routes: N-demethylation and aromatic hydroxylation. The major enzyme responsible for its metabolism is CYP2D6.[1]

  • N-demethylation: This pathway leads to the formation of amphetamine, which is also a pharmacologically active psychostimulant.

  • Aromatic Hydroxylation: This results in the formation of 4-hydroxymethamphetamine. This metabolite is less active than the parent compound.[1]

These primary metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) before being excreted in the urine.[1]

Methamphetamine_Metabolism METH This compound AMP Amphetamine METH->AMP N-demethylation (CYP2D6) OH_METH 4-Hydroxymethamphetamine METH->OH_METH Aromatic Hydroxylation (CYP2D6) Excretion Urinary Excretion AMP->Excretion OH_METH->Excretion

Diagram 1: Metabolic Pathway of this compound
MDMA Metabolism

The metabolism of 3,4-Methylenedioxymethamphetamine (MDMA) is more complex, involving two main initial pathways: N-demethylation and O-demethylenation of the methylenedioxy ring. CYP2D6 is a key enzyme, but other isoforms such as CYP1A2, CYP2B6, and CYP3A4 also play significant roles.[2][3] MDMA is a potent mechanism-based inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics and potential drug-drug interactions.[2]

  • N-demethylation: This pathway, primarily mediated by CYP1A2 and CYP2B6, converts MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA).[3]

  • O-demethylenation: This is a major pathway catalyzed predominantly by CYP2D6, leading to the formation of 3,4-dihydroxymethamphetamine (HHMA).[2][4] HHMA is then rapidly conjugated or further metabolized by catechol-O-methyltransferase (COMT) to 4-hydroxy-3-methoxymethamphetamine (HMMA).[4]

These metabolites, particularly HHMA and HMMA, can undergo further conjugation with glucuronide or sulfate before urinary excretion.[5]

MDMA_Metabolism MDMA MDMA MDA MDA MDMA->MDA N-demethylation (CYP1A2, CYP2B6) HHMA HHMA MDMA->HHMA O-demethylenation (CYP2D6, CYP3A4) Excretion Urinary Excretion MDA->Excretion HMMA HMMA HHMA->HMMA COMT HMMA->Excretion

Diagram 2: Metabolic Pathway of MDMA

Quantitative Comparison of Metabolism

The following tables summarize key quantitative parameters related to the metabolism and excretion of this compound and MDMA.

Table 1: Urinary Excretion of Parent Drug and Major Metabolites

CompoundParameterValueReference
This compound % of dose excreted as unchanged Methamphetamine~30-50% (pH-dependent)[1]
% of dose excreted as Amphetamine2-7%[6][7]
% of dose excreted as 4-Hydroxymethamphetamine8-11%[6][7]
MDMA % of dose excreted as unchanged MDMA~8% (after 1.0 mg/kg dose)[5]
% of dose excreted as MDA<2%[8]
% of dose excreted as HMMA (sulfate conjugate)~13% (after 1.0 mg/kg dose)[5]
% of dose excreted as DHMA (3-sulfate conjugate)~9% (after 1.0 mg/kg dose)[5]

Table 2: Pharmacokinetic Parameters of Parent Drugs

CompoundParameterValueReference
d-Methamphetamine Elimination Half-Life (t½)10.2 - 10.7 hours[9]
l-Methamphetamine Elimination Half-Life (t½)13.3 - 15.0 hours[9]
(S)-MDMA Elimination Half-Life (t½)3.6 ± 0.9 hours[8]
(R)-MDMA Elimination Half-Life (t½)5.8 ± 2.2 hours[8]
MDMA (racemic) Time to Maximum Concentration (Tmax) after 1.6 mg/kg dose13.9 hours (urine)[10][11]
MDMA (racemic) Maximum Concentration (Cmax) after 1.6 mg/kg dose21,470 ng/mL (urine)[10][11]

Experimental Protocols

The characterization of this compound and MDMA metabolism relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Assay Using Human Liver Microsomes

This assay is fundamental for identifying metabolic pathways and the enzymes involved.

Objective: To determine the metabolic stability and identify the primary metabolites of a test compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (this compound or MDMA) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of NADPH, the essential cofactor for CYP450 enzymes.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, HLM, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Analytical Method:

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify and quantify the formed metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Reagents: - Test Compound - Human Liver Microsomes - Buffer - NADPH I1 Combine Reagents P1->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate with NADPH I2->I3 I4 Incubate at 37°C I3->I4 A1 Terminate Reaction I4->A1 A2 Protein Precipitation A1->A2 A3 Collect Supernatant A2->A3 A4 LC-MS/MS Analysis A3->A4

Diagram 3: In Vitro Metabolism Experimental Workflow
Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation, identification, and quantification of volatile and thermally stable compounds, often requiring derivatization for polar metabolites.[12]

Objective: To quantify the concentrations of parent drug and metabolites in biological samples (e.g., urine, plasma).

Methodology:

  • Sample Preparation:

    • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

    • Derivatization: To increase volatility and improve chromatographic properties, derivatize the analytes. For amphetamines, this often involves acylation (e.g., with trifluoroacetic anhydride).

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the gas chromatograph.

    • Separation: The compounds are separated based on their boiling points and interactions with the capillary column stationary phase.

    • Ionization: As the compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

    • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to those of known standards.

    • Quantify the concentration of each analyte by comparing its peak area to that of an internal standard and a calibration curve.

Analysis of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is widely used for the analysis of a broad range of drug metabolites without the need for derivatization.

Objective: To provide highly selective and sensitive quantification of parent drug and metabolites in complex biological matrices.

Methodology:

  • Sample Preparation:

    • Typically involves a "protein crash" with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant can then be directly injected or further diluted.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The sample is injected into a liquid chromatograph, where the analytes are separated on a column (e.g., a reverse-phase C18 column).

    • Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized.

    • Tandem Mass Spectrometry (MS/MS):

      • The first mass analyzer (Q1) selects the precursor ion (the parent molecule).

      • The precursor ion is fragmented in a collision cell (Q2).

      • The second mass analyzer (Q3) separates the resulting product ions.

    • Detection: The detector measures the abundance of the specific product ions.

  • Data Analysis:

    • The high selectivity of monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) allows for accurate quantification even in complex matrices. Concentrations are determined using a calibration curve with an appropriate internal standard.

References

Validating the Translational Relevance of Rodent Models of DL-Methamphetamine Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used rodent models to study the effects of DL-Methamphetamine (METH), aiming to enhance the translational relevance of preclinical findings to the human condition. By presenting objective comparisons of behavioral, neurochemical, and molecular data, alongside detailed experimental protocols and pathway visualizations, this guide serves as a critical resource for researchers in addiction, neuroscience, and pharmacology.

Section 1: Comparative Analysis of Rodent Behavioral Models

Rodent models are fundamental in elucidating the neurobiological underpinnings of METH addiction and for the preclinical assessment of potential therapeutic interventions. The translational validity of these models is critically dependent on their ability to recapitulate the complex behavioral phenotypes observed in human METH users. This section compares three widely used behavioral paradigms: locomotor activity, conditioned place preference (CPP), and intravenous self-administration (IVSA).

Table 1: Comparison of Behavioral Outcomes in Rodent Models of METH Effects
Behavioral Assay Rodent Species METH Dose Range (mg/kg) Key Behavioral Measures Translational Relevance Supporting Experimental Data (Representative)
Locomotor Activity Rat0.5 - 4.0Increased distance traveled, rearing, stereotypyModels METH-induced hyperactivity and psychomotor stimulant effects.[1][2] Sensitization models the progressive increase in drug effects with repeated use.[3]Acute 1.0 mg/kg METH significantly increases locomotor activity in rats.[1] Repeated administration leads to behavioral sensitization.[3]
Mouse1.0 - 5.0Increased horizontal activity, sensitizationSimilar to rats, models psychomotor stimulation and sensitization.[4][5]A low dose of 1 mg/kg induces hyperactivity in mice, with sensitization observed after repeated exposure.[4]
Conditioned Place Preference (CPP) Rat0.125 - 2.0Increased time spent in drug-paired chamberModels the rewarding and reinforcing properties of METH and drug-associated cues.[6][7]A dose of 10 mg/kg METH has been shown to induce a conditioned place preference in rats.[6]
Mouse0.1 - 2.0Increased time spent in drug-paired chamberWidely used to assess the rewarding effects of METH and potential therapeutic interventions.[8][9]Doses as low as 0.1 mg/kg can produce a significant CPP in mice.[8]
Intravenous Self-Administration (IVSA) Rat0.05 - 0.1 (per infusion)Number of infusions, lever presses, progressive ratio breakpointGold standard for modeling compulsive drug-seeking and taking behavior, motivation, and relapse.[10][11][12]Rats will readily self-administer METH, with intake escalating over days in long-access models.[10][12]

Section 2: Neurochemical and Molecular Comparisons

The neurochemical and molecular effects of METH in rodent models provide crucial insights into the mechanisms underlying its addictive and neurotoxic properties. This section compares key findings related to dopamine (B1211576) and serotonin (B10506) systems and highlights the involvement of critical signaling pathways.

Table 2: Comparison of Neurochemical and Molecular Effects of METH in Rodents
Neurochemical/Molecular Target Rodent Species METH Administration Paradigm Key Findings Translational Relevance Supporting Experimental Data (Representative)
Dopamine (DA) System RatAcute (1 mg/kg, i.p.)Increased extracellular DA in the striatum.[13]Mimics the acute DA surge and euphoric effects in humans.A 1 mg/kg i.p. injection of METH leads to a significant increase in striatal dopamine levels as measured by microdialysis.[13]
RatChronic Self-AdministrationDecreased striatal DA levels and dopamine transporter (DAT) expression.[10][14]Reflects the long-term dopaminergic deficits and anhedonia seen in chronic human users.Extended access METH self-administration in rats results in significant decreases in striatal dopamine levels that persist for up to one month after cessation of drug use.[10][14]
MouseNeurotoxic Dosing (4x 10 mg/kg)Depletion of striatal dopamine and its metabolites.[5]Models the neurotoxic effects of high-dose METH use on dopaminergic neurons.Four injections of 10 mg/kg METH in mice lead to significant depletion of dopamine in the cortex.[5]
Serotonin (5-HT) System RatMETH Self-AdministrationDecreased 5-HT content in the frontal cortex.[15]Relevant to METH-induced psychosis and mood disturbances, as the serotonergic system is implicated in these conditions.[4][15]METH self-administration in rats leads to decreased serotonin content in the frontal cortex.[15]
MouseChronic METHAlterations in 5-HT receptor expression.Provides a model to study the role of specific serotonin receptors in the behavioral effects of METH.
CREB Signaling RatMETH Self-AdministrationIncreased expression of genes in the CREB signaling pathway in the striatum.[10][16]CREB is a key transcription factor in neuroplasticity and addiction, linking METH exposure to long-lasting changes in gene expression.[10][16]Gene expression analysis of striatal tissue from METH self-administering rats shows an increased expression of genes involved in the CREB signaling pathway.[10]
NF-κB Signaling RatMETH AdministrationActivation of the NF-κB pathway in the hippocampus and compromise of the blood-brain barrier.[6][17]Implicates neuroinflammatory processes in METH-induced neurotoxicity and cognitive deficits.[16][18]METH can trigger the release of TNF-α and activate the NF-κB pathway, leading to endothelial dysfunction.[17]

Section 3: Detailed Experimental Protocols

The reproducibility and translational validity of research findings are heavily dependent on the meticulous execution of experimental protocols. This section provides detailed methodologies for the key behavioral assays discussed.

Protocol 1: Locomotor Activity in an Open-Field Arena (Rat)
  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. The arena is typically placed in a sound-attenuating chamber with controlled lighting. An automated video-tracking system is used to record and analyze the animal's movement.

  • Habituation: Prior to the first drug administration, rats are habituated to the testing room for at least 30 minutes. They are then placed individually in the center of the open-field for a 30-minute habituation session.

  • Drug Administration: Rats are injected with either saline (vehicle control) or this compound (0.5 - 4.0 mg/kg, intraperitoneally, i.p.).

  • Testing: Immediately after injection, the rat is placed back into the open-field arena, and locomotor activity is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency (vertical activity), and stereotyped behaviors (e.g., repetitive head movements, gnawing).

  • Sensitization Protocol: To induce behavioral sensitization, rats receive daily injections of METH for a specified period (e.g., 5-7 days). Following a withdrawal period (e.g., 3-7 days), a challenge dose of METH is administered, and locomotor activity is compared to the response on the first day of treatment.

Protocol 2: Unbiased Conditioned Place Preference (CPP) (Mouse)
  • Apparatus: A three-chamber CPP apparatus consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber. Automated gates can be used to confine the mouse to a specific chamber.

  • Pre-Conditioning (Baseline Preference Test): On Day 1, each mouse is placed in the central chamber and allowed to freely explore all three chambers for a 15-30 minute session. The time spent in each of the two larger chambers is recorded to determine any initial preference.

  • Conditioning Phase (e.g., 4 days):

    • Morning Session: Mice receive an injection of saline and are immediately confined to one of the conditioning chambers (e.g., the initially non-preferred side for a biased design, or randomly assigned for an unbiased design) for 30 minutes.[8]

    • Afternoon Session: At least 4 hours later, the same mice receive an injection of METH (0.1 - 2.0 mg/kg, i.p.) and are confined to the opposite conditioning chamber for 30 minutes.[8] This alternating saline/METH pairing is repeated for the duration of the conditioning phase.

  • Post-Conditioning (Preference Test): On the day after the final conditioning session, the mouse is placed in the central chamber with free access to all chambers (in a drug-free state), and the time spent in each chamber is recorded for 15-30 minutes.

  • Data Analysis: A significant increase in the time spent in the METH-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates the rewarding effect of the drug.

Protocol 3: Intravenous Self-Administration (IVSA) (Rat)
  • Surgical Preparation: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat to allow for drug infusions in the operant chamber. A recovery period of at least one week is required.

  • Apparatus: A standard operant conditioning chamber equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.

  • Acquisition Training: Rats are placed in the operant chamber for daily sessions (e.g., 2-15 hours). Responses on the "active" lever result in the delivery of a METH infusion (e.g., 0.05 - 0.1 mg/kg per infusion) and the presentation of a cue light.[11][12] Responses on the "inactive" lever are recorded but have no programmed consequences. A timeout period (e.g., 20-30 seconds) follows each infusion, during which further lever presses are not reinforced.[11][12]

  • Reinforcement Schedules:

    • Fixed Ratio (FR): The animal must complete a fixed number of responses to receive a single reinforcement (e.g., FR1 requires one press per infusion).

    • Progressive Ratio (PR): The number of responses required for each subsequent infusion increases throughout the session. The "breakpoint" (the last completed ratio) is used as a measure of the motivation to obtain the drug.

  • Data Analysis: Key measures include the number of infusions earned, the number of active versus inactive lever presses, and the breakpoint on a PR schedule. Escalation of drug intake over consecutive sessions is a key feature of long-access models.[10]

Section 4: Visualization of Key Signaling Pathways and Experimental Workflow

Understanding the molecular cascades initiated by METH is crucial for identifying novel therapeutic targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in METH's effects and a general workflow for validating rodent models.

METH-Induced Dopamine Transporter (DAT) Trafficking

METH_DAT_Trafficking cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters cell via DAT VMAT2 VMAT2 METH->VMAT2 Inhibits TAAR1 TAAR1 METH->TAAR1 Activates Internalization DAT Internalization DAT->Internalization Leads to DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Blocks DA uptake DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto DA release into cytosol DA_cyto->DAT Reverse transport out of cell DA_synapse Increased Synaptic Dopamine PKC PKC TAAR1->PKC Activates PKC->DAT Phosphorylates

Caption: METH increases synaptic dopamine by entering the presynaptic terminal, activating TAAR1 to promote DAT internalization, and inhibiting VMAT2, leading to reverse transport of dopamine.

METH-Activated CREB Signaling Pathway

METH_CREB_Signaling cluster_postsynaptic Postsynaptic Neuron DA_synapse Increased Synaptic Dopamine D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Altered Gene Expression (e.g., c-Fos, BDNF) pCREB->Gene_Expression Promotes Transcription Neuroplasticity Neuroplasticity & Addiction Gene_Expression->Neuroplasticity

Caption: Increased synaptic dopamine activates D1 receptors, leading to a signaling cascade that phosphorylates CREB, altering gene expression related to neuroplasticity and addiction.[10][14][16]

METH-Induced Neuroinflammation via NF-κB

METH_NFkB_Neuroinflammation cluster_glia Microglia / Astrocyte METH Methamphetamine TLR4 TLR4 METH->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Neuroinflammation Neuroinflammation & Neurotoxicity Proinflammatory_Genes->Neuroinflammation

Caption: METH activates TLR4 on glial cells, initiating a signaling cascade that leads to the activation of NF-κB and the transcription of pro-inflammatory genes, contributing to neuroinflammation.[6][17][18][19]

Experimental Workflow for Validating Rodent Models

Experimental_Workflow cluster_setup Model Development & Characterization cluster_validation Translational Validation cluster_application Preclinical Application Animal_Selection Select Rodent Species & Strain (Rat vs. Mouse) Admin_Paradigm Choose Administration Paradigm (Acute, Chronic, Self-Admin) Animal_Selection->Admin_Paradigm Behavioral_Assay Select Behavioral Assay(s) (Locomotor, CPP, IVSA) Admin_Paradigm->Behavioral_Assay Neurochemical_Analysis Neurochemical Analysis (Microdialysis, HPLC) Behavioral_Assay->Neurochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot, qPCR, ChIP) Neurochemical_Analysis->Molecular_Analysis Human_Comparison Compare with Human Data (Imaging, Post-mortem studies) Molecular_Analysis->Human_Comparison Therapeutic_Testing Test Potential Therapeutics Human_Comparison->Therapeutic_Testing Mechanism_Elucidation Elucidate Mechanisms of Action Human_Comparison->Mechanism_Elucidation

Caption: A general workflow for developing, characterizing, and validating the translational relevance of rodent models for studying METH effects.

References

Safety Operating Guide

Safeguarding Research: A Guide to the Proper Disposal of DL-Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials, particularly highly regulated substances such as DL-Methamphetamine. Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and public health. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring that this controlled substance is handled in a manner that is safe, secure, and compliant with the U.S. Drug Enforcement Administration (DEA).

The primary mandate for the disposal of controlled substances is to render them "non-retrievable."[1][2][3] This means that the substance must be permanently altered through an irreversible physical or chemical process, making it unusable for its original purpose.[1][2][3] For laboratories, the most secure and compliant method to achieve this is through a DEA-registered reverse distributor.

Disposal Plan: Partnering with a Reverse Distributor

A reverse distributor is a DEA-licensed entity authorized to receive and destroy controlled substances.[4][5][6] This process ensures a documented and compliant chain of custody for the disposal of this compound.

Experimental Protocol: Step-by-Step Disposal via a Reverse Distributor

  • Identify and Segregate the Substance:

    • Clearly label any expired, unwanted, or unusable this compound for disposal.[4]

    • Segregate these materials from the active inventory within a secure, locked storage location to prevent accidental use or diversion.[4]

  • Select a DEA-Registered Reverse Distributor:

    • Identify and contract with a reverse distributor that is registered with the DEA to handle Schedule II controlled substances like this compound.[5]

    • Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors.[4]

  • Complete Necessary DEA Forms:

    • DEA Form 222: As this compound is a Schedule II substance, the transfer to a reverse distributor must be documented on a DEA Form 222.[5][6] The reverse distributor will typically provide this form to the registrant.

    • DEA Form 41: This form, the "Registrants Inventory of Drugs Surrendered," documents the substances being destroyed.[4][5][7][8][9] The reverse distributor often completes and submits this form on behalf of the registrant.[5] However, the registrant is responsible for maintaining a copy for their records.

  • Package and Arrange for Secure Pickup:

    • Follow the specific packaging instructions provided by the reverse distributor to ensure safe and secure transport.[5] This may include using tamper-proof packaging.[5]

    • Schedule a secure pickup with the reverse distributor.

  • Maintain Comprehensive Records:

    • The DEA requires that all records related to the disposal of controlled substances be maintained for a minimum of two years.[5][8]

    • These records should include copies of the completed DEA Form 222, DEA Form 41, and any chain of custody documentation provided by the reverse distributor.[4][5]

Data on Controlled Substance Disposal

While the DEA's primary focus is on the "non-retrievable" outcome rather than specific destruction efficacy percentages, the following table summarizes key aspects of this compound disposal in a laboratory setting.

CategoryDescriptionRegulatory and Safety Considerations
This compound Waste Types Expired raw material, unused dilutions, contaminated materials, residual amounts in empty containers.[4]Must be handled as a controlled substance until rendered non-retrievable.
Recommended Disposal Method Transfer to a DEA-registered reverse distributor for destruction.[4][5][6]Ensures a documented, compliant, and secure disposal process.
Alternative On-Site Destruction Not recommended for bulk quantities in a research setting. Any on-site method must be DEA-approved and render the substance non-retrievable. Incineration is a recognized method.Requires strict protocols, witnessing by at least two authorized individuals, and adherence to all environmental regulations.
Unacceptable Disposal Methods Flushing down the drain, disposal in regular trash, mixing with other chemical waste streams.[10]Poses a risk of environmental contamination and drug diversion.
Record Keeping DEA Form 222 (for transfer), DEA Form 41 (for destruction), and internal disposition records.[4][5][8]Meticulous record-keeping is a legal requirement and crucial for audits.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research laboratory.

DL_Methamphetamine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation for Disposal cluster_process Disposal Process cluster_documentation Documentation and Record Keeping A Identify Expired/ Unwanted this compound B Segregate from Active Inventory in Secure Storage A->B C Contact DEA-Registered Reverse Distributor B->C D Complete DEA Form 222 (for transfer) C->D E Package Substance Securely per Distributor's Instructions D->E F Arrange for Secure Pickup E->F G Reverse Distributor Submits DEA Form 41 (for destruction) F->G H Receive and File Copy of All Disposal Documentation G->H I Maintain Records for at Least 2 Years H->I

Caption: Workflow for the compliant disposal of this compound.

By adhering to these rigorous procedures, research professionals can ensure the safe and ethical disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.

References

Safeguarding Science: A Comprehensive Guide to Handling DL-Methamphetamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of DL-Methamphetamine. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a potent compound requiring stringent handling procedures to minimize exposure risk.

Core Safety and Handling Protocols

Safe handling of potent compounds like this compound is predicated on a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). Engineering controls, such as fume hoods and glove boxes, serve as the primary barrier against exposure.[1] These should be supplemented by rigorous administrative controls, including restricted access to designated handling areas and comprehensive training for all personnel.[2][3] PPE provides the final layer of protection.[1]

A thorough risk assessment is paramount before any handling of this compound.[3][4] This assessment should evaluate the quantity of the substance being handled, the physical form (solid or liquid), and the nature of the procedure to determine the potential for exposure.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risk of exposure. A tiered approach to PPE is recommended.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Indirect handling)- Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile glovesN/A
Handling of Powders/Solids (e.g., weighing, preparing solutions)- Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[6]

Occupational Exposure Bands (OEB)

While a specific Occupational Exposure Limit (OEL) for this compound is not established by major regulatory bodies like OSHA, it is considered a highly potent compound.[7][8] Therefore, a conservative approach using Occupational Exposure Bands (OEBs) is recommended to categorize and manage the risk. OEBs are ranges of OELs that guide the necessary containment and handling procedures.[9] Given its pharmacological activity, this compound would likely fall into a high-potency category, requiring stringent controls.

OEBOEL (µg/m³)Potential Exposure EffectsHandling Requirements
1≥100None to minorGMP/PPE
210-100Minor to moderateGMP/PPE
31-10Moderate to seriousContainment
40.1-1SeriousHigh Containment
5<0.1Very seriousMaximum Containment

Source: Adapted from industry guidelines for potent compounds.[9]

Procedural Workflow for Handling this compound

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key stages of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area prep_vent Ensure Proper Ventilation (Fume Hood/Glove Box) prep_area->prep_vent prep_equip Assemble Equipment & PPE prep_vent->prep_equip prep_quant Minimize Quantity prep_equip->prep_quant handling_weigh Weighing (in containment) prep_quant->handling_weigh handling_sol Solution Preparation handling_weigh->handling_sol handling_exp Experimental Procedure handling_sol->handling_exp decon_surface Decontaminate Work Surfaces handling_exp->decon_surface decon_equip Decontaminate Reusable Equipment decon_surface->decon_equip disp_waste Segregate & Label Waste decon_equip->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Decontaminate & Dispose of Empty Containers disp_ppe->disp_container

Workflow for the safe handling of potent chemical compounds.

Operational and Disposal Plans

Operational Plan:

  • Restricted Access: Designate a specific area for handling this compound with access limited to authorized and trained personnel.[2]

  • Engineering Controls: All manipulations of this compound powder should be conducted in a certified chemical fume hood, ventilated balance safety enclosure, or glove box to minimize airborne particles.[1][2]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, including weighing, solution preparation, and administration.[1]

  • Emergency Procedures: Establish and clearly post emergency procedures for spills, accidental exposure, and other incidents. Ensure all personnel are trained on these procedures.

  • Health Monitoring: Implement a medical surveillance program for personnel regularly handling potent compounds.[1]

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate waste streams (e.g., solid, liquid, sharps) into clearly labeled, dedicated, and leak-proof containers.[2]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A validated cleaning procedure should be in place.[10]

  • PPE Disposal: All used PPE should be considered contaminated and disposed of as hazardous waste.[6]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.[6]

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. High-temperature incineration is often the recommended disposal method for pharmaceuticals.[6][11]

Decision-Making for PPE Selection

The following flowchart provides a logical approach to selecting the appropriate level of PPE based on a risk assessment of the planned procedure.

start Start: Plan Procedure Involving this compound risk_assessment Conduct Risk Assessment: - Quantity - Physical Form - Procedure Type start->risk_assessment is_powder Handling Powder? risk_assessment->is_powder is_splash Risk of Splash? is_powder->is_splash No ppe_high High-Level PPE: - Full-face respirator - Coveralls - Double gloves - Shoe covers is_powder->ppe_high Yes ppe_medium Medium-Level PPE: - Splash goggles/face shield - Chemical-resistant gloves - Apron over lab coat is_splash->ppe_medium Yes ppe_low Standard Lab PPE: - Safety glasses - Lab coat - Gloves is_splash->ppe_low No end Proceed with Caution ppe_high->end ppe_medium->end ppe_low->end

PPE selection flowchart based on risk assessment.

Disclaimer: This guidance is based on established best practices for handling potent compounds in a laboratory setting. No specific experimental protocols were cited in the provided search results. All procedures involving this compound must be conducted in accordance with your institution's specific safety policies and under the guidance of your environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Methamphetamine
Reactant of Route 2
Reactant of Route 2
DL-Methamphetamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.